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  • Product: 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy-
  • CAS: 83-64-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 4-Amino-5-hydroxy-1-naphthalenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 4-amino-5-hydroxy-1-naphthalenesulf...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 4-amino-5-hydroxy-1-naphthalenesulfonic acid. The information is curated for professionals in chemical research and drug development, with a focus on detailed experimental protocols, data presentation, and visualization of relevant biological pathways.

Introduction

4-Amino-5-hydroxy-1-naphthalenesulfonic acid is an aromatic organic compound containing amino, hydroxyl, and sulfonic acid functional groups attached to a naphthalene core. This substitution pattern imparts unique chemical and physical properties, making it a valuable intermediate in the synthesis of various dyes and a molecule of interest in medicinal chemistry. Recent studies have highlighted the potential of its isomer, 4-amino-3-hydroxynaphthalene-1-sulfonic acid, as an antibiofilm agent, suggesting that this class of compounds warrants further investigation for novel therapeutic applications. This guide will delve into the synthetic routes, analytical characterization, and a key biological signaling pathway associated with a closely related isomer.

Synthesis of 4-Amino-5-hydroxy-1-naphthalenesulfonic Acid

Proposed Synthetic Pathway: Sulfonation of 1-Amino-5-naphthol

This proposed method involves the direct sulfonation of 1-amino-5-naphthol. The orientation of the incoming sulfonic acid group is directed by the existing activating groups (amino and hydroxyl).

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place 1-amino-5-naphthol.

  • Sulfonation: Slowly add concentrated sulfuric acid (98%) to the flask while maintaining the temperature below 20°C using an ice bath. The molar ratio of sulfuric acid to 1-amino-5-naphthol should be approximately 3:1.

  • Heating: After the addition is complete, gradually heat the reaction mixture to 80-90°C and maintain this temperature for 4-6 hours with continuous stirring.

  • Quenching and Precipitation: Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing crushed ice. The product will precipitate out of the solution.

  • Isolation and Purification: Filter the precipitate and wash it with cold water to remove excess acid. The crude product can be further purified by recrystallization from hot water.

DOT Diagram of the Proposed Synthesis Workflow:

Synthesis_Workflow Reactant 1-Amino-5-naphthol Intermediate Reaction Mixture Reactant->Intermediate Sulfonation (0-20°C -> 80-90°C) Reagent Conc. H₂SO₄ Reagent->Intermediate Product 4-Amino-5-hydroxy- 1-naphthalenesulfonic acid Intermediate->Product Quenching (Ice) Purification Recrystallization Product->Purification Isolation Final_Product Purified Product Purification->Final_Product

Caption: Proposed workflow for the synthesis of 4-amino-5-hydroxy-1-naphthalenesulfonic acid.

Characterization Data

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following tables summarize key physical, chemical, and spectral data for aminonaphthalenesulfonic acids, with specific available data for the 4-amino-5-hydroxy isomer and its closely related 4-amino-3-hydroxy isomer for comparison.

Physical and Chemical Properties
PropertyValue for 4-Amino-5-hydroxy-1-naphthalenesulfonic acidValue for 4-Amino-3-hydroxy-1-naphthalenesulfonic acid
Molecular Formula C₁₀H₉NO₄SC₁₀H₉NO₄S
Molecular Weight 239.25 g/mol 239.25 g/mol
Appearance Solid powderWhite to slightly brownish-pink powder
Melting Point Not available290-295 °C (decomposes)[3]
Solubility Slightly soluble in waterAlmost insoluble in cold water, sparingly soluble in hot water.[4]
CAS Number 83-64-7116-63-2
Spectroscopic Data
Spectroscopic TechniqueData for 4-Amino-5-hydroxy-1-naphthalenesulfonic acidData for similar Naphthalenesulfonic Acids (for reference)
¹H NMR Specific peak assignments not fully available in searched literature.Aromatic protons typically appear in the range of 7.0-8.5 ppm.
¹³C NMR Limited data available, requires further experimental determination.[5]Aromatic carbons typically resonate between 110-150 ppm.
IR Spectroscopy (cm⁻¹) Key peaks corresponding to N-H, O-H, S=O, and aromatic C-H and C=C stretches are expected.For the 3-hydroxy isomer, characteristic peaks would be observed for the functional groups.
UV-Vis Spectroscopy Specific λmax not detailed in the searched literature.Naphthalenic systems typically show strong absorption in the UV region.
Mass Spectrometry Expected [M-H]⁻ at m/z 238.0174For a related compound, 5-hydroxynaphthalene-1-sulfonic acid, the [M-H]⁻ peak is observed at m/z 223.0071.[6]

Experimental Protocols for Characterization

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of 4-amino-5-hydroxy-1-naphthalenesulfonic acid.[7]

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water containing an acidic modifier like phosphoric acid or formic acid (for MS compatibility).

  • Detector: UV detector, with the wavelength set to the absorption maximum of the compound.

  • Purpose: To determine the purity of the synthesized compound and for quantitative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H and ¹³C NMR: The sample should be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). NMR spectroscopy will provide detailed information about the chemical structure and the connectivity of atoms.

Infrared (IR) Spectroscopy
  • Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an ATR accessory.

  • Analysis: The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule, confirming their presence.

Mass Spectrometry (MS)
  • Ionization Technique: Electrospray ionization (ESI) is suitable for this polar compound.

  • Analysis: High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition.

Application in Drug Development: Inhibition of Quorum Sensing

Recent research has demonstrated that the isomer, 4-amino-3-hydroxynaphthalene-1-sulfonic acid, acts as an effective inhibitor of the quorum-sensing (QS) system in the pathogenic bacterium Pseudomonas aeruginosa. QS is a cell-to-cell communication mechanism that bacteria use to coordinate gene expression, including the formation of biofilms and the production of virulence factors. By interfering with this signaling pathway, such compounds can mitigate bacterial pathogenicity without exerting direct bactericidal effects, which may reduce the selective pressure for developing antibiotic resistance.

The primary target of 4-amino-3-hydroxynaphthalene-1-sulfonic acid in P. aeruginosa is the LasR protein, a key transcriptional regulator in the LasI/LasR quorum-sensing system.

DOT Diagram of the Quorum Sensing Inhibition Pathway:

Quorum_Sensing_Inhibition cluster_bacterium Pseudomonas aeruginosa LasI LasI Synthase AHL Acyl-Homoserine Lactone (AHL) (Autoinducer) LasI->AHL Synthesizes LasR LasR Receptor AHL->LasR Binds to AHL_LasR AHL-LasR Complex LasR->AHL_LasR Virulence_Genes Virulence & Biofilm Genes AHL_LasR->Virulence_Genes Activates Transcription Biofilm Biofilm Formation & Virulence Factor Production Virulence_Genes->Biofilm Leads to Inhibitor 4-Amino-3-hydroxy- 1-naphthalenesulfonic acid Inhibitor->LasR Inhibits Binding

References

Exploratory

Spectroscopic Properties of 4-amino-5-hydroxy-1-naphthalenesulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed overview of the spectroscopic properties of 4-amino-5-hydroxy-1-naphthalenesulfonic acid (CAS No. 83-64-7).

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 4-amino-5-hydroxy-1-naphthalenesulfonic acid (CAS No. 83-64-7). Due to the limited availability of experimental data for this specific isomer, this guide also includes comparative information and general experimental protocols to aid researchers in their investigations.

Introduction

4-amino-5-hydroxy-1-naphthalenesulfonic acid is an aromatic organic compound containing amino, hydroxyl, and sulfonic acid functional groups attached to a naphthalene core. The arrangement of these substituents significantly influences the molecule's electronic structure and, consequently, its interaction with electromagnetic radiation. Understanding its spectroscopic properties is crucial for its identification, characterization, and potential applications in various scientific and industrial fields, including as an intermediate in dye synthesis and for potential use in drug development.

It is important to distinguish 4-amino-5-hydroxy-1-naphthalenesulfonic acid from its isomers, such as 4-amino-3-hydroxy-1-naphthalenesulfonic acid, as they exhibit distinct spectroscopic characteristics.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. The following tables summarize the available ¹H and ¹³C NMR data for 4-amino-5-hydroxy-1-naphthalenesulfonic acid.

Table 1: ¹H NMR Spectral Data of 4-amino-5-hydroxy-1-naphthalenesulfonic acid

Chemical Shift (ppm)MultiplicityAssignment
8.384dAromatic H
7.909dAromatic H
7.386tAromatic H
7.265tAromatic H
6.972dAromatic H

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectral Data of 4-amino-5-hydroxy-1-naphthalenesulfonic acid

Chemical Shift (ppm)
Data not readily available in public sources. Available through specialized databases.
Infrared (IR) Spectroscopy

At the time of this writing, a publicly available, experimentally determined IR spectrum for 4-amino-5-hydroxy-1-naphthalenesulfonic acid could not be located. As a point of reference, the IR spectrum of its isomer, 4-amino-3-hydroxy-1-naphthalenesulfonic acid, is available and can provide some insight into the expected vibrational modes. The characteristic peaks would include O-H, N-H, S=O, and C=C aromatic stretching vibrations.

UV-Visible (UV-Vis) Spectroscopy

Specific experimental UV-Visible absorption data for 4-amino-5-hydroxy-1-naphthalenesulfonic acid is not widely available in the public domain. Generally, naphthalenesulfonic acid derivatives exhibit strong absorption bands in the UV region, typically between 200 and 400 nm, arising from π-π* electronic transitions within the aromatic system. The exact position and intensity of these bands are sensitive to the nature and position of the substituents on the naphthalene ring as well as the solvent polarity and pH. For its isomer, 4-amino-3-hydroxy-1-naphthalenesulfonic acid, it is noted to be suitable for UV/Vis spectroscopy, though specific spectral data is not provided in readily accessible sources[1].

Fluorescence Spectroscopy

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of compounds such as 4-amino-5-hydroxy-1-naphthalenesulfonic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube, ensuring the filling height is appropriate for the spectrometer (typically 4-5 cm).

    • If the solution contains suspended particles, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire the ¹H spectrum using appropriate parameters (e.g., number of scans, relaxation delay).

    • Acquire the ¹³C spectrum, which may require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)

Objective: To obtain an infrared spectrum to identify functional groups.

Methodology:

  • Sample Preparation (KBr Pellet):

    • Thoroughly grind 1-2 mg of the solid sample in an agate mortar and pestle.

    • Add approximately 100-200 mg of dry potassium bromide (KBr) powder and mix thoroughly with the sample.

    • Transfer the mixture to a pellet-forming die.

    • Press the mixture under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to the vibrational modes of the functional groups present in the molecule (e.g., -OH, -NH₂, -SO₃H, aromatic C-H and C=C).

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the absorption spectrum and identify the wavelengths of maximum absorbance (λmax).

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., water, ethanol, acetonitrile). The solvent should be transparent in the UV-Vis region of interest.

    • Prepare a series of dilutions from the stock solution to a concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.1-1.0).

  • Data Acquisition:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up.

    • Fill a quartz cuvette with the solvent to be used as a blank.

    • Record a baseline spectrum with the blank.

    • Rinse the cuvette with the sample solution and then fill it with the sample solution.

    • Measure the absorbance of the sample solution over the desired wavelength range (e.g., 200-800 nm).

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • If the molar concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra and the fluorescence quantum yield.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the compound in a suitable solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

  • Data Acquisition:

    • Turn on the fluorescence spectrophotometer.

    • Place the cuvette containing the sample solution in the sample holder.

    • To determine the emission spectrum, set the excitation monochromator to the wavelength of maximum absorption (obtained from the UV-Vis spectrum) and scan the emission monochromator over a range of higher wavelengths.

    • To determine the excitation spectrum, set the emission monochromator to the wavelength of maximum emission and scan the excitation monochromator over a range of lower wavelengths.

  • Data Analysis:

    • Identify the excitation and emission maxima.

    • The fluorescence quantum yield can be determined relative to a standard of known quantum yield.

Visualizations

The following diagrams illustrate generalized workflows relevant to the spectroscopic characterization of a chemical compound.

Spectroscopic_Characterization_Workflow cluster_synthesis Compound Synthesis & Purification Synthesis Synthesis of 4-amino-5-hydroxy-1- naphthalenesulfonic acid Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Fluorescence Fluorescence Spectroscopy Purification->Fluorescence Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation Functional_Group_ID Functional Group Identification FTIR->Functional_Group_ID Electronic_Transitions Analysis of Electronic Transitions UV_Vis->Electronic_Transitions Photophysical_Properties Photophysical Properties Fluorescence->Photophysical_Properties Final_Report Comprehensive Technical Report

Caption: Workflow for Spectroscopic Characterization.

Logical_Relationship cluster_properties Molecular Properties cluster_techniques Spectroscopic Techniques Compound 4-amino-5-hydroxy-1- naphthalenesulfonic acid Structure Molecular Structure Compound->Structure Functional_Groups Functional Groups (-NH₂, -OH, -SO₃H) Compound->Functional_Groups Electronic_Structure Electronic Structure (π-system) Compound->Electronic_Structure NMR NMR Structure->NMR probes nuclear environment IR FTIR Functional_Groups->IR probes vibrational modes UV_Vis UV-Vis Electronic_Structure->UV_Vis probes electronic transitions Fluorescence Fluorescence Electronic_Structure->Fluorescence probes emission from excited state

Caption: Spectroscopic Techniques and Probed Molecular Properties.

References

Foundational

A Comprehensive Technical Guide to the Solubility and Stability of 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy-

For Researchers, Scientists, and Drug Development Professionals This technical guide offers a detailed examination of the solubility and stability characteristics of 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy-. While...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed examination of the solubility and stability characteristics of 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy-. While specific quantitative data for this compound is not extensively available in public literature, this document provides a thorough overview of its expected physicochemical properties based on its chemical structure and outlines detailed, industry-standard experimental protocols for its comprehensive characterization.

Introduction

1-Naphthalenesulfonic acid, 4-amino-5-hydroxy-, identified by the CAS Number 83-64-7, is a sulfonated aromatic organic compound.[1] Its molecular structure incorporates a naphthalene backbone substituted with a sulfonic acid group, an amino group, and a hydroxyl group. These functional groups impart a high degree of polarity to the molecule, which is a primary determinant of its solubility and stability behavior. A comprehensive understanding of these properties is fundamental for its use as a chemical intermediate, particularly in the synthesis of dyes, and for exploring its potential in pharmaceutical and other scientific applications.

Solubility Profile

The solubility of a compound is a critical parameter that influences its absorption, distribution, and formulation development. The presence of ionizable and hydrogen-bonding groups in 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy- suggests a complex solubility profile.

Qualitative Solubility Assessment

Based on its chemical structure, the following qualitative solubility characteristics are anticipated:

  • Aqueous Solubility: The compound is expected to be soluble in water. This is primarily due to the presence of the highly polar sulfonic acid group (-SO₃H), which is strongly acidic, and the amino (-NH₂) and hydroxyl (-OH) groups that can participate in hydrogen bonding with water molecules.

  • Organic Solvent Solubility: Solubility in non-polar organic solvents is predicted to be low. In polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), the compound may exhibit some degree of solubility, although likely less than in aqueous media.

  • pH-Dependent Solubility: The aqueous solubility is expected to be significantly influenced by the pH of the solution. The sulfonic acid group will be deprotonated over a wide pH range, the amino group will be protonated at acidic pH, and the hydroxyl group can be deprotonated at alkaline pH. These changes in ionization state will alter the molecule's overall charge and its interactions with the solvent.

Quantitative Solubility Data

Precise quantitative solubility data for 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy- is not readily found in published literature. The following table is presented as a template for the systematic determination and presentation of such data.

Table 1: Quantitative Solubility of 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy-

Solvent SystemTemperature (°C)Solubility (g/L)
Purified Water (Unbuffered)25Data to be determined
Aqueous Buffer (pH 2.0)25Data to be determined
Aqueous Buffer (pH 7.0)25Data to be determined
Aqueous Buffer (pH 10.0)25Data to be determined
Methanol25Data to be determined
Ethanol25Data to be determined
Acetonitrile25Data to be determined
Dimethyl Sulfoxide (DMSO)25Data to be determined

Experimental Protocol for Solubility Determination

The equilibrium shake-flask method is the gold standard for determining the solubility of a compound.

Shake-Flask Method Protocol
  • Preparation of Media: Prepare a range of aqueous buffers (e.g., phosphate or citrate buffers) covering a physiologically and chemically relevant pH range (e.g., pH 2, 7, and 10). Use high-purity organic solvents.

  • Sample Preparation: Add an excess amount of solid 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy- to vials containing a fixed volume of each solvent or buffer. The excess solid is necessary to ensure that a saturated solution is achieved.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., at 25°C and/or 37°C) for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Immediately filter the aliquot through a chemically inert, low-binding filter (e.g., 0.45 µm PTFE or PVDF). Dilute the filtrate with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted filtrate using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1]

  • Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor.

G cluster_prep Preparation cluster_exp Equilibration cluster_analysis Analysis Prepare Solvents & Buffers Prepare Solvents & Buffers Add Excess Compound Add Excess Compound Prepare Solvents & Buffers->Add Excess Compound Agitate at Constant Temp Agitate at Constant Temp Add Excess Compound->Agitate at Constant Temp Phase Separation Centrifuge or Settle Agitate at Constant Temp->Phase Separation Filter & Dilute Supernatant Filter & Dilute Supernatant Phase Separation->Filter & Dilute Supernatant Quantify by HPLC Quantify by HPLC Filter & Dilute Supernatant->Quantify by HPLC Calculate Solubility Calculate Solubility Quantify by HPLC->Calculate Solubility G cluster_stress Stress Conditions Compound Compound Acid Hydrolysis Acid Hydrolysis Compound->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Compound->Base Hydrolysis Oxidation Oxidation Compound->Oxidation Photolysis Photolysis Compound->Photolysis Thermal Thermal Compound->Thermal Stressed Samples Stressed Samples Acid Hydrolysis->Stressed Samples Base Hydrolysis->Stressed Samples Oxidation->Stressed Samples Photolysis->Stressed Samples Thermal->Stressed Samples HPLC Analysis HPLC Analysis Stressed Samples->HPLC Analysis Data Evaluation Data Evaluation HPLC Analysis->Data Evaluation Assess Purity & Degradation

References

Exploratory

An In-depth Technical Guide to the Quantum Yield and Fluorescence Lifetime of H-Acid

For Researchers, Scientists, and Drug Development Professionals Abstract H-acid (4-amino-5-hydroxynaphthalene-2,7-disulfonic acid) is a crucial intermediate in the synthesis of various azo dyes.[1][2][3] While its primar...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-acid (4-amino-5-hydroxynaphthalene-2,7-disulfonic acid) is a crucial intermediate in the synthesis of various azo dyes.[1][2][3] While its primary application lies in the chromophore industry, the inherent fluorescence potential of its naphthalene core suggests possible applications in areas requiring fluorescent probes. This guide addresses the photophysical properties of H-acid, specifically its fluorescence quantum yield and lifetime. Despite a comprehensive literature review, specific quantitative data for the quantum yield and fluorescence lifetime of H-acid remains elusive. This document, therefore, serves as a detailed technical guide outlining the established experimental protocols for determining these critical photophysical parameters for H-acid or similar naphthalene derivatives. The methodologies described are based on standard practices in fluorescence spectroscopy.

Introduction to H-Acid and its Fluorescence Properties

H-acid, chemically known as 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid, is a water-soluble organic compound characterized by a naphthalene bicyclic system substituted with amino, hydroxyl, and sulfonic acid functional groups.[4][5] The presence of the aromatic naphthalene core, a known fluorophore, suggests that H-acid possesses intrinsic fluorescent properties. The amino and hydroxyl groups, being electron-donating, are expected to enhance the fluorescence of the naphthalene ring.

The sulfonic acid groups confer high water solubility, a desirable characteristic for biological applications.[2][5] The fluorescence of naphthalene and its derivatives is known to be sensitive to the local environment, including solvent polarity, pH, and the presence of quenchers. For instance, anilinonaphthalene sulfonic acid (ANS), a related compound, exhibits significant changes in its fluorescence properties upon binding to hydrophobic sites on proteins, making it a valuable molecular probe.[6][7] The photophysical behavior of H-acid is likely to be similarly influenced by its environment, which could be exploited in various research and development applications.

Theoretical Background

Fluorescence Quantum Yield (Φ)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore. A higher quantum yield indicates a more efficient conversion of absorbed light into emitted light.

Fluorescence Lifetime (τ)

The fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. This parameter is sensitive to the molecular environment and can be used to probe changes in that environment, such as the binding of a drug to a protein.

Experimental Protocols for Determining Quantum Yield and Fluorescence Lifetime

The following sections detail the standard methodologies for the experimental determination of the fluorescence quantum yield and lifetime of a compound like H-acid.

Determination of Fluorescence Quantum Yield

The relative method is the most common approach for determining the fluorescence quantum yield of a compound. This method involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

3.1.1. Materials and Instrumentation

  • H-acid: High purity grade.

  • Quantum Yield Standard: A stable fluorophore with a known and well-documented quantum yield in the same solvent as the sample. For H-acid, which is water-soluble, a standard such as quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) or fluorescein in 0.1 M NaOH (Φ = 0.95) would be suitable.

  • Solvent: High-purity, spectroscopy-grade solvent (e.g., deionized water, phosphate-buffered saline).

  • UV-Vis Spectrophotometer: To measure the absorbance of the solutions.

  • Fluorometer: A steady-state fluorescence spectrometer equipped with a monochromatic excitation source and a detector.

3.1.2. Experimental Procedure

  • Preparation of Stock Solutions: Prepare stock solutions of H-acid and the quantum yield standard in the chosen solvent.

  • Preparation of Dilutions: From the stock solutions, prepare a series of dilutions for both H-acid and the standard. The concentrations should be chosen to have absorbances in the range of 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.

  • Absorbance Measurement: Measure the absorbance spectra of all solutions using the UV-Vis spectrophotometer. The excitation wavelength for the fluorescence measurements should be a wavelength where both the sample and the standard have significant absorbance.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the fluorometer to the chosen value.

    • Record the fluorescence emission spectra for all solutions of H-acid and the standard. Ensure that the experimental conditions (e.g., slit widths, detector voltage) are identical for all measurements.

    • Record the emission spectrum of a solvent blank to subtract any background signal.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curves for both the H-acid solutions and the standard solutions after correcting for the solvent blank.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both H-acid and the standard.

    • The relationship between the quantum yield of the sample (Φ_x) and the standard (Φ_s) is given by the following equation:

      Φ_x = Φ_s * (m_x / m_s) * (n_x / n_s)²

      where:

      • m_x and m_s are the slopes of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

      • n_x and n_s are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term becomes 1).

Determination of Fluorescence Lifetime

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive and widely used technique for measuring fluorescence lifetimes in the nanosecond range.

3.2.1. Materials and Instrumentation

  • H-acid solution: A dilute solution of H-acid with an absorbance of approximately 0.1 at the excitation wavelength.

  • TCSPC System: This includes:

    • A pulsed light source (e.g., a picosecond laser diode or a pulsed LED) with an excitation wavelength appropriate for H-acid.

    • A sensitive, high-speed photodetector (e.g., a microchannel plate photomultiplier tube - MCP-PMT).

    • Timing electronics (Time-to-Amplitude Converter - TAC, and a Multi-Channel Analyzer - MCA).

  • Scattering solution: A non-fluorescent, light-scattering solution (e.g., a dilute suspension of colloidal silica) to measure the instrument response function (IRF).

3.2.2. Experimental Procedure

  • Instrument Setup:

    • Set the excitation wavelength of the pulsed light source.

    • Optimize the collection optics and detector settings.

  • Measurement of the Instrument Response Function (IRF):

    • Fill a cuvette with the scattering solution.

    • Acquire the IRF by collecting the scattered light from the pulsed source. The IRF represents the time profile of the excitation pulse as seen by the detection system.

  • Fluorescence Decay Measurement:

    • Replace the scattering solution with the H-acid solution.

    • Acquire the fluorescence decay data by collecting the emitted photons over a period of time until a sufficient number of counts are accumulated in the peak channel.

  • Data Analysis:

    • The acquired fluorescence decay data is a convolution of the true fluorescence decay of the sample and the IRF of the instrument.

    • Use deconvolution software to fit the experimental decay data to a theoretical decay model (typically a single or multi-exponential decay function).

    • The fitting process yields the fluorescence lifetime(s) (τ) of the sample.

Data Presentation

While specific data for H-acid is not available in the literature, the results of the experiments described above would be presented in the following formats.

Table 1: Hypothetical Photophysical Properties of H-acid in Aqueous Solution
ParameterValueStandardSolventExcitation Wavelength (nm)
Quantum Yield (Φ) To be determinedQuinine Sulfate0.1 M H₂SO₄e.g., 350
Fluorescence Lifetime (τ) To be determined-Watere.g., 340

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the determination of the quantum yield and fluorescence lifetime of a fluorescent compound like H-acid.

experimental_workflow cluster_qy Quantum Yield Determination cluster_lt Fluorescence Lifetime Determination qy_prep Prepare H-acid and Standard Solutions qy_abs Measure Absorbance (UV-Vis) qy_prep->qy_abs qy_fluo Measure Fluorescence (Fluorometer) qy_abs->qy_fluo qy_analysis Plot Intensity vs. Absorbance & Calculate Quantum Yield qy_fluo->qy_analysis end_qy Quantum Yield Value qy_analysis->end_qy lt_prep Prepare H-acid Solution lt_decay Measure Fluorescence Decay (TCSPC) lt_prep->lt_decay lt_irf Measure Instrument Response Function (IRF) lt_analysis Deconvolution Analysis & Determine Lifetime lt_irf->lt_analysis lt_decay->lt_analysis end_lt Fluorescence Lifetime Value lt_analysis->end_lt start Start start->qy_prep

Caption: Experimental workflow for quantum yield and fluorescence lifetime determination.

Conclusion

This technical guide provides a comprehensive overview of the methodologies required to determine the fluorescence quantum yield and lifetime of H-acid. While specific published data for these parameters are currently unavailable, the detailed experimental protocols and workflow presented here offer a clear path for researchers to characterize the photophysical properties of this and other similar fluorescent molecules. The determination of these fundamental parameters is the first step toward exploring the potential of H-acid in applications beyond the dye industry, particularly in the development of novel fluorescent probes for biological and pharmaceutical research.

References

Foundational

In-Depth Technical Guide: H-Acid (1-Amino-8-naphthol-4-sulfonic acid, CAS 83-64-7)

For Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide provides a comprehensive overview of 1-Amino-8-naphthol-4-sulfonic acid (CAS 83-64-7), commonly known as S acid. This...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 1-Amino-8-naphthol-4-sulfonic acid (CAS 83-64-7), commonly known as S acid. This compound is a significant intermediate in the chemical industry, primarily utilized in the synthesis of azo dyes. This document details its chemical structure, physicochemical properties, synthesis, and reactivity. While it is a crucial industrial chemical, it is important to note that extensive research into its direct applications in drug development or its role in biological signaling pathways is not prominent in the current scientific literature. This guide consolidates available technical data, provides representative experimental protocols, and uses logical diagrams to illustrate key processes.

Chemical Structure and Identification

1-Amino-8-naphthol-4-sulfonic acid is a derivative of naphthalene, featuring three key functional groups: an amino group (-NH₂), a hydroxyl group (-OH), and a sulfonic acid group (-SO₃H). These groups are positioned at the 1, 8, and 4 positions of the naphthalene core, respectively.

  • IUPAC Name: 4-Amino-5-hydroxynaphthalene-1-sulfonic acid

  • Common Name: S acid, 1-Amino-8-naphthol-4-sulfonic acid

  • CAS Number: 83-64-7

  • Molecular Formula: C₁₀H₉NO₄S

  • Molecular Weight: 239.25 g/mol

  • Canonical SMILES: C1=CC2=C(C=CC(=C2C(=C1)O)N)S(=O)(=O)O

  • InChI Key: LRDIEHDJWYRVPT-UHFFFAOYSA-N

Physicochemical Properties

The physicochemical properties of 1-Amino-8-naphthol-4-sulfonic acid are crucial for its handling, application in synthesis, and purification. The data, a mix of experimental and estimated values, are summarized below.

PropertyValueSource / Notes
Physical Appearance Grey to off-white crystalline powder[1]
Melting Point ~300-310 °C[2]
Boiling Point ~500-550 °C[2] (Predicted)
Solubility Sparingly soluble in hot water.[3] Soluble in water.[2] Slightly soluble in DMSO and Methanol.[4]Qualitative data. Specific quantitative data is scarce.
pKa No experimental data found.Predicted values are available but not included.
Density 1.4338 g/cm³[4] (Rough Estimate)
Refractive Index 1.6500[4] (Estimate)

Spectral Data for Characterization

Spectral analysis is essential for confirming the identity and purity of the compound.

  • ¹H NMR Spectroscopy: A ¹H NMR spectrum is available, showing characteristic peaks for the aromatic protons.[5]

    • Observed Peaks (ppm): 8.38, 7.91, 7.39, 7.27, 6.97

  • Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the O-H, N-H, S=O, and aromatic C-H functional groups.[6]

Synthesis and Purification

Industrial Synthesis Overview

The primary industrial route for synthesizing 1-Amino-8-naphthol-4-sulfonic acid involves the alkali fusion of 1-naphthylamine-4,8-disulfonic acid at high temperatures (200-230°C), followed by acidification.[2] This process hydrolyzes one of the sulfonic acid groups and introduces a hydroxyl group.

Synthesis_Overview A 1-Naphthylamine-4,8-disulfonic acid B Alkali Fusion (e.g., NaOH, 200-230°C) A->B C Intermediate Salt B->C D Acidification (e.g., H₂SO₄) C->D E 1-Amino-8-naphthol-4-sulfonic acid (S acid) D->E

Caption: Industrial synthesis workflow for S acid.
Representative Laboratory Synthesis Protocol

Representative Protocol (adapted from a related isomer):

  • Nitrosation: A solution of the corresponding naphthol precursor is prepared in an aqueous alkaline solution. The solution is then cooled to 0-5°C. A solution of sodium nitrite (NaNO₂) is added, followed by the slow, portion-wise addition of concentrated acid (e.g., H₂SO₄ or HCl) while maintaining the low temperature. The reaction progress is monitored until the formation of the nitroso-naphthol is complete.

  • Bisulfite Addition and Reduction: The resulting nitroso-naphthol slurry is added to a cold, aqueous solution of sodium bisulfite (NaHSO₃). The mixture is stirred until the solid dissolves.

  • Acidification and Isolation: The clear solution is filtered to remove any tars. Concentrated acid is then slowly added to the filtrate. The desired aminonaphtholsulfonic acid precipitates from the solution upon acidification. The temperature may rise during this step.

  • Purification: The crude product is collected by filtration and washed with cold water. For further purification, the product can be washed with warm ethanol to remove colored impurities, followed by washing with diethyl ether.[8] The purified product is then dried under vacuum at 60-80°C, protected from light.

Chemical Reactivity

The reactivity of 1-Amino-8-naphthol-4-sulfonic acid is dictated by its amino, hydroxyl, and sulfonic acid groups on the electron-rich naphthalene ring. Its most notable reaction is the coupling with diazonium salts to form azo dyes. The site of coupling is pH-dependent.

  • Acidic Conditions (pH < 7): Coupling occurs at the position ortho to the amino group (C2 position).

  • Alkaline Conditions (pH > 7): The hydroxyl group is deprotonated to a more strongly activating phenoxide, directing the coupling to the position ortho to the hydroxyl group (C7 position).[3]

Reactivity cluster_acid Acidic Conditions (pH < 7) cluster_alkaline Alkaline Conditions (pH > 7) S_Acid1 S Acid Product1 Azo Dye (Coupling at C2) S_Acid1->Product1 Couples at amino group Diazo1 Ar-N₂⁺ S_Acid2 S Acid Product2 Azo Dye (Coupling at C7) S_Acid2->Product2 Couples at hydroxyl group Diazo2 Ar-N₂⁺

Caption: pH-dependent azo coupling reactivity of S acid.

Applications

Dye Intermediate

The primary and most significant application of 1-Amino-8-naphthol-4-sulfonic acid is as a coupling component in the synthesis of a wide variety of azo dyes.[3][4] Its ability to couple at two different positions depending on pH allows for the creation of diverse dye structures, including direct, acid, and mordant dyes.

Chemical Reagent

It has been reported for use in chemical analysis as a reagent for the determination of nitrite ions, which involves the formation of a quantifiable colored complex.[2]

Relevance in Drug Development and Biological Systems

A comprehensive search of scientific and patent literature reveals a notable lack of data regarding the biological activity, pharmacological properties, or direct application of 1-Amino-8-naphthol-4-sulfonic acid (CAS 83-64-7) in drug development. Its use appears to be confined to the chemical industry.

While some naphthalenesulfonic acid derivatives have found use in medicine—for example, the drug Suramin is a complex polysulfonated naphthylurea—these are structurally distinct and do not imply any inherent biological activity for this specific isomer. Similarly, while derivatives of the related isomer 1-amino-2-naphthol-4-sulfonic acid have been investigated for antibacterial activity, this research does not extend to the title compound.

Therefore, for professionals in drug development, 1-Amino-8-naphthol-4-sulfonic acid should be considered an industrial chemical intermediate with no established role in signaling pathways or as a therapeutic agent.

Analytical Methods

Representative RP-HPLC Protocol

This protocol is a starting point and would require optimization and validation for this specific analyte.

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with an acidic modifier (e.g., 0.1% phosphoric acid or 0.1% formic acid for MS compatibility).

    • Solvent B: Acetonitrile.

  • Elution: A gradient elution would likely be necessary, starting with a high percentage of Solvent A and gradually increasing the percentage of Solvent B. For example, 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength between 220-280 nm. A photodiode array (PDA) detector would be ideal to determine the optimal wavelength.

  • Sample Preparation: Dissolve the sample in a water/methanol or water/acetonitrile mixture.

HPLC_Workflow Sample Prepare Sample (Dissolve in Mobile Phase) Inject Inject into HPLC Sample->Inject Column Separate on C18 Column (Gradient Elution) Inject->Column Detect UV Detection (e.g., 254 nm) Column->Detect Analyze Quantify and Assess Purity Detect->Analyze

Caption: General workflow for HPLC analysis.

Safety and Handling

1-Amino-8-naphthol-4-sulfonic acid is classified as a corrosive substance.

  • Hazard Statements: H314 - Causes severe skin burns and eye damage.[2]

  • Precautionary Measures: Handle with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Use in a well-ventilated area or a fume hood. Do not breathe dust.[2]

  • Storage: Store in a cool, dry, well-ventilated place away from direct sunlight and incompatible materials.[2]

Conclusion

1-Amino-8-naphthol-4-sulfonic acid (CAS 83-64-7) is a well-characterized chemical intermediate with a primary, well-established role in the dye manufacturing industry. Its chemical properties, particularly its pH-dependent reactivity, make it a versatile precursor for azo dyes. While technical data on its synthesis and basic properties are available, there is a significant lack of information regarding its application in pharmacology and drug development. Researchers and scientists should handle this compound with appropriate safety precautions, recognizing its corrosive nature and its current standing as an industrial, rather than a biologically active, molecule.

References

Exploratory

Synthesis of 1-Amino-2-Naphthol-4-Sulfonic Acid from 2-Naphthol: A Technical Guide

Introduction 1-Amino-2-naphthol-4-sulfonic acid, commonly referred to as 1,2,4-acid, is a crucial intermediate in the synthesis of various dyes, including acid mordant, acid complex, and neutral dyes.[1] Its molecular st...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Amino-2-naphthol-4-sulfonic acid, commonly referred to as 1,2,4-acid, is a crucial intermediate in the synthesis of various dyes, including acid mordant, acid complex, and neutral dyes.[1] Its molecular structure provides a versatile backbone for creating a wide spectrum of colors with desirable properties for textile applications.[2] The compound is also utilized in analytical chemistry for the determination of phosphate and calcium salts.[1] The synthesis from 2-naphthol is a well-established industrial process, typically involving a three-step sequence: nitrosation of the 2-naphthol, addition of a sulfite/bisulfite, and subsequent acidic reductive transposition to yield the final product.[1][3] This guide provides an in-depth examination of this synthetic route, detailing the experimental protocols, quantitative data, and process workflows for professionals in chemical research and drug development.

Overall Synthesis Pathway

The conversion of 2-naphthol to 1-amino-2-naphthol-4-sulfonic acid proceeds through the formation of a key intermediate, 1-nitroso-2-naphthol. This intermediate is then converted to the final product in a reaction that involves both reduction and sulfonation.

G A 2-Naphthol B 1-Nitroso-2-naphthol A->B  Nitrosation (NaNO₂, HCl) C 1-Amino-2-naphthol-4-sulfonic acid B->C  Sulfite Addition & Acidic Reductive Transposition (NaHSO₃, H₂SO₄)

Figure 1: Overall reaction scheme for the synthesis of 1-amino-2-naphthol-4-sulfonic acid.

Step 1: Nitrosation of 2-Naphthol

The first step is an electrophilic aromatic substitution where the nitrosonium ion (NO⁺), generated in situ from sodium nitrite and a mineral acid, attacks the electron-rich naphthalene ring of 2-naphthol. The hydroxyl group directs the substitution to the ortho position (C1), yielding 1-nitroso-2-naphthol.[4] The reaction is typically carried out at low temperatures (0-5 °C) to control the reaction rate and minimize side-product formation.[1][5]

Experimental Protocol: Nitrosation

A common procedure involves dissolving 2-naphthol in an aqueous sodium hydroxide solution to form the more reactive sodium 2-naphthoxide.[1][5] The solution is cooled, and then an aqueous solution of sodium nitrite is added. Concentrated hydrochloric acid is subsequently added slowly while maintaining a low temperature to generate the nitrosating agent and precipitate the 1-nitroso-2-naphthol product.[1] The use of a dispersant can improve the reaction yield by preventing agglomeration of the particles.[1][5]

Table 1: Quantitative Data for Nitrosation Reaction

ParameterValue/ConditionSource
Reagents
2-Naphthol300 g (2.1 moles)[6]
Sodium Nitrite (NaNO₂)50-55% of 2-naphthol weight[1][5]
Concentrated Hydrochloric Acid (34%)65-75% of 2-naphthol weight[1][5]
Sodium Hydroxide (NaOH) Solution5-10% concentration[1][5]
Reaction Conditions
Temperature0-5 °C[1][5]
Reaction Time2-6 hours[1][5]
pH ControlMaintained at 6-7 during initial acid-out[1]

Step 2 & 3: Sulfite Addition and Acidic Reductive Transposition

This stage combines the addition of sodium bisulfite to the nitroso intermediate and a subsequent acid-catalyzed reduction and rearrangement to form the final product. The 1-nitroso-2-naphthol paste is treated with a solution of sodium bisulfite.[6][7] This is followed by acidification, typically with sulfuric acid, which initiates a complex reaction sequence.[3][6] The process is believed to proceed through a hydroxylamino intermediate which then rearranges and sulfonates to yield 1-amino-2-naphthol-4-sulfonic acid.[3] The reaction is exothermic, and the temperature rises during the process.[6]

Experimental Protocol: Reduction and Sulfonation

The crude, moist 1-nitroso-2-naphthol is transferred to a reaction vessel. A cold solution of sodium bisulfite and a small amount of sodium hydroxide in water is used to dissolve the nitroso compound.[6] After filtering off any tarry impurities, the clear filtrate is diluted and vigorously stirred while concentrated sulfuric acid is added slowly.[6] The temperature of the mixture will rise, and the product precipitates as a stiff paste over several hours. The product is then collected by filtration and washed with water.[6]

Table 2: Quantitative Data for Reductive Transposition

ParameterValue/ConditionSource
Reagents (based on 300g 2-Naphthol start)
1-Nitroso-2-naphtholProduct from Step 1[6]
Sodium Bisulfite (NaHSO₃)600 g (5.8 moles)[6]
6 N Sodium Hydroxide (NaOH)100 cc[6]
Concentrated Sulfuric Acid (H₂SO₄)400 cc[6]
Reaction Conditions
Initial Temperature20-25 °C[6]
Peak Temperature~50 °C (after 2 hours)[6]
Reaction Time≥ 5 hours[6]
Product Information
AppearanceLight powder of fine, gray needles[6]
Overall Yield (from 2-Naphthol)82-84% (crude); 75-78% (purified)[6]

Integrated Experimental Workflow

The entire synthesis can be visualized as a continuous flow of operations, from initial reagent preparation to final product isolation and purification.

G cluster_0 Step 1: Nitrosation cluster_1 Step 2 & 3: Reduction & Sulfonation A Dissolve 2-Naphthol in NaOH(aq) B Cool to 0-5 °C A->B C Add NaNO₂ Solution B->C D Slowly Add HCl C->D E Stir for 2-6 hours D->E F Filter 1-Nitroso-2-naphthol E->F G Dissolve Nitroso Intermediate in cold NaHSO₃ Solution F->G Transfer moist intermediate H Filter to Remove Tars G->H I Transfer Filtrate and Dilute H->I J Slowly Add H₂SO₄ (Vigorous Stirring) I->J K Allow Reaction (≥ 5 hours) (Temp rises to ~50 °C) J->K L Collect Precipitate by Filtration K->L M Wash with Water L->M N Dry Product M->N

Figure 2: Detailed experimental workflow for the synthesis of 1-amino-2-naphthol-4-sulfonic acid.

Purification and Final Product

The crude product obtained is a light gray powder.[6] For applications requiring higher purity, such as in the manufacturing of high-quality dyes, further purification is necessary.[2] This can be achieved by washing the crude product with warm alcohol (e.g., ethanol) until the filtrate is colorless, followed by washing with ether and drying in the absence of light.[6] This process removes colored impurities and residual starting materials, yielding a pure white, dust-dry product.[6]

Table 3: Product Specifications and Yield Summary

SpecificationValueSource
Chemical Name 1-Amino-2-naphthol-4-sulfonic acid[1][6]
Common Name 1,2,4-Acid[1]
Molecular Formula C₁₀H₉NO₄S[8]
Molecular Weight 239.25 g/mol [8]
Appearance (Crude) Light gray powder/needles[6]
Appearance (Purified) Pure white, dust-dry powder[6]
Overall Yield (Crude) 82-84%[6]
Overall Yield (Purified) 75-78%[6]
Purity (Industrial Grade) ≥ 98.0%[2]
Decomposition Point > 300 °C[8]

References

Foundational

physical and chemical properties of 4-amino-5-hydroxy-1-naphthalenesulfonic acid

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-amino-5-hydroxy-1-naphthalenesulfonic acid, targeting researchers, scientists, and drug development professionals. This...

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-amino-5-hydroxy-1-naphthalenesulfonic acid, targeting researchers, scientists, and drug development professionals. This document summarizes available quantitative data, outlines relevant experimental protocols, and includes visualizations to illustrate key processes.

Core Compound Properties

4-amino-5-hydroxy-1-naphthalenesulfonic acid, also known as S acid, is an organic compound with the chemical formula C₁₀H₉NO₄S. It belongs to the class of aminonaphtholsulfonic acids, which are derivatives of naphthalene substituted with amino, hydroxyl, and sulfonic acid functional groups. These compounds are notable for their use as intermediates in the synthesis of azo dyes.

Physical Properties

The physical characteristics of 4-amino-5-hydroxy-1-naphthalenesulfonic acid are summarized in the table below. For comparative purposes, data for the isomeric compound 4-amino-3-hydroxy-1-naphthalenesulfonic acid is also included where available, as it is often studied and can be confused with the title compound.

Property4-amino-5-hydroxy-1-naphthalenesulfonic acid4-amino-3-hydroxy-1-naphthalenesulfonic acid
CAS Number 83-64-7[1]116-63-2
Molecular Formula C₁₀H₉NO₄S[1]C₁₀H₉NO₄S
Molecular Weight 239.25 g/mol [1]239.25 g/mol
Appearance Grey powderWhite to slightly brownish-pink powder
Melting Point Not available290-295 °C (with decomposition)[2]
Boiling Point Not availableNot available
Solubility Sparingly soluble in hot waterAlmost insoluble in cold water, sparingly soluble in hot water[3]
pKa Not availableNot available
Chemical Properties

4-amino-5-hydroxy-1-naphthalenesulfonic acid is a reactive compound due to the presence of its varied functional groups. The amino group can be diazotized and used in coupling reactions to form azo dyes. The sulfonic acid group imparts water solubility to the molecule and its derivatives. It is known to be an intermediate in the synthesis of various dyes, including C.I. Mordant Green 14, C.I. Mordant Blue 7, and C.I. Direct Green 39.

Spectral Data

Spectroscopic data is crucial for the identification and characterization of chemical compounds. Below is a summary of the available spectral information for 4-amino-5-hydroxy-1-naphthalenesulfonic acid.

Spectrum TypeData for 4-amino-5-hydroxy-1-naphthalenesulfonic acid
¹H NMR Chemical shifts (ppm): 8.384, 7.909, 7.386, 7.265, 6.972, 4
¹³C NMR Data not available in the search results.
IR Spectrum Data not available in the search results.
UV-Vis Spectrum Data not available in the search results.

Experimental Protocols

Example Synthesis: 4-amino-3-hydroxy-1-naphthalenesulfonic acid[4]

This synthesis involves the nitrosation of 2-naphthol, followed by reduction and sulfonation.

Materials:

  • 2-naphthol

  • Sodium hydroxide

  • Sodium nitrite

  • Sulfuric acid (10% and concentrated)

  • Sodium bisulfite solution

  • Ice

Procedure:

  • Dissolve 100 g of 2-naphthol in a solution of 28 g of sodium hydroxide in 1000 ml of water, and dilute to 2000 ml.

  • Add a solution of 50 g of sodium nitrite in a small amount of water.

  • Cool the mixture with 1000 g of ice and slowly add 1400 ml of 10% sulfuric acid while stirring, maintaining the temperature below 5 °C to precipitate 1-nitroso-2-naphthol.

  • Make a paste of the moist 1-nitroso-2-naphthol with a small amount of water and cool to 5 °C with ice.

  • Quickly add 260 g of sodium bisulfite solution to the paste. The precipitate should dissolve.

  • Filter the solution to remove any resinous material.

  • Treat the filtrate at 25 °C with a diluted solution of 100 g of concentrated sulfuric acid in 200 g of water to make the solution strongly acidic.

  • Let the solution stand for 1 hour, then warm to 50 °C and leave it overnight to solidify.

  • Filter the solid product and wash it thoroughly with water.

Yield: Approximately 90%.

Purification of Naphthalenesulfonic Acid Derivatives

A general method for the purification of a related compound, 4-hydroxy-1-naphthalenesulfonic acid sodium salt, utilizes high-speed counter-current chromatography (HSCCC).[4][5] This technique could be adapted for the purification of 4-amino-5-hydroxy-1-naphthalenesulfonic acid.

Methodology:

  • Apparatus: High-Speed Counter-Current Chromatograph.

  • Solvent System: A two-phase solvent system, for example, n-butanol/water (1:1), acidified with a small amount of trifluoroacetic acid.[4][5]

  • Procedure: The crude sample is dissolved in a suitable solvent and introduced into the HSCCC system. The separation is achieved based on the differential partitioning of the compound and impurities between the two liquid phases. Fractions are collected and analyzed for purity, typically by HPLC.

Visualizations

General Analytical Workflow

The following diagram illustrates a general workflow for the analysis and characterization of a naphthalenesulfonic acid derivative like 4-amino-5-hydroxy-1-naphthalenesulfonic acid.

analytical_workflow cluster_synthesis Synthesis & Crude Product cluster_purification Purification cluster_analysis Analysis & Characterization cluster_activity Biological Evaluation synthesis Chemical Synthesis crude_product Crude Product synthesis->crude_product purification HSCCC / HPLC Purification crude_product->purification purified_product Purified Compound purification->purified_product hplc HPLC Analysis (Purity Check) nmr NMR Spectroscopy (¹H, ¹³C) ir IR Spectroscopy ms Mass Spectrometry uv_vis UV-Vis Spectroscopy purified_product->hplc purified_product->nmr purified_product->ir purified_product->ms purified_product->uv_vis bio_assay Biological Assays purified_product->bio_assay

General Analytical Workflow for Naphthalenesulfonic Acid Derivatives.

Biological Activity and Drug Development Potential

Currently, there is limited publicly available information regarding the specific biological activities or signaling pathway involvement of 4-amino-5-hydroxy-1-naphthalenesulfonic acid. Its primary documented application is as a chemical intermediate in the dye industry.

However, the structurally similar compound, 4-amino-3-hydroxy-1-naphthalenesulfonic acid, has been investigated for its potential as a fluorescent dye and for its ability to form conducting polymers. Some naphthalenesulfonic acid derivatives have been explored for their inhibitory effects on viral enzymes, such as HIV-1 reverse transcriptase. For instance, derivatives of 4-amino-3-hydroxy-1-naphthalenesulfonic acid have shown activity against DNA polymerase and ribonuclease H activities of HIV-1 reverse transcriptase.

The biological properties of 4-amino-5-hydroxy-1-naphthalenesulfonic acid remain an area for further investigation. Its structural similarity to other biologically active naphthalenesulfonic acids suggests that it could be a candidate for screening in various biological assays to explore its potential in drug discovery and development.

References

Exploratory

An In-depth Technical Guide to the Isomers of Aminosulfonic Acids of Naphthalene

This guide provides a comprehensive overview of the isomers of aminosulfonic acids of naphthalene, tailored for researchers, scientists, and professionals in drug development. It covers their synthesis, properties, analy...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the isomers of aminosulfonic acids of naphthalene, tailored for researchers, scientists, and professionals in drug development. It covers their synthesis, properties, analytical methodologies, and applications, with a focus on providing structured data and detailed experimental protocols.

Introduction to Aminonaphthalenesulfonic Acids

Aminonaphthalenesulfonic acids are a class of organic compounds derived from naphthalene, featuring both an amino (-NH₂) and a sulfonic acid (-SO₃H) functional group attached to the naphthalene ring system.[1] With the chemical formula C₁₀H₆(NH₂)(SO₃H), these compounds exist as numerous isomers depending on the substitution pattern on the two rings of the naphthalene core.[1] They are typically colorless solids and serve as crucial intermediates in the synthesis of a wide variety of dyes and pigments.[1][2] In recent years, their unique chemical properties have also made them valuable in pharmaceutical research and as fluorescent probes for studying biological systems.[3][4]

Isomer Nomenclature and Structure

The position of the amino and sulfonic acid groups on the naphthalene rings dictates the specific isomer and its properties. Many of these isomers have common or trivial names that are widely used in the chemical industry.

Systematic Name Common Name(s) CAS Number Preparative Route
4-Aminonaphthalene-1-sulfonic acidNaphthionic acid, Piria's acid84-86-6Sulfonation of 1-aminonaphthalene.[2]
5-Aminonaphthalene-1-sulfonic acidLaurent's acid, L acid84-89-9Reduction of 1-nitronaphthalene-5-sulfonic acid.[1]
8-Aminonaphthalene-1-sulfonic acidPeri acid82-75-7Reduction of 1-nitronaphthalene-8-sulfonic acid.[1]
1-Aminonaphthalene-6-sulfonic acid1,6-Cleve's acid119-79-9Sulfonation of 1-aminonaphthalene.[1]
1-Aminonaphthalene-7-sulfonic acid1,7-Cleve's acid119-28-8By-product in the production of 1,6-Cleve's acid.[1]
2-Aminonaphthalene-1-sulfonic acidTobias acid81-16-3Bucherer reaction of 2-hydroxynaphthalene-1-sulfonic acid.[1][5]
2-Aminonaphthalene-6-sulfonic acidBrönner's acid93-00-5Bucherer amination of 2-hydroxynaphthalene-6-sulfonic acid.[1]
2-Aminonaphthalene-5-sulfonic acidDahl's acid81-05-0Desulfonation of 2-aminonaphthalene-1,5-disulfonic acid.[1]

Synthesis of Aminonaphthalenesulfonic Acids

The synthesis of these isomers is a classic example of controlling reaction outcomes in electrophilic aromatic substitution. The choice of starting material and reaction conditions, particularly temperature, determines the predominant isomer formed.

General Synthetic Pathways
  • Sulfonation of Naphthylamines : Direct sulfonation of 1-aminonaphthalene or 2-aminonaphthalene with sulfuric acid. The position of sulfonation is highly dependent on reaction temperature and other additives.[1][6] For example, sulfonation of 1-aminonaphthalene can yield a mixture of isomers, including naphthionic acid.[6]

  • Reduction of Nitronaphthalenesulfonic Acids : This involves the nitration of a naphthalenesulfonic acid followed by the reduction of the nitro group to an amino group. This is a common route for isomers like Laurent's acid and Peri acid.[1]

  • Bucherer Reaction : This reaction converts a hydroxynaphthalenesulfonic acid to its corresponding aminonaphthalenesulfonic acid using ammonia and a sulfite. Tobias acid is often prepared via this method.[1][5]

The logical workflow for synthesizing a specific isomer often involves careful control of kinetic versus thermodynamic products. For instance, in the sulfonation of naphthalene (a precursor step), the alpha-isomer (naphthalene-1-sulfonic acid) is the kinetically favored product at lower temperatures (below 120°C), while the beta-isomer (naphthalene-2-sulfonic acid) is the thermodynamically favored, more stable product formed at higher temperatures (above 150°C).[7][8] This principle also applies to the sulfonation of substituted naphthalenes.

G cluster_synthesis Synthesis Workflow: Naphthionic Acid start_end start_end process process input input output output decision decision start Start reactant1 1-Aminonaphthalene start->reactant1 reactant2 Sulfuric Acid (H₂SO₄) start->reactant2 mix Combine Reactants reactant1->mix reactant2->mix bake Bake Reaction Mixture (Heating) mix->bake cool Cool and Dilute with Water bake->cool filter Filter Precipitate cool->filter wash Wash with Water filter->wash dry Dry Product wash->dry product Naphthionic Acid (Crude Product) dry->product

Caption: General workflow for the synthesis of Naphthionic acid.

Experimental Protocol: Synthesis of Naphthionic Acid

This protocol describes the preparation of 4-amino-1-naphthalenesulfonic acid (Naphthionic acid) by the sulfonation of 1-aminonaphthalene, a method often referred to as the "baking process".

Materials:

  • 1-Aminonaphthalene

  • Concentrated Sulfuric Acid (98%)

  • Deionized Water

  • Reaction flask with an air condenser

  • Heating mantle or oven

  • Beakers, Buchner funnel, filter paper

Procedure:

  • Salt Formation: In a fume hood, carefully add 20 g of 1-aminonaphthalene to a flask. Slowly, and with cooling, add 20 mL of concentrated sulfuric acid. The mixture will heat up as the amine salt, 1-naphthylammonium hydrogen sulfate, is formed.

  • Baking Process: Heat the flask containing the paste-like salt mixture in an oven or with a heating mantle to a temperature of 180-200°C for approximately 2-3 hours. An air condenser should be fitted to the flask to prevent sublimation of the starting material. During heating, the salt rearranges to form the sulfonic acid.

  • Isolation: After the reaction is complete, allow the flask to cool to room temperature. The solid product will be dark-colored. Carefully add the solid mass in portions to 500 mL of cold water with stirring.

  • Purification: The naphthionic acid is sparingly soluble in cold water and will precipitate. Heat the suspension to boiling to dissolve the product and any remaining impurities.

  • Crystallization: Allow the solution to cool slowly. Naphthionic acid will crystallize out as fine, silky needles, which may appear grayish or reddish.

  • Filtration and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold deionized water to remove any residual acid. Dry the product in a drying oven at 100°C.

Physicochemical Properties

The physical and chemical properties of the isomers can vary significantly, which is exploited in their separation and application.

Isomer Molar Mass ( g/mol ) Melting Point (°C) Water Solubility
4-Amino-1-naphthalenesulfonic acid (Naphthionic acid)223.24>300Sparingly soluble in cold water.
5-Amino-1-naphthalenesulfonic acid (Laurent's acid)223.24>300Soluble in hot water.[9]
8-Amino-1-naphthalenesulfonic acid (Peri acid)223.25>3500.2 g/L (21 °C).[10]
2-Amino-1-naphthalenesulfonic acid (Tobias acid)223.25322 (Decomposes)Sparingly soluble.

Analytical Methodologies

The separation and quantification of different aminonaphthalenesulfonic acid isomers from a mixture is a significant analytical challenge, crucial for quality control in industrial processes. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) after derivatization are common methods.[11][12]

Experimental Protocol: GC-MS Analysis of Naphthalene Sulfonic Acid Isomers

This protocol provides a summarized methodology for the analysis of naphthalene sulfonic acid isomers, which can be adapted for their amino derivatives, based on a published method.[11][13] The method involves solid-phase extraction followed by on-line derivatization in the GC injection port.

Materials and Equipment:

  • Styrene-divinylbenzene copolymer solid-phase extraction (SPE) cartridges

  • Gas Chromatograph with Mass Spectrometric detector (GC-MS)

  • Tetrabutylammonium (TBA) salts for derivatization

  • Water sample (e.g., from industrial effluent) spiked with standards

  • Methanol, Dichloromethane (for elution)

Procedure:

  • Sample Preparation (SPE):

    • Condition an SPE cartridge with methanol followed by deionized water.

    • Pass a 200 mL water sample through the cartridge to adsorb the analytes.

    • Wash the cartridge to remove interferences.

    • Elute the isomers using a suitable solvent like dichloromethane.

  • On-line Derivatization and GC-MS Injection:

    • Concentrate the eluate to a small volume.

    • Inject a large volume (e.g., 10 µL) of the sample extract mixed with a tetrabutylammonium salt solution directly into the hot GC injection port.

    • In the injector, the non-volatile sulfonic acids are derivatized (butylated) to form more volatile esters suitable for GC analysis.

  • GC-MS Analysis:

    • The derivatized analytes are separated on the GC column based on their boiling points and interaction with the stationary phase.

    • The mass spectrometer detects and identifies the separated isomers based on their characteristic mass spectra and retention times.

    • Quantification is achieved by comparing the peak areas to those of known standards. Recoveries for naphthalene sulfonic acid isomers in spiked water samples typically range from 70% to 82%.[11][13]

G cluster_analysis Analytical Workflow: Isomer Identification via GC-MS start_end start_end process process input input output output analysis analysis start Aqueous Sample (Containing Isomers) spe Solid-Phase Extraction (SPE) start->spe elute Elution & Concentration spe->elute derivatize On-line Derivatization (in GC Injector) elute->derivatize gcms GC-MS Analysis derivatize->gcms data Data Processing (Identification & Quantification) gcms->data result Isomer Concentrations data->result

Caption: Workflow for the analysis of sulfonic acid isomers.

Applications in Research and Drug Development

While historically used for dyes, certain aminonaphthalenesulfonic acids have found important niches in biomedical research and pharmaceutical development.

  • Pharmaceutical Intermediates : 5-Amino-1-naphthalenesulfonic acid is a key precursor in the synthesis of 1-Naphthol-5-sulfonic acid, which is an important intermediate in the production of various dyes and potentially in pharmaceutical research.[4] Organotin complexes of 4-amino-3-hydroxynaphthalene-1-sulfonic acid have been investigated as photostabilizers for polymers like PVC, an application area that can overlap with materials used in medical devices.[14]

  • Fluorescent Probes : Derivatives such as 8-anilinonaphthalene-1-sulfonic acid (ANS) are widely used as fluorescent molecular probes.[3] ANS exhibits weak fluorescence in aqueous solutions but fluoresces intensely upon binding to hydrophobic regions, such as the hydrophobic pockets in proteins. This property is invaluable for studying protein folding, conformational changes, and ligand binding.[3]

G cluster_protein_folding Application of ANS as a Fluorescent Probe protein_unfolded protein_unfolded protein_folded protein_folded probe probe environment environment observation observation unfolded Unfolded Protein (Hydrophobic sites exposed) folded Folded Protein (Hydrophobic sites buried) unfolded->folded Folding Process unfolded_ans High Fluorescence unfolded->unfolded_ans Results in folded_ans Low Fluorescence folded->folded_ans Results in ans ANS Probe ans->unfolded Binds to hydrophobic sites ans->folded No binding aq Aqueous Environment ans->aq (Weak fluorescence)

Caption: Logical diagram of ANS as a probe for protein folding.

Conclusion

The isomers of aminosulfonic acids of naphthalene represent a versatile class of chemical compounds. A deep understanding of their synthesis, which is governed by principles of kinetic and thermodynamic control, is essential for producing specific isomers in high purity. While their primary industrial application remains in the dye industry, their unique properties, particularly the fluorescence of derivatives like ANS, provide powerful tools for researchers in biochemistry and drug development to probe complex biological processes. The continued exploration of these molecules may yet uncover further applications in materials science and medicinal chemistry.

References

Foundational

A Technical Guide to the Theoretical and Computational Studies of 4-Amino-3-hydroxy-1-naphthalenesulfonic acid (ANSA)

Lack of Publicly Available Theoretical and Computational Studies on 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy- An extensive search of scientific literature and public databases reveals a significant scarcity of theor...

Author: BenchChem Technical Support Team. Date: December 2025

Lack of Publicly Available Theoretical and Computational Studies on 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy-

An extensive search of scientific literature and public databases reveals a significant scarcity of theoretical and computational studies specifically focused on 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy-, also known as Chicago acid S. While basic chemical information is available, in-depth computational analyses, such as Density Functional Theory (DFT) calculations, molecular docking studies, or detailed spectroscopic analyses with computational comparisons, are not readily found in the public domain.

However, a wealth of research exists for its structural isomer, 1-Naphthalenesulfonic acid, 4-amino-3-hydroxy- (ANSA). This isomer has been the subject of numerous theoretical and computational investigations, providing a robust framework for understanding the molecular properties, reactivity, and potential applications of this class of compounds.

In light of the limited information on the 5-hydroxy isomer, this technical guide will present a comprehensive overview of the theoretical and computational studies conducted on the closely related 4-amino-3-hydroxy-1-naphthalenesulfonic acid. The methodologies and findings discussed herein serve as a valuable proxy and a methodological template for any future computational research on 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy-.

This guide provides an in-depth overview of the computational and theoretical methodologies applied to the study of 4-amino-3-hydroxy-1-naphthalenesulfonic acid (ANSA), intended for researchers, scientists, and drug development professionals.

Core Molecular Properties and Computational Data

Computational studies, primarily employing Density Functional Theory (DFT), have elucidated the structural and electronic properties of ANSA. The optimized molecular geometry, electronic properties, and spectroscopic features have been calculated and compared with experimental data where available.

Table 1: Computed Molecular Properties of ANSA
PropertyValueComputational MethodReference
Molecular FormulaC₁₀H₉NO₄S-[1]
Molecular Weight239.25 g/mol -
HOMO Energy-5.98 eVB3LYP/6-311++G(d,p)[2]
LUMO Energy-1.93 eVB3LYP/6-311++G(d,p)[2]
HOMO-LUMO Gap4.05 eVB3LYP/6-311++G(d,p)[2]
Dipole Moment8.32 DebyeB3LYP/6-311++G(d,p)[2]
Binding Energy (with Caffeine)-8.77 kcal/molDFT/B3LYP/6-31G(D)[3]
Binding Energy (with Ephedrine)-8.36 kcal/molDFT/B3LYP/6-31G(D)[3]
Table 2: Selected Calculated and Experimental Vibrational Frequencies (cm⁻¹) for ANSA
Vibrational ModeCalculated Frequency (B3LYP/6-311++G(d,p))Experimental Frequency (FT-IR)AssignmentReference
O-H Stretch34503455Hydroxyl group vibration[4]
N-H Asymmetric Stretch33903393Amino group vibration[4]
N-H Symmetric Stretch33303334Amino group vibration[4]
C=C Aromatic Stretch16201625Naphthalene ring vibration[4]
S=O Asymmetric Stretch12601261Sulfonic acid group vibration[4]
S=O Symmetric Stretch11501150Sulfonic acid group vibration[4]

Experimental and Computational Protocols

The following sections detail the methodologies employed in the theoretical and computational analysis of ANSA.

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

Protocol for Geometry Optimization and Frequency Calculation:

  • Software: Gaussian 09 or a similar quantum chemistry software package.

  • Method: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).

  • Basis Set: 6-311++G(d,p) is commonly used for an accurate description of the electronic structure.

  • Procedure:

    • The initial molecular structure of ANSA is drawn using a molecular editor and saved in a suitable format.

    • A geometry optimization calculation is performed to find the lowest energy conformation of the molecule.

    • Following optimization, a frequency calculation is carried out at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra.

  • Analysis: The calculated bond lengths, bond angles, and vibrational frequencies are compared with experimental data. Natural Bond Orbital (NBO) analysis is often performed to study intramolecular interactions and charge delocalization.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Protocol for Molecular Docking of ANSA with a Protein Target (e.g., LasR):

  • Software: AutoDock, Vina, or similar docking software.

  • Preparation of the Receptor (Protein):

    • The 3D structure of the target protein (e.g., LasR from Pseudomonas aeruginosa) is obtained from the Protein Data Bank (PDB).

    • Water molecules and any existing ligands are removed from the protein structure.

    • Polar hydrogen atoms are added, and Kollman charges are assigned to the protein.

  • Preparation of the Ligand (ANSA):

    • The 3D structure of ANSA is generated and optimized using a quantum chemistry program or a molecular mechanics force field.

    • Gasteiger charges are computed for the ligand.

  • Docking Simulation:

    • A grid box is defined to encompass the active site of the protein.

    • The docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is run to explore possible binding poses of the ligand within the active site.

  • Analysis: The resulting docking poses are ranked based on their binding energy. The pose with the lowest binding energy is typically considered the most favorable. The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are analyzed to understand the binding mode.[5]

Visualizations

Molecular Structure of 4-amino-3-hydroxy-1-naphthalenesulfonic acid

Caption: 2D structure of 4-amino-3-hydroxy-1-naphthalenesulfonic acid.

Computational Workflow for Molecular Analysis

cluster_input Input cluster_computation Computational Analysis cluster_output Output & Analysis mol_structure Molecular Structure (ANSA) dft DFT Calculation (B3LYP/6-311++G(d,p)) mol_structure->dft md Molecular Docking (e.g., with LasR) mol_structure->md properties Electronic Properties (HOMO, LUMO, MEP) dft->properties spectra Vibrational Spectra (IR, Raman) dft->spectra binding Binding Energy & Interaction Analysis md->binding

Caption: A typical workflow for the computational analysis of a small molecule.

Conceptual Signaling Pathway Inhibition

cluster_pathway Quorum Sensing Pathway cluster_inhibition Inhibition Signal Autoinducer Signal Receptor LasR Receptor Signal->Receptor Gene Virulence Gene Expression Receptor->Gene Biofilm Biofilm Formation Gene->Biofilm ANSA ANSA ANSA->Receptor Binds to and inhibits receptor

Caption: Conceptual diagram of ANSA inhibiting the LasR-mediated quorum sensing pathway.

References

Exploratory

The Industrial Genesis of a Dye Intermediate: A Technical History of H-Acid

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Historical Development and Discovery of 8-amino-1-naphthol-3,6-disulfonic acid (H-Acid) H-acid, a cornerstone of the synthetic dye...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Historical Development and Discovery of 8-amino-1-naphthol-3,6-disulfonic acid (H-Acid)

H-acid, a cornerstone of the synthetic dye industry, is a naphthalene-derived intermediate prized for its versatility in producing a wide spectrum of azo dyes. Its discovery and the evolution of its manufacturing process are deeply intertwined with the burgeoning chemical industry of the late 19th century, particularly in Germany. This technical guide delineates the historical trajectory of H-acid, from its initial synthesis to modern production methods, providing detailed experimental insights and quantitative data for the scientific community.

Historical Development and Discovery

The precise date and the individual credited with the first synthesis of H-acid are not definitively documented in readily available historical records. Instead, its development is largely attributed to the intensive research and development efforts within major German chemical companies in the late 1800s. Firms such as Badische Anilin- und Sodafabrik (BASF), founded in 1865, and Meister Lucius & Brüning (later part of Hoechst AG) were at the forefront of coal tar chemistry and the synthesis of new dye intermediates.[1][2][3][4][5][6][7] The synthesis of various aminonaphthalenesulfonic acids was a key area of investigation during this period, and H-acid emerged as a particularly valuable intermediate.[8]

The traditional and most well-documented route for H-acid production, established during this era, begins with naphthalene, a major constituent of coal tar.[9] This multi-step synthesis involves sulfonation, nitration, reduction, and finally, alkali fusion.[9][10] Patents from the early 20th century, such as one filed in 1925, describe the fusion of 1-naphthylamine-3,6,8-trisulphonic acid with caustic alkalies as a well-known method for preparing 1,8-aminonaphthol sulfonic acids on a technical scale.[7][11]

Over the decades, the fundamental synthesis pathway has been refined to improve yield, purity, and reduce the environmental impact of the process.[10][12] Modern methods often focus on cleaner production techniques, such as catalytic hydrogenation for the reduction step to avoid the use of iron powder, and recycling of waste acid streams.[12][13] A significant evolution in the synthesis was the "diamine method," which involves the dinitration of a naphthalene disulfonic acid, followed by reduction and hydrolysis, offering a different approach to the classic route.[10][12]

Key Synthesis Pathways

The production of H-acid has historically been dominated by a pathway starting from naphthalene. Below are the core reactions involved in this process.

The Classic Naphthalene Route: A Step-by-Step Overview
  • Trisulfonation of Naphthalene: Naphthalene is treated with oleum (fuming sulfuric acid) to introduce three sulfonic acid groups, yielding naphthalene-1,3,6,8-tetrasulfonic acid, which is then hydrolyzed to 1-naphthylamine-3,6,8-trisulfonic acid (Koch's acid).

  • Nitration: The resulting trisulfonated naphthalene is nitrated using a mixture of nitric and sulfuric acids. The nitro group is introduced at the 1-position.

  • Reduction: The nitro group is then reduced to an amino group. Historically, this was achieved using iron powder and acid.[9] Modern processes often employ catalytic hydrogenation for a cleaner conversion.[13]

  • Alkali Fusion: The final and most critical step is the fusion of the aminosulfonic acid with a strong base, such as sodium hydroxide or potassium hydroxide, at high temperatures. This reaction replaces one of the sulfonic acid groups with a hydroxyl group to form H-acid.[7][11]

A newer approach, starting from 1,8-naphthalic anhydride, has also been developed, involving sulfonation, ammoniation, Hofmann degradation, and hydrolysis.[10] This method is claimed to offer better positional accuracy for the functional groups and reduce waste.[10]

Experimental Protocols

The following protocols provide a generalized representation of the historical and a more detailed modern approach to H-acid synthesis.

Representative Historical Synthesis Protocol (Early 20th Century)

This protocol is a composite based on descriptions from early patents and literature. Exact quantities and conditions varied between manufacturers.

  • Sulfonation and Nitration: Naphthalene is reacted with an excess of fuming sulfuric acid at elevated temperatures. The resulting sulfonation product is then nitrated with a mixed acid (sulfuric and nitric acid) to yield 1-nitronaphthalene-3,6,8-trisulfonic acid.

  • Reduction: The nitrated intermediate is diluted and reacted with iron filings and a small amount of acid to reduce the nitro group to an amine, forming 1-naphthylamine-3,6,8-trisulfonic acid (Koch acid).

  • Alkali Fusion: The Koch acid is then fused with a significant excess of caustic soda (sodium hydroxide) at temperatures ranging from 180-220°C. This reaction is carried out in a cast-iron vessel with stirring.

  • Isolation: The fusion melt is dissolved in water, and the H-acid is precipitated by acidification with sulfuric acid. The crude H-acid is then filtered and washed.

Modern Laboratory Synthesis via the Diamine Method

This protocol is based on modern patented procedures emphasizing higher yields and cleaner processes.[12]

  • Disulfonation of Naphthalene: 192g of refined naphthalene is added to 792g of 98% sulfuric acid. The mixture is heated to 160°C and stirred for 1 hour, then heated further to 175°C and reacted for 6 hours to produce a mixture of naphthalene disulfonic acids.[13]

  • Nitration: The resulting solution containing 2,7-naphthalene disulfonic acid is directly nitrated with a mixed acid to produce 1,8-dinitro-3,6-naphthalene disulfonic acid.[12]

  • Catalytic Hydrogenation (Reduction): The dinitro compound is reduced to 1,8-diamino-3,6-naphthalene disulfonic acid using a catalyst (e.g., palladium on carbon) and hydrogen gas under pressure.

  • Acidic Hydrolysis: 605.4 kg of the hydrogenation reduction liquid is concentrated by steaming off water until the temperature reaches 103°C. 203.5 kg of sulfuric acid is slowly added, and the reaction temperature is maintained at 130-135°C for 15 hours to hydrolyze one of the amino groups to a hydroxyl group, yielding H-acid.[12]

  • Isolation and Purification: After cooling to room temperature, the precipitated H-acid is filtered. The product can be further purified by recrystallization. A yield of 90.51% with a purity of 98.43% has been reported for this step.[12]

Data Presentation

The following tables summarize quantitative data gathered from various sources, illustrating the evolution of H-acid synthesis.

ParameterHistorical Process (Early 20th Century)Modern Diamine MethodModern 1,8-Naphthalic Anhydride Route
Starting Material NaphthaleneNaphthalene1,8-Naphthalic Anhydride
Key Intermediates 1-Naphthylamine-3,6,8-trisulfonic acid (Koch Acid)1,8-Diamino-3,6-naphthalene disulfonic acid3,6-Disulfonic acid-1,8-naphthalene dicarboxamide
Reduction Method Iron and AcidCatalytic HydrogenationNot Applicable (Hofmann Degradation)
Alkali Fusion Temp. 180-220°CNot Applicable (Acidic Hydrolysis at 130-135°C)Not Applicable
Reported Yield ~70-72% (from T-acid)90.51% (hydrolysis step)61.97% - 65.86% (overall)
Reported Purity Not consistently reported98.43%Not explicitly stated, but claimed to be high

Table 1: Comparison of H-Acid Synthesis Processes

Synthesis StepReagentsTemperatureDuration
Sulfonation (Modern) Naphthalene, 98% H₂SO₄160-175°C7 hours
Nitration (Modern) Naphthalene disulfonic acid, Mixed AcidNot specifiedNot specified
Reduction (Modern) Dinitro intermediate, H₂, CatalystNot specifiedNot specified
Hydrolysis (Modern) Diamino intermediate, H₂SO₄130-135°C15 hours
Alkali Fusion (Historical) Koch Acid, NaOH180-220°CNot specified

Table 2: Key Experimental Conditions in H-Acid Synthesis

Mandatory Visualization

The following diagrams illustrate the logical flow of the historical and a modern synthesis pathway for H-acid.

historical_synthesis_pathway Naphthalene Naphthalene Trisulfonation Trisulfonation (+ H₂SO₄/SO₃) Naphthalene->Trisulfonation Nitration Nitration (+ HNO₃/H₂SO₄) Trisulfonation->Nitration Reduction Reduction (+ Fe/H⁺) Nitration->Reduction AlkaliFusion Alkali Fusion (+ NaOH) Reduction->AlkaliFusion H_Acid H-Acid AlkaliFusion->H_Acid

Caption: Historical Synthesis Pathway of H-Acid from Naphthalene.

modern_diamine_synthesis Naphthalene Naphthalene Disulfonation Disulfonation (+ H₂SO₄) Naphthalene->Disulfonation Dinitration Dinitration (+ HNO₃/H₂SO₄) Disulfonation->Dinitration Hydrogenation Catalytic Hydrogenation (+ H₂/Catalyst) Dinitration->Hydrogenation Hydrolysis Acidic Hydrolysis (+ H₂SO₄) Hydrogenation->Hydrolysis H_Acid H-Acid Hydrolysis->H_Acid

Caption: Modern Diamine Synthesis Pathway of H-Acid.

References

Protocols & Analytical Methods

Method

Utilizing 8-Anilino-1-naphthalenesulfonic Acid (ANS) as a Fluorescent Probe for Protein Binding: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction The fluorescent probe 8-anilino-1-naphthalenesulfonic acid (ANS) is a powerful tool for characterizing proteins, particularly for identifying a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fluorescent probe 8-anilino-1-naphthalenesulfonic acid (ANS) is a powerful tool for characterizing proteins, particularly for identifying and studying hydrophobic binding sites. In aqueous solutions, ANS exhibits weak fluorescence. However, upon binding to hydrophobic regions on the surface of proteins, its fluorescence quantum yield increases significantly, and the emission maximum undergoes a hypsochromic (blue) shift.[1][2][3][4] This phenomenon makes ANS an invaluable probe for investigating protein conformation, stability, and binding interactions.

These application notes provide a comprehensive overview of the principles and methodologies for using ANS as a fluorescent probe in protein binding studies. The protocols outlined below are intended to serve as a guide for researchers in academic and industrial settings, including those involved in drug discovery and development.

Principle of ANS-Based Fluorescence Assays

The fluorescence of ANS is highly sensitive to its local environment. In polar environments like water, excited ANS molecules rapidly lose energy through non-radiative pathways, resulting in low fluorescence. When ANS binds to hydrophobic pockets on a protein, it is shielded from the polar aqueous environment. This restriction of motion and the non-polar environment lead to a significant increase in fluorescence intensity and a shift of the emission maximum to shorter wavelengths (typically from ~520 nm in water to ~470-480 nm when bound to a protein).

The binding of ANS to proteins is primarily driven by hydrophobic interactions, but electrostatic interactions between the negatively charged sulfonate group of ANS and positively charged amino acid residues on the protein surface also play a role.[1][2] This dual nature of interaction allows ANS to probe a variety of binding sites.

Applications of ANS in protein studies include:

  • Detection of molten globule states: These partially folded protein intermediates expose hydrophobic clusters that are typically buried in the native state, leading to strong ANS binding and fluorescence.

  • Characterization of protein folding and unfolding pathways.

  • Quantification of protein surface hydrophobicity.

  • Determination of ligand binding affinities through competitive displacement assays.

  • Screening for drug candidates that bind to specific protein sites.

Quantitative Data on ANS-Protein Interactions

The binding affinity of ANS for different proteins can vary significantly, reflecting differences in the number and nature of hydrophobic binding sites. The dissociation constant (Kd) is a common metric used to quantify this affinity. The following table summarizes representative quantitative data for ANS binding to several common proteins.

ProteinDissociation Constant (Kd)Stoichiometry (n)Fluorescence Quantum Yield (Bound)Reference
Bovine Serum Albumin (BSA)~5-30 µM1-2~0.45[5]
Human Serum Albumin (HSA)~1-10 µM1-2~0.42[5]
Lysozyme~100-200 µM~1-[6][7]
MurA40.8 ± 3.3 µM--[8]
Poly-L-lysine~2.6 mM--[9]
Poly-L-arginine~1.7 mM--[9]

Note: Kd values can vary depending on experimental conditions such as pH, temperature, and buffer composition.

Experimental Protocols

Protocol 1: General Protein-ANS Binding Assay

This protocol describes a basic fluorescence titration experiment to characterize the binding of ANS to a protein of interest.

Materials:

  • Protein of interest

  • 8-anilino-1-naphthalenesulfonic acid (ANS)

  • Appropriate buffer (e.g., phosphate buffer, Tris-HCl)

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the protein of interest in the desired buffer. Determine the accurate protein concentration using a reliable method (e.g., Bradford assay, UV absorbance at 280 nm).[10]

    • Prepare a stock solution of ANS (e.g., 1-10 mM) in a minimal amount of a suitable organic solvent (e.g., ethanol, DMSO) and then dilute it in the same buffer as the protein. Protect the ANS solution from light.

  • Fluorescence Measurements:

    • Set the excitation wavelength of the spectrofluorometer to 350-380 nm and the emission wavelength range to 400-600 nm.[11]

    • To a cuvette containing a fixed concentration of the protein (e.g., 1-10 µM) in buffer, add increasing concentrations of ANS from the stock solution.

    • After each addition of ANS, gently mix the solution and allow it to equilibrate for a few minutes in the dark before recording the fluorescence emission spectrum.

    • As a control, perform a similar titration of ANS into the buffer alone to account for the intrinsic fluorescence of ANS in the aqueous environment.

  • Data Analysis:

    • Subtract the fluorescence intensity of the ANS-buffer control from the corresponding protein-ANS spectra.

    • Plot the change in fluorescence intensity at the emission maximum (around 470-480 nm) as a function of the ANS concentration.

    • The resulting binding curve can be fitted to a suitable binding model (e.g., one-site or two-site binding model) to determine the dissociation constant (Kd) and the stoichiometry of binding (n).

Protocol 2: Competitive Ligand Binding Assay

This protocol can be used to determine the binding affinity of a non-fluorescent ligand that competes with ANS for the same binding site on the protein.

Materials:

  • Protein of interest

  • ANS

  • Non-fluorescent ligand of interest

  • Appropriate buffer

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Determine Optimal Protein and ANS Concentrations:

    • First, perform a direct titration of ANS to the protein as described in Protocol 1 to determine a concentration of ANS that gives a significant and stable fluorescence signal when bound to the protein. This concentration should ideally be below the Kd for the protein-ANS interaction.

  • Competitive Titration:

    • Prepare a solution containing the protein and ANS at the predetermined concentrations.

    • To this solution, add increasing concentrations of the non-fluorescent competitor ligand.

    • After each addition, mix, equilibrate, and record the fluorescence emission spectrum.

  • Data Analysis:

    • As the competitor ligand displaces ANS from the protein's binding site, the fluorescence intensity will decrease.

    • Plot the fluorescence intensity as a function of the competitor ligand concentration.

    • The resulting data can be fitted to a competitive binding equation to calculate the inhibition constant (Ki) of the competitor ligand, which is a measure of its binding affinity.

Visualizations

Experimental Workflow for ANS Protein Binding Assay

G Experimental Workflow for ANS Protein Binding Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_protein Prepare Protein Stock Solution titration Titrate Protein with ANS (or vice versa) prep_protein->titration prep_ans Prepare ANS Stock Solution prep_ans->titration measurement Measure Fluorescence Emission (400-600 nm) Excitation at 350-380 nm titration->measurement correction Correct for Buffer Blank measurement->correction plotting Plot Fluorescence Intensity vs. [ANS] correction->plotting fitting Fit Data to Binding Isotherm plotting->fitting results Determine Kd and Stoichiometry (n) fitting->results

Caption: A flowchart illustrating the key steps in a typical ANS protein binding experiment.

Mechanism of ANS Fluorescence Enhancement upon Protein Binding

G Mechanism of ANS Fluorescence Enhancement cluster_water Aqueous Environment (Polar) cluster_protein Protein Hydrophobic Pocket (Non-polar) ans_free Free ANS excited_free Excited ANS ans_free->excited_free Excitation (350-380 nm) ans_bound Bound ANS ans_free->ans_bound Binding to Protein excited_free->ans_free Non-radiative Decay (High) excited_free->ans_free Fluorescence (Low Quantum Yield, ~520 nm) excited_bound Excited ANS ans_bound->excited_bound Excitation (350-380 nm) excited_bound->ans_bound Non-radiative Decay (Low) excited_bound->ans_bound Fluorescence (High Quantum Yield, ~475 nm)

References

Application

Application Notes and Protocols for the Analysis and Purification of 4-Amino-5-hydroxy-1-naphthalenesulfonic Acid by HPLC

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the analytical determination and preparative purification of 4-amino-5-hydroxy-1-naphtha...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical determination and preparative purification of 4-amino-5-hydroxy-1-naphthalenesulfonic acid using High-Performance Liquid Chromatography (HPLC). The methodologies are based on established principles of reversed-phase chromatography and are intended to serve as a comprehensive guide.

Introduction

4-Amino-5-hydroxy-1-naphthalenesulfonic acid is a key intermediate in the synthesis of various dyes and pharmaceutical compounds. Accurate analysis of its purity and efficient purification are critical for ensuring the quality and safety of the final products. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for both the quantitative analysis and the purification of such aromatic sulfonic acids due to its high resolution and scalability.[1] This application note details a robust RP-HPLC method for these purposes.

Analytical Method

This section outlines the protocol for the quantitative analysis of 4-amino-5-hydroxy-1-naphthalenesulfonic acid. The method is designed to provide excellent resolution and accurate determination of the compound's purity.

Experimental Protocol: Analytical HPLC

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 4-amino-5-hydroxy-1-naphthalenesulfonic acid sample.

  • Dissolve the sample in a 1:1 mixture of water and methanol to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A 0.1 M Ammonium Acetate in Water
Mobile Phase B Methanol
Gradient 10% to 100% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL

Data Presentation: Analytical Method Performance (Representative Data)

The following table summarizes the expected performance characteristics of the analytical method. These values are representative and may vary depending on the specific instrument and sample.

AnalyteRetention Time (min)Tailing FactorTheoretical Plates
4-Amino-5-hydroxy-1-naphthalenesulfonic acid12.51.1> 5000
Impurity 19.81.2> 4500
Impurity 214.21.0> 5500

Experimental Workflow: Analytical HPLC

Analytical_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Water/Methanol weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Purity integrate->quantify

Analytical HPLC Workflow Diagram

Preparative Method

This section provides a protocol for the purification of 4-amino-5-hydroxy-1-naphthalenesulfonic acid using preparative HPLC. The method is scaled up from the analytical method to allow for the isolation of larger quantities of the compound.

Experimental Protocol: Preparative HPLC

Sample Preparation:

  • Prepare a concentrated solution of the crude 4-amino-5-hydroxy-1-naphthalenesulfonic acid sample in the minimal amount of the initial mobile phase (e.g., 90:10 Mobile Phase A:Mobile Phase B).

  • The concentration will depend on the loading capacity of the column, which should be determined through loading studies. A starting concentration of 10-50 mg/mL can be explored.

  • Ensure the sample is fully dissolved and filter if necessary.

Chromatographic Conditions:

ParameterValue
Column C18, 50 x 250 mm, 10 µm particle size
Mobile Phase A 0.1 M Ammonium Acetate in Water
Mobile Phase B Methanol
Gradient 10% to 100% B over 45 minutes
Flow Rate 80 mL/min
Column Temperature Ambient
Detection UV at 254 nm
Injection Volume 5-20 mL (depending on concentration and loading)
Fraction Collection Triggered by UV signal threshold

Post-Purification Processing:

  • Analyze the collected fractions using the analytical HPLC method to assess purity.

  • Pool the fractions containing the pure product (>99% purity).

  • Remove the mobile phase solvents via rotary evaporation or lyophilization to obtain the purified solid compound.

Data Presentation: Purification Performance (Representative Data)

The following table summarizes the expected outcomes of the preparative HPLC purification.

ParameterValue
Sample Load 500 mg
Purity of Collected Fractions > 99%
Recovery Yield Approximately 85%

Experimental Workflow: Preparative HPLC and Purification

Preparative_HPLC_Workflow start Crude Sample prep_sample Prepare Concentrated Solution start->prep_sample load_inject Load and Inject onto Preparative Column prep_sample->load_inject prep_separation Preparative HPLC Separation load_inject->prep_separation fraction_collection Fraction Collection (UV Triggered) prep_separation->fraction_collection purity_analysis Analyze Fractions by Analytical HPLC fraction_collection->purity_analysis pool_fractions Pool Pure Fractions purity_analysis->pool_fractions solvent_removal Solvent Removal pool_fractions->solvent_removal final_product Purified Product (>99%) solvent_removal->final_product

Preparative HPLC and Purification Workflow

Conclusion

The HPLC methods described provide a robust framework for the analysis and purification of 4-amino-5-hydroxy-1-naphthalenesulfonic acid. The analytical method is suitable for accurate purity determination, while the preparative method allows for the isolation of the compound with high purity and good recovery. Optimization of these methods may be necessary depending on the specific instrumentation and the impurity profile of the sample.

References

Method

Application Note: A Detailed Protocol for the Synthesis of Azo Dyes Using H-Acid

Audience: Researchers, scientists, and drug development professionals. Introduction: Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–). Their synthesis is a cornerstone of organic chemistry, with wide-ranging applications in textiles, printing, cosmetics, and biomedical studies.[1][2] The general synthesis involves a two-step process: the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich nucleophile.[3]

H-acid (8-amino-1-naphthol-3,6-disulfonic acid) is a crucial intermediate in the production of many direct, acid, and reactive dyes.[4][5] Its unique structure, containing both an amino and a hydroxyl group, allows it to act as a versatile coupling component, enabling the creation of a broad spectrum of colors, including disazo dyes.[4] This protocol provides a detailed methodology for the synthesis of an azo dye using H-acid as the coupling agent.

Critical Safety Precautions

  • Diazonium Salt Instability: Diazonium salts are thermally unstable and can be explosive in their solid, dry state.[6] They are sensitive to friction, shock, and heat.[6][7] Never isolate or dry the intermediate diazonium salt. All reactions involving diazonium salts must be carried out in solution at low temperatures (0–5 °C).[1][6]

  • Reagent Toxicity: Primary aromatic amines (e.g., aniline) are toxic, potential carcinogens, and can be absorbed through the skin.[8] Sodium nitrite is an oxidizer and is toxic if swallowed.[8] Strong acids like HCl are corrosive.[8] H-acid and the resulting dye product should be handled with care.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: All procedures should be performed in a well-ventilated fume hood.[9]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench any unreacted diazonium salt before disposal.[6]

Experimental Protocol

This protocol is divided into two primary stages: the formation of the diazonium salt (diazotization) and its subsequent reaction with H-acid (coupling).

Part A: Diazotization of a Primary Aromatic Amine (e.g., Aniline)

The first step is the conversion of a primary aromatic amine into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid.[10][11]

Methodology:

  • In a beaker, dissolve the primary aromatic amine in a solution of distilled water and concentrated hydrochloric acid.

  • Cool the beaker in an ice-salt bath to bring the temperature of the solution to 0–5 °C.[1] Maintaining this low temperature is critical for the stability of the diazonium salt.[6]

  • In a separate beaker, prepare a solution of sodium nitrite by dissolving it in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold amine-acid mixture while stirring continuously. Keep the reaction temperature below 5 °C.

  • After the complete addition of sodium nitrite, continue stirring the mixture in the ice bath for an additional 15-30 minutes.

  • The completion of diazotization can be confirmed by testing for the absence of the primary aromatic amine. The presence of excess nitrous acid should be checked with starch-iodide paper (a positive test turns the paper blue-black) and neutralized if necessary.[6] The resulting clear solution contains the diazonium salt and is used immediately in the next step.

Part B: Azo Coupling with H-Acid

The electrophilic diazonium salt is then reacted with H-acid, which acts as the nucleophilic coupling component. The coupling position on the H-acid is pH-dependent.

Methodology:

  • In a separate, larger beaker, prepare a solution of H-acid by dissolving it in an aqueous solution of sodium carbonate or sodium hydroxide. This is done to deprotonate the hydroxyl group, making the ring more activated for electrophilic substitution.

  • Cool this alkaline H-acid solution to 0–5 °C in an ice-salt bath.

  • While maintaining vigorous stirring and low temperature, slowly add the previously prepared diazonium salt solution (from Part A) to the cold H-acid solution.

  • The coupling reaction is typically accompanied by the formation of a brightly colored precipitate, indicating the formation of the azo dye.[12]

  • Maintain the reaction mixture in the ice bath with continuous stirring for 30-60 minutes to ensure the reaction goes to completion.

Product Isolation and Purification

  • Isolate the synthesized azo dye by vacuum filtration using a Buchner funnel.

  • Wash the solid product on the filter paper with a small amount of cold distilled water to remove any unreacted starting materials and salts.

  • Further wash the product with a saturated sodium chloride solution if necessary to aid in precipitation ("salting out").

  • Allow the product to air-dry or dry it in a desiccator. Avoid heating the product, especially if residual diazonium salt is suspected.

  • The purity of the dye can be assessed using techniques like Thin Layer Chromatography (TLC).[13]

Characterization

The structure and properties of the synthesized azo dye can be confirmed using various spectroscopic methods:

  • UV-Visible Spectroscopy: To determine the maximum absorbance wavelength (λmax) of the dye in a suitable solvent.[3][14]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups, such as the N=N stretch of the azo group, O-H, N-H, and S=O (from sulfonic acid groups) stretches.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR & ¹³C NMR): To elucidate the detailed chemical structure of the dye molecule.[3][14]

Quantitative Data Summary

The following table provides an example of reactant quantities for the synthesis of an azo dye from a generic aromatic amine and H-acid. Researchers should adjust these values based on the specific amine used.

Parameter Part A: Diazotization Part B: Coupling Notes
Primary Reactant Aniline (example)H-acidMolar ratio is typically 1:1.
Moles (mol) 0.050.05Stoichiometric amounts are crucial.[6]
Mass (g) 4.65 g15.96 gBased on molar quantities.
Reagents Conc. HCl (12.5 mL), NaNO₂ (3.5 g)Na₂CO₃ (to achieve alkaline pH)Nitrous acid is generated in situ.[15]
Solvent Distilled Water (~125 mL)Distilled Water (~200 mL)
Temperature (°C) 0–50–5Critical for diazonium salt stability.[1][6]
pH Strongly Acidic (<2)Alkaline (9-10)Coupling pH affects the reaction site.[13][16]
Reaction Time 30-45 minutes30-60 minutesEnsure completion of each step.

Visualized Workflows and Pathways

The following diagrams illustrate the chemical pathway and the experimental workflow for the synthesis.

G cluster_step1 Amine Aromatic Amine (e.g., Aniline) Reagents_A NaNO₂ + HCl (aq) 0-5 °C Diazonium Aryl Diazonium Salt (Intermediate) Reagents_A->Diazonium Diazotization Azo_Dye Azo Dye Product Diazonium->Azo_Dye Coupling Reaction (0-5 °C, pH 9-10) H_Acid H-Acid (Alkaline Solution)

Caption: Chemical reaction pathway for azo dye synthesis.

G start_end start_end process process condition condition io io Start Start PrepAmine Prepare Amine + Acid Solution Start->PrepAmine Cool1 Cool to 0-5 °C PrepAmine->Cool1 AddNitrite Add NaNO₂ Solution Dropwise Cool1->AddNitrite CheckTemp1 Temp < 5 °C? AddNitrite->CheckTemp1 CheckTemp1->AddNitrite No (adjust) Diazotization Diazonium Salt Formation Complete CheckTemp1->Diazotization Yes Coupling Add Diazonium Salt to H-Acid Solution Diazotization->Coupling PrepHAcid Prepare Alkaline H-Acid Solution Cool2 Cool to 0-5 °C PrepHAcid->Cool2 Cool2->Coupling CheckTemp2 Temp < 5 °C? Coupling->CheckTemp2 CheckTemp2->Coupling No (adjust) Isolate Isolate & Wash Dye (Filtration) CheckTemp2->Isolate Yes Dry Dry Product Isolate->Dry Characterize Characterization (UV-Vis, FT-IR, NMR) Dry->Characterize End End Characterize->End

Caption: Step-by-step experimental workflow diagram.

References

Application

applications of 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy- in environmental sample analysis

Application Notes: Spectrophotometric Determination of Nitrite in Environmental Water Samples Introduction 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy- (commonly known as H-acid) is a vital precursor in the synthesis o...

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Spectrophotometric Determination of Nitrite in Environmental Water Samples

Introduction

1-Naphthalenesulfonic acid, 4-amino-5-hydroxy- (commonly known as H-acid) is a vital precursor in the synthesis of numerous azo dyes. While not typically used as a direct analytical reagent, its derivatives are fundamental in colorimetric analysis. This application note details a standard method for the determination of nitrite in environmental water samples, a process that relies on the formation of a colored azo dye. This reaction is analogous to those involving derivatives of H-acid. The method is based on the diazotization of a primary aromatic amine by nitrite ions in an acidic medium, followed by a coupling reaction with an aromatic compound to form a stable, intensely colored azo dye. The concentration of nitrite is then determined by measuring the absorbance of the colored solution with a spectrophotometer.

This technique is highly sensitive and selective, making it suitable for quantifying low levels of nitrite, a common indicator of organic pollution in water systems.[1]

Principle of Detection

The determination of nitrite is based on the Griess reaction, a classic example of diazotization and azo coupling. In this chemical process:

  • Diazotization: A primary aromatic amine (e.g., p-aminoacetophenone or benzidine) reacts with nitrite (NO₂⁻) in a strongly acidic solution to form a diazonium salt.[1][2]

  • Azo Coupling: The highly reactive diazonium salt is then coupled with an aromatic molecule containing activating groups, such as a phenol (e.g., resorcinol or 2,3-dihydroxynaphthalene), to produce a highly colored and stable azo dye.[1][2]

  • Spectrophotometric Measurement: The intensity of the color, which is directly proportional to the nitrite concentration, is measured by its absorbance at a specific wavelength (λmax).[1][2]

The overall reaction provides a robust and sensitive method for nitrite quantification in various aqueous samples.

Experimental Protocols

Protocol 1: General Purpose Nitrite Determination in Water

This protocol is a generalized procedure for determining nitrite in samples such as river water, lake water, and wastewater effluent.

1. Reagent and Standard Preparation:

  • Deionized Water: Use for all reagent preparations and dilutions.

  • Diazotizing Reagent (0.1% p-aminoacetophenone): Dissolve 0.1 g of p-aminoacetophenone in 100 mL of deionized water.

  • Coupling Reagent (0.1% 2,3-dihydroxynaphthalene): Dissolve 0.1 g of 2,3-dihydroxynaphthalene in 5 mL of ammonia and dilute to 100 mL with deionized water.[1]

  • Hydrochloric Acid (1:1): Prepare by mixing equal volumes of concentrated HCl and deionized water.

  • Stock Nitrite Solution (1000 mg/L): Dissolve 1.4997 g of dried sodium nitrite (NaNO₂) in deionized water and dilute to 1000 mL in a volumetric flask. Add a drop of chloroform as a preservative.[1]

  • Standard Nitrite Solution (10 mg/L): Dilute 1.0 mL of the stock solution to 100 mL with deionized water. Prepare fresh daily.

2. Sample Preparation:

  • Collect water samples in clean glass or plastic bottles.

  • Filter the sample through a 0.45 µm membrane filter to remove suspended solids.

  • If the analysis is not performed immediately, store the sample at 4°C for no longer than 48 hours.

3. Calibration Curve Construction:

  • Pipette 0, 1.0, 2.0, 5.0, 10.0, and 15.0 mL of the 10 mg/L standard nitrite solution into a series of 50 mL volumetric flasks to prepare standards of 0, 0.2, 0.4, 1.0, 2.0, and 3.0 mg/L.

  • Add deionized water to bring the volume of each flask to approximately 40 mL.

  • Proceed with the color development step as described below.

4. Color Development and Measurement:

  • To each standard and sample (use a 40 mL aliquot), add 1.0 mL of 0.1% p-aminoacetophenone solution and 2.0 mL of 1:1 HCl. Mix well.[1]

  • Allow the reaction to proceed for 2 minutes to ensure complete diazotization.

  • Add 2.0 mL of the 0.1% 2,3-dihydroxynaphthalene coupling reagent.[1]

  • Make up the volume to 50 mL with deionized water and mix thoroughly.

  • Allow the solution to stand for 15 minutes for full color development.

  • Measure the absorbance of each solution at 475 nm using a spectrophotometer, with the 0 mg/L standard (reagent blank) as the reference.[1]

  • Plot a calibration curve of absorbance versus nitrite concentration.

5. Analysis of Environmental Samples:

  • Take a 40 mL aliquot of the filtered environmental water sample.

  • Follow the same color development and measurement procedure as for the standards.

  • Determine the nitrite concentration in the sample by comparing its absorbance to the calibration curve.

Protocol 2: High-Sensitivity Nitrite Determination with Solvent Extraction

This protocol enhances sensitivity by extracting the formed azo dye into an organic solvent.

1. Reagent Preparation:

  • Follow the reagent preparations from Protocol 1.

  • Additional Reagent: Ethyl acetate (analytical grade).

2. Procedure:

  • Take a 5 mL aliquot of the sample or standard containing 1.0-40 µg of nitrite and place it in a 100 mL beaker.[1]

  • Add 1 mL of 0.1% p-aminoacetophenone and 2.0 mL of 1:1 HCl and mix.[1]

  • Add 2 mL of 0.1% 2,3-dihydroxynaphthalene solution.[1]

  • Transfer the solution to a 125 mL separating funnel.

  • Add 10 mL of ethyl acetate and shake vigorously for 1-2 minutes.[1]

  • Allow the phases to separate and discard the lower aqueous layer.[1]

  • Measure the absorbance of the organic phase at 475 nm against a reagent blank prepared in the same manner.[1]

Data Presentation

The performance of azo dye-based colorimetric methods for nitrite determination is summarized below. These values are representative of the methods described in the literature.

ParameterMethod 1 (Aqueous)Method 2 (Aqueous)Method 3 (Aqueous)
Diazotizing Amine p-aminoacetophenonep-aminophenylmercaptoacetic acidBenzidine
Coupling Agent 2,3-dihydroxynaphthaleneN-(1-naphthyl)ethylenediamineResorcinol
Wavelength (λmax) 475 nm[1]Not Specified463.5 nm[2]
Linear Range Up to 40 µg in 5 mL[1]0.02 - 0.80 ppm[3]Up to 2.8 µg/cm³[2]
Molar Absorptivity 2.5 x 10⁴ L·mol⁻¹·cm⁻¹[1]4.65 x 10⁴ L·mol⁻¹·cm⁻¹[3]2.15 x 10⁴ L·mol⁻¹·cm⁻¹[2]
Detection Limit Not SpecifiedNot Specified0.0049 µg/cm³[2]
Sandell's Sensitivity Not Specified0.001 µg/cm⁻²[3]0.0033 µg/cm⁻²[2]

Visualizations

Diagram 1: General Workflow for Nitrite Analysis

Workflow cluster_prep Sample Preparation cluster_reaction Colorimetric Reaction cluster_analysis Analysis Sample Water Sample Collection Filter Filtration (0.45 µm) Sample->Filter Reagents Add Diazotizing & Coupling Reagents Filter->Reagents Develop Color Development Reagents->Develop Measure Spectrophotometric Measurement (Absorbance) Develop->Measure Quantify Quantification (via Calibration Curve) Measure->Quantify Result Result Quantify->Result Final Nitrite Concentration

Caption: Workflow for the spectrophotometric analysis of nitrite in water samples.

Diagram 2: Chemical Principle of Azo Dye Formation

Reaction cluster_step2 Step 2: Azo Coupling Amine Primary Aromatic Amine (Ar-NH₂) Diazonium Diazonium Salt (Ar-N₂⁺) Amine->Diazonium + H⁺ Nitrite Nitrite Ion (NO₂⁻) Nitrite->Diazonium AzoDye Colored Azo Dye (Ar-N=N-Ar') Diazonium->AzoDye Coupling Reaction Coupler Coupling Agent (e.g., H-Acid Derivative) Coupler->AzoDye

Caption: The two-step chemical reaction forming the basis of nitrite detection.

References

Method

Application Notes and Protocols for Chemical Sensors Based on H-Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the development and utilization of chemical sensors derived from 8-amino-1-naphthol-3,6-...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development and utilization of chemical sensors derived from 8-amino-1-naphthol-3,6-disulfonic acid (H-acid). These sensors, particularly those incorporating azo dyes, offer versatile platforms for the colorimetric and fluorescent detection of various analytes, including metal ions, anions, and pH changes.

Application Notes

H-acid derivatives are valuable building blocks for chemosensors due to the presence of multiple functional groups, including amino, hydroxyl, and sulfonic acid moieties. These groups can be readily modified to create specific binding sites for target analytes. The extended π-conjugation system of the naphthalene core, often further extended through azo coupling, provides the basis for the chromogenic and fluorogenic properties of these sensors.

Colorimetric Sensing of Metal Ions

Azo dyes synthesized from H-acid are effective colorimetric sensors for a range of heavy metal and transition metal ions. The coordination of metal ions with the electron-donating groups (hydroxyl and amino) and the azo linkage of the dye molecule perturbs the electronic structure, leading to a visible color change.

Key Performance Characteristics:

  • Selectivity: By modifying the substituents on the aromatic rings of the azo dye, the sensor's selectivity for specific metal ions can be tuned.

  • Sensitivity: Many H-acid-based sensors exhibit high sensitivity, with detection limits often in the micromolar (µM) to nanomolar (nM) range.

  • Response Time: The color change upon addition of the analyte is typically rapid, allowing for real-time detection.

Fluorescent Sensing of Anions

H-acid derivatives can also be designed as fluorescent "turn-on" or "turn-off" sensors for anions. The interaction with anions, such as fluoride (F⁻), can occur through mechanisms like hydrogen bonding or deprotonation, which alters the fluorescence properties of the sensor molecule.

Key Performance Characteristics:

  • High Sensitivity: Fluorescent sensors often provide lower detection limits compared to their colorimetric counterparts.

  • Selectivity: The design of specific hydrogen-bonding pockets or reactive sites enables high selectivity for the target anion.

pH Sensing

The sulfonic acid and hydroxyl groups of H-acid derivatives make them inherently pH-sensitive. The protonation and deprotonation of these groups lead to distinct color changes, making them useful as pH indicators over specific pH ranges. The pKa value of the sensor can be adjusted by introducing electron-donating or electron-withdrawing groups.

Key Performance Characteristics:

  • Tunable pKa: The pH sensing range can be tailored by chemical modification.

  • Visual Detection: The distinct color transitions allow for easy visual determination of pH.

Quantitative Data Summary

The following tables summarize the performance of various H-acid derivative-based chemical sensors for the detection of different analytes.

Table 1: Performance of H-Acid Derivative-Based Metal Ion Sensors

SensorAnalyteMethodLinear RangeDetection Limit (LOD)Reference
Rhodanine-based azo dyeFe³⁺Colorimetric/Fluorometric-5.14 µM[1]
Thiazole-based azo dyeCu²⁺Colorimetric--[2]
Thiazole-based azo dyeSn²⁺Colorimetric--[3]
Thiazole-based azo dyeAl³⁺Colorimetric--[3]

Table 2: Performance of H-Acid Derivative-Based Anion Sensors

SensorAnalyteMethodLinear RangeDetection Limit (LOD)Reference
Histidine-functionalized UiO-66-NH2F⁻Fluorescent (Turn-on)-0.013 ppm[4][5]
2-(2′-hydroxyphenyl)benzothiazole (HBT) based probeF⁻Fluorescent (Turn-on)0.5 - 10 µM3.8 nM[6]

Table 3: Performance of H-Acid Derivative-Based pH Sensors

| Sensor | pH Range | pKa | Method | Reference | | --- | --- | --- | --- | | Quinoline derivative (QYP) | 4.0 - 8.0 | - | Colorimetric |[7] | | Sulfonated azo dyes | 3 - 12 | Tunable | Colorimetric |[8] |

Experimental Protocols

Synthesis of an H-Acid Azo Dye for Metal Ion Detection

This protocol describes the general synthesis of an H-acid-based azo dye for use as a colorimetric metal ion sensor.

Materials:

  • Aromatic amine (e.g., aniline or a substituted derivative)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • H-acid (8-amino-1-naphthol-3,6-disulfonic acid)

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)

  • Ice

  • Distilled water

  • Beakers, magnetic stirrer, and pH meter

Procedure:

  • Diazotization of the Aromatic Amine:

    • Dissolve the aromatic amine in a dilute solution of hydrochloric acid in a beaker.

    • Cool the solution to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite to the amine solution. Maintain the temperature below 5 °C.

    • Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt. The completion of the reaction can be checked using starch-iodide paper (a blue-black color indicates excess nitrous acid).

  • Coupling Reaction with H-acid:

    • In a separate beaker, dissolve H-acid in distilled water and adjust the pH to 8-9 with a sodium carbonate or sodium hydroxide solution to dissolve it completely.

    • Cool the H-acid solution to 0-5 °C in an ice bath.

    • Slowly add the freshly prepared diazonium salt solution to the H-acid solution with vigorous stirring.

    • Maintain the pH of the reaction mixture between 8 and 9 by adding sodium carbonate solution as needed.

    • Continue stirring the reaction mixture in the ice bath for 1-2 hours. A colored precipitate of the azo dye will form.

  • Isolation and Purification:

    • Filter the precipitated dye using vacuum filtration.

    • Wash the dye with a small amount of cold distilled water and then with ethanol to remove unreacted starting materials.

    • Dry the purified azo dye in a desiccator or a vacuum oven at a low temperature.

  • Characterization:

    • Characterize the synthesized dye using techniques such as UV-Vis spectroscopy, FT-IR spectroscopy, and ¹H NMR to confirm its structure and purity.

Fabrication of a Paper-Based Colorimetric Sensor

This protocol describes how to immobilize the synthesized H-acid azo dye onto a paper substrate for a simple and portable sensor.

Materials:

  • Synthesized H-acid azo dye

  • Filter paper (e.g., Whatman No. 1)

  • Solvent (e.g., ethanol, water, or a mixture)

  • Shallow dish

  • Tweezers

  • Drying oven

Procedure:

  • Prepare a dilute solution of the H-acid azo dye in a suitable solvent.

  • Cut the filter paper into small strips of the desired size.

  • Immerse the paper strips in the dye solution for a specific period (e.g., 30 minutes) to ensure uniform adsorption.

  • Remove the strips from the solution using tweezers and allow the excess solution to drain.

  • Dry the paper strips in an oven at a low temperature (e.g., 40-50 °C) until the solvent has completely evaporated.

  • Store the dried sensor strips in a dark and dry place to prevent degradation.

Protocol for Analyte Detection

This protocol outlines the general procedure for using the fabricated sensor for the detection of a target analyte.

Materials:

  • Fabricated H-acid derivative sensor (e.g., paper strip or solution)

  • Sample solution containing the analyte of interest

  • Control solution (without the analyte)

  • UV-Vis spectrophotometer or a digital camera/smartphone for color analysis

Procedure:

  • For Solution-Based Sensing:

    • Prepare a stock solution of the H-acid derivative sensor in a suitable buffer or solvent.

    • In a cuvette, add a specific volume of the sensor solution.

    • Record the initial absorbance or fluorescence spectrum.

    • Add a known volume of the sample solution to the cuvette and mix well.

    • Record the change in the absorbance or fluorescence spectrum after a specific incubation time.

    • The change in color or fluorescence intensity can be correlated to the analyte concentration.

  • For Paper-Based Sensing:

    • Spot a small volume of the sample solution onto the prepared sensor strip.

    • Allow the spot to dry.

    • Observe the color change visually or capture an image using a digital camera or smartphone.

    • For quantitative analysis, the RGB values of the color spot can be analyzed using image processing software (e.g., ImageJ) and correlated with the analyte concentration.

Signaling Pathways and Experimental Workflows

Colorimetric Metal Ion Detection Workflow

Metal_Ion_Detection_Workflow cluster_synthesis Sensor Synthesis cluster_detection Analyte Detection AromaticAmine Aromatic Amine DiazoniumSalt Diazonium Salt AromaticAmine->DiazoniumSalt Diazotization (NaNO2, HCl, 0-5°C) AzoDye H-Acid Azo Dye DiazoniumSalt->AzoDye Azo Coupling (pH 8-9, 0-5°C) H_Acid H-Acid H_Acid->AzoDye Analyte Metal Ion (Mn+) Complex Azo Dye-Metal Complex (Color Change) Analyte->Complex Coordination SensorSolution Azo Dye Solution (Initial Color) SensorSolution->Complex Signal Colorimetric Signal Complex->Signal Spectrophotometric Measurement

Caption: Workflow for colorimetric metal ion detection using an H-acid azo dye.

Signaling Mechanism of a Colorimetric Metal Ion Sensor

Metal_Ion_Sensing_Mechanism cluster_sensor Sensor Molecule cluster_complex Sensor-Analyte Complex AzoDye H-Acid Azo Dye (Ground State) ExcitedState Excited State AzoDye->ExcitedState hv (Absorption) MetalComplex Azo Dye-Metal Complex (Ground State) AzoDye->MetalComplex Coordination (Chelation) ExcitedState->AzoDye Emission/Relaxation (Initial Color) ComplexExcitedState Excited State MetalComplex->ComplexExcitedState hv (Altered Absorption) ComplexExcitedState->MetalComplex Emission/Relaxation (New Color) Analyte Metal Ion (Mn+) Analyte->MetalComplex

Caption: General signaling mechanism for a colorimetric metal ion sensor.

Fluorescent Anion Detection Workflow

Anion_Detection_Workflow cluster_synthesis Sensor Synthesis cluster_detection Analyte Detection H_Acid_Derivative H-Acid Derivative Fluorophore Fluorophore Modification H_Acid_Derivative->Fluorophore Functionalization FluorescentSensor Fluorescent Sensor Fluorophore->FluorescentSensor Anion Anion (X-) SensorAnionComplex Sensor-Anion Adduct (Fluorescence Change) Anion->SensorAnionComplex Interaction (e.g., H-Bonding) SensorSolution Sensor Solution (Initial Fluorescence) SensorSolution->SensorAnionComplex Signal Fluorescent Signal SensorAnionComplex->Signal Fluorometric Measurement TurnOn_Fluorescence_Mechanism cluster_sensor Sensor Molecule (Low Fluorescence) cluster_complex Sensor-Anion Complex (High Fluorescence) Sensor Fluorophore-Quencher (e.g., PET) ExcitedState_Quenched Excited State (Quenched) Sensor->ExcitedState_Quenched hv (Excitation) SensorAnion Fluorophore (Quenching Inhibited) Sensor->SensorAnion Anion Binding (Inhibits Quenching) ExcitedState_Quenched->Sensor Non-radiative Decay ExcitedState_Emissive Excited State (Emissive) SensorAnion->ExcitedState_Emissive hv (Excitation) ExcitedState_Emissive->SensorAnion Fluorescence Emission Anion Anion (X-) Anion->SensorAnion

References

Application

Application Notes and Protocols: 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy- (H-acid) as an Intermediate for Reactive Dyes

Audience: Researchers, scientists, and drug development professionals. Introduction: 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy-, commonly known as H-acid, is a crucial intermediate in the synthesis of a wide range of...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy-, commonly known as H-acid, is a crucial intermediate in the synthesis of a wide range of azo dyes, particularly reactive dyes.[1] Its molecular structure, featuring both an amino and a hydroxyl group along with sulfonic acid groups, allows it to act as a versatile coupling component in diazotization and coupling reactions, which are fundamental to the formation of azo dyes.[1] This document provides detailed application notes and experimental protocols for the use of H-acid in the synthesis of reactive dyes, targeting researchers and professionals in dye chemistry and related fields. Reactive dyes are a significant class of colorants for cellulosic fibers like cotton, forming a covalent bond with the fiber, which results in excellent wash fastness.[2][3][4]

Chemical Properties and Structure
  • Chemical Name: 4-amino-5-hydroxy-1-naphthalenesulfonic acid[5][6]

  • CAS Number: 90-20-0[1]

  • Molecular Formula: C₁₀H₉NO₄S[6]

  • Molecular Weight: 239.25 g/mol [6]

  • Key Functional Groups: Amino group (-NH₂), Hydroxyl group (-OH), Sulfonic acid group (-SO₃H). The presence of these groups makes H-acid a valuable bifunctional coupling component.[1]

Application in Reactive Dye Synthesis

H-acid is a cornerstone in the manufacturing of direct, acid, and reactive dyes.[1] In the synthesis of reactive dyes, H-acid is typically first reacted with a reactive group-containing molecule, such as cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), followed by coupling with a diazonium salt.[7][8][9] This modular approach allows for the synthesis of a diverse range of dyes with varying colors and properties.[10]

General Synthetic Pathway

The synthesis of a typical H-acid-based reactive dye involves a multi-step process. A common pathway includes the reaction of cyanuric chloride with H-acid to form an intermediate, which is then coupled with a diazotized aromatic amine. This process is often referred to as a "cold brand" reactive dye synthesis due to the low temperatures required for the reactions.[7]

Synthesis_Pathway H-acid H-acid Cyanurated_H-acid Cyanurated_H-acid H-acid->Cyanurated_H-acid Condensation Cyanuric_Chloride Cyanuric_Chloride Cyanuric_Chloride->Cyanurated_H-acid Reactive_Dye Reactive_Dye Cyanurated_H-acid->Reactive_Dye Coupling Diazonium_Salt Diazonium_Salt Diazonium_Salt->Reactive_Dye

Caption: General synthesis pathway of an H-acid based reactive dye.

Experimental Protocols

The following sections provide detailed experimental protocols for key steps in the synthesis of H-acid-based reactive dyes, compiled from various sources.

Protocol 1: Preparation of Cyanurated H-acid

This protocol describes the reaction of H-acid with cyanuric chloride to form the key intermediate for subsequent coupling reactions.[9]

Materials:

  • H-acid (1-Naphthalenesulfonic acid, 4-amino-5-hydroxy-)

  • Cyanuric chloride

  • Acetone

  • Sodium carbonate (10% w/v and 1% w/v solutions)

  • Ice

Procedure:

  • Stir cyanuric chloride (3.70 g, 0.02 mol) in acetone (40 ml) at a temperature below 5°C for one hour.[9]

  • Prepare a neutral solution of H-acid (6.38 g, 0.02 mol) in aqueous sodium carbonate solution (10% w/v).[9]

  • Add the neutral H-acid solution in small portions to the cyanuric chloride suspension over a period of one hour.[9]

  • Maintain the pH at a neutral level by the simultaneous addition of sodium carbonate solution (1% w/v).[9]

  • Keep the temperature below 5°C throughout the reaction.[9]

  • Continue stirring the reaction mixture at 0-5°C for an additional 4 hours.[9]

  • The resulting cyanurated H-acid solution is used directly in the subsequent condensation or coupling reaction.[9]

Protocol 2: Diazotization of an Aromatic Amine

This protocol outlines the general procedure for preparing a diazonium salt from an aromatic amine, which will then be coupled with the cyanurated H-acid.

Materials:

  • Aromatic amine (e.g., aniline)

  • Concentrated hydrochloric acid

  • Sodium nitrite (NaNO₂) solution (e.g., 30% w/v)

  • Urea

  • Ice

  • Congo red paper and starch-iodide paper for monitoring

Procedure:

  • Dissolve the aromatic amine (0.1 mol) in a mixture of concentrated hydrochloric acid (0.27 mol) and water (100 mL).

  • Cool the solution to 0°C by adding ice.

  • Slowly add a pre-cooled sodium nitrite solution (0.1 mol) dropwise while maintaining the temperature below 5°C.

  • Continuously stir the mixture and ensure the reaction mass remains acidic (positive test on Congo red paper) and contains a slight excess of nitrous acid (positive test on starch-iodide paper).

  • After the addition of sodium nitrite is complete, continue stirring for 4-5 hours to ensure the completion of the diazotization reaction.

  • Destroy the excess nitrous acid by adding urea until a negative test on starch-iodide paper is observed.

  • The resulting diazonium salt solution is ready for the coupling reaction.

Protocol 3: Coupling Reaction to Synthesize the Reactive Dye

This protocol details the coupling of the cyanurated H-acid with the prepared diazonium salt to form the final reactive dye.

Materials:

  • Cyanurated H-acid solution (from Protocol 1)

  • Diazonium salt solution (from Protocol 2)

  • Sodium carbonate (Na₂CO₃)

  • Ice

  • Sodium chloride (NaCl) for salting out

Procedure:

  • To the cyanurated H-acid solution, add sodium carbonate to achieve a slightly alkaline pH (8-9).

  • Cool the solution to 0°C with ice.

  • Slowly add the diazonium salt solution dropwise to the cyanurated H-acid solution over 20 minutes with constant stirring.

  • Maintain the reaction mixture at a slightly alkaline pH (8–9), checked with brilliant yellow paper (which turns red in this pH range).

  • Continue stirring the mixture for 2 hours at 15–20°C.

  • Monitor the completion of the coupling reaction by checking for the absence of the diazo derivative (e.g., by spotting on filter paper with an alkaline solution of R salt).

  • Once the reaction is complete, heat the mixture to 60°C and salt out the dye by adding sodium chloride.

  • Stir for one hour, then cool to 20°C and filter the precipitated dye.

  • Dry the dye at 60–80°C.

Experimental_Workflow cluster_0 Protocol 1: Cyanuration cluster_1 Protocol 2: Diazotization cluster_2 Protocol 3: Coupling and Isolation P1_Start Mix Cyanuric Chloride and Acetone (<5°C) P1_Add_H_acid Add Neutral H-acid Solution P1_Start->P1_Add_H_acid P1_Stir Stir at 0-5°C for 4 hours P1_Add_H_acid->P1_Stir P1_Product Cyanurated H-acid Solution P1_Stir->P1_Product P3_Start Mix Cyanurated H-acid and Diazonium Salt (pH 8-9) P1_Product->P3_Start P2_Start Dissolve Aromatic Amine in HCl P2_Add_NaNO2 Add NaNO₂ Solution (<5°C) P2_Start->P2_Add_NaNO2 P2_Stir Stir for 4-5 hours P2_Add_NaNO2->P2_Stir P2_Product Diazonium Salt Solution P2_Stir->P2_Product P2_Product->P3_Start P3_Stir Stir for 2 hours at 15-20°C P3_Start->P3_Stir P3_Salt_out Salt out with NaCl P3_Stir->P3_Salt_out P3_Filter_Dry Filter and Dry P3_Salt_out->P3_Filter_Dry P3_Product Reactive Dye P3_Filter_Dry->P3_Product

Caption: Experimental workflow for the synthesis of H-acid based reactive dyes.

Data Presentation: Performance of H-acid Based Reactive Dyes

The performance of reactive dyes is evaluated based on several parameters, including their exhaustion, fixation, and fastness properties on textile fibers. The following tables summarize typical quantitative data for H-acid-based reactive dyes.

Table 1: Dyeing Performance on Cotton Fabric

Dye TypeExhaustion (%)Fixation (%)Reference
Azo-anthraquinone reactive dye> 88> 88[7]
Bisazo reactive dyes70-8964-93[8]
Ethoxy-containing KM-type dyes> 90> 87[7]
Azo-anthraquinone reactive dye (dip-pad-steam)-up to 93.4[11]

Table 2: Fastness Properties of H-acid Based Reactive Dyes on Cotton

Dye TypeWash Fastness (Grade)Rub Fastness (Grade)Light Fastness (Grade)Reference
Azo-anthraquinone reactive dyeExcellentExcellent3-4, 4, 6-7[7]
Bisazo reactive dyes4-54-55-6[8]
Ethoxy-containing KM-type dyesUnchangedReduced by 1 gradeUnchanged[7]
Azo-anthraquinone reactive dye (dip-pad-steam)≥ 4≥ 4≥ 4-5[11]

Note: Fastness is typically graded on a scale of 1 to 5, with 5 being the highest.

Characterization of Synthesized Dyes

The synthesized reactive dyes are typically characterized using a variety of spectroscopic and chromatographic techniques to confirm their structure and purity.

  • UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) and color characteristics of the dye.[7]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the dye molecule.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the dye.[7]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized dye.[7]

  • Thin Layer Chromatography (TLC): To check the purity of the dye.[7]

Conclusion

1-Naphthalenesulfonic acid, 4-amino-5-hydroxy- (H-acid) remains an indispensable intermediate in the synthesis of reactive dyes. Its versatile chemical nature allows for the creation of a wide spectrum of colors with good fastness properties on cellulosic fibers. The protocols and data presented in this document provide a comprehensive resource for researchers and professionals working on the synthesis and application of reactive dyes, facilitating further innovation in this important field of color chemistry.

References

Method

Application Notes and Protocols: Diazotization of Aromatic Amines and Coupling with H-Acid

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed protocol for the diazotization of aromatic amines and their subsequent coupling with H-acid (8-amino-1-naphthol-3...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the diazotization of aromatic amines and their subsequent coupling with H-acid (8-amino-1-naphthol-3,6-disulfonic acid) to synthesize azo dyes. Azo dyes are a significant class of compounds with wide-ranging applications in the textile, paper, and pharmaceutical industries.[1][2][3] H-acid is a crucial intermediate in the synthesis of many direct, acid, and reactive dyes.[1][2]

Overview of the Reaction

The synthesis of azo dyes via this method is a two-step process:

  • Diazotization: A primary aromatic amine is converted into a diazonium salt by reacting it with nitrous acid (HNO₂) in a cold, acidic solution.[4][5][6] Nitrous acid is typically generated in situ from sodium nitrite (NaNO₂) and a mineral acid like hydrochloric acid (HCl).[4][7]

  • Azo Coupling: The resulting diazonium salt, which is unstable, is immediately reacted with a coupling component, in this case, H-acid.[6][8] The diazonium ion acts as an electrophile and attacks the electron-rich ring of the coupling agent to form the characteristic azo bond (-N=N-).[6][8]

Experimental Data Summary

The following table summarizes the key quantitative parameters for the diazotization of a generic primary aromatic amine and its coupling with H-acid.

ParameterValueNotes
Diazotization
Molar Ratio (Amine:NaNO₂)1 : 1 to 1 : 1.2A slight excess of sodium nitrite can be used to ensure complete diazotization.
Molar Ratio (Amine:Acid)1 : 2.5 to 1 : 3An excess of acid is required to maintain a low pH and generate nitrous acid.
Temperature0 - 5 °CMaintaining a low temperature is critical to prevent the decomposition of the unstable diazonium salt.[6][7]
Reaction Time15 - 30 minutesThe reaction is typically rapid. Completion can be checked with starch-iodide paper (excess nitrous acid turns it blue).
Azo Coupling
Molar Ratio (Diazonium Salt:H-acid)1 : 1An equimolar ratio is generally used for mono-azo dyes.
pH for Coupling4-5 (acidic) or 9-10 (alkaline)The pH determines the position of coupling on the H-acid. Acidic pH favors coupling ortho to the amino group, while alkaline pH favors coupling ortho to the hydroxyl group.[7]
Temperature0 - 10 °CThe coupling reaction should also be carried out at a low temperature.
Reaction Time1 - 2 hoursThe reaction progress can be monitored by the formation of a colored precipitate.
Expected Yield70 - 90%Yields can vary depending on the specific aromatic amine and reaction conditions.

Detailed Experimental Protocol

This protocol describes the synthesis of a mono-azo dye from a primary aromatic amine and H-acid.

Materials:

  • Primary Aromatic Amine (e.g., Aniline)

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl), concentrated

  • H-acid (8-amino-1-naphthol-3,6-disulfonic acid)

  • Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH)

  • Ice

  • Distilled Water

  • Starch-iodide paper

Equipment:

  • Beakers

  • Magnetic stirrer and stir bar

  • Ice bath

  • Thermometer

  • pH meter or pH paper

  • Buchner funnel and flask

  • Filter paper

Part A: Diazotization of the Aromatic Amine
  • Preparation of the Amine Solution: In a beaker, dissolve the primary aromatic amine (1 equivalent) in a solution of concentrated hydrochloric acid (2.5-3 equivalents) and water. Stir until the amine is completely dissolved. An exothermic reaction may occur, so allow the solution to cool.

  • Cooling: Place the beaker in an ice-salt bath and cool the solution to 0-5 °C with constant stirring.[7]

  • Preparation of Sodium Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite (1-1.2 equivalents) in cold distilled water.

  • Diazotization Reaction: Slowly add the sodium nitrite solution dropwise to the cold amine solution.[7] Maintain the temperature below 5 °C throughout the addition.

  • Completion Check: After the complete addition of the sodium nitrite solution, continue stirring for 15-30 minutes. Check for the presence of excess nitrous acid by testing a drop of the solution with starch-iodide paper. The paper should turn blue, indicating a slight excess of nitrous acid and complete diazotization. The resulting solution contains the diazonium salt and should be used immediately.[7]

Part B: Azo Coupling with H-acid
  • Preparation of H-acid Solution: In a separate beaker, dissolve H-acid (1 equivalent) in water. H-acid is more soluble in alkaline conditions, so add a solution of sodium carbonate or sodium hydroxide to adjust the pH and facilitate dissolution.

  • pH Adjustment for Coupling:

    • For coupling ortho to the amino group (acidic coupling): Adjust the pH of the H-acid solution to 4-5 using a dilute acid (e.g., HCl).

    • For coupling ortho to the hydroxyl group (alkaline coupling): Adjust the pH of the H-acid solution to 9-10 using a dilute base (e.g., NaOH).[7]

  • Cooling: Cool the H-acid solution to 0-10 °C in an ice bath.

  • Coupling Reaction: Slowly add the freshly prepared, cold diazonium salt solution to the cold H-acid solution with vigorous stirring.[7]

  • Product Formation: A colored precipitate of the azo dye will form. Continue stirring the mixture for 1-2 hours in the ice bath to ensure the completion of the coupling reaction.

  • Isolation and Purification: Isolate the azo dye by vacuum filtration using a Buchner funnel. Wash the precipitate with cold water to remove any unreacted starting materials and salts. The product can be further purified by recrystallization from an appropriate solvent.

  • Drying: Dry the purified azo dye in a desiccator or a low-temperature oven.

Visualizations

Experimental Workflow

experimental_workflow cluster_diazotization Part A: Diazotization cluster_coupling Part B: Azo Coupling cluster_purification Purification AromaticAmine Primary Aromatic Amine AmineSolution Amine Solution AromaticAmine->AmineSolution HCl_H2O HCl / H₂O HCl_H2O->AmineSolution Cooling1 Cool to 0-5 °C AmineSolution->Cooling1 DiazoniumSalt Diazonium Salt Solution Cooling1->DiazoniumSalt NaNO2 NaNO₂ Solution NaNO2->DiazoniumSalt Slow Addition Coupling Coupling Reaction DiazoniumSalt->Coupling H_Acid H-Acid H_Acid_Solution H-Acid Solution H_Acid->H_Acid_Solution Base Base (Na₂CO₃/NaOH) Base->H_Acid_Solution pH_Adjust Adjust pH (4-5 or 9-10) H_Acid_Solution->pH_Adjust Cooling2 Cool to 0-10 °C pH_Adjust->Cooling2 Cooling2->Coupling Slow Addition AzoDye Azo Dye Precipitate Coupling->AzoDye Filtration Filtration AzoDye->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying FinalProduct Purified Azo Dye Drying->FinalProduct

Caption: Experimental workflow for the synthesis of an azo dye.

Chemical Reaction Mechanism

reaction_mechanism cluster_diazotization_mechanism Diazotization Mechanism cluster_coupling_mechanism Azo Coupling Mechanism Amine Ar-NH₂ NN_Bond Ar-NH₂⁺-NO Amine->NN_Bond NitrousAcid HONO + H⁺ Nitrosonium NO⁺ NitrousAcid->Nitrosonium -H₂O Nitrosonium->NN_Bond ProtonTransfer Ar-NH-NO NN_Bond->ProtonTransfer -H⁺ Tautomerization Ar-N=N-OH ProtonTransfer->Tautomerization DiazoniumIon Ar-N₂⁺ Tautomerization->DiazoniumIon +H⁺, -H₂O Diazonium Ar-N₂⁺ DiazoniumIon->Diazonium SigmaComplex Sigma Complex Intermediate Diazonium->SigmaComplex H_Acid_Coupling H-Acid H_Acid_Coupling->SigmaComplex AzoProduct Azo Dye SigmaComplex->AzoProduct -H⁺

Caption: Mechanism of diazotization and azo coupling.

References

Application

Application of H-Acid in the Synthesis of Food Colorants: A Detailed Guide for Researchers

Introduction H-acid (1-amino-8-hydroxynaphthalene-3,6-disulfonic acid) is a vital intermediate in the synthesis of a wide array of azo dyes. Its unique bifunctional nature, possessing both an amino and a hydroxyl group,...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

H-acid (1-amino-8-hydroxynaphthalene-3,6-disulfonic acid) is a vital intermediate in the synthesis of a wide array of azo dyes. Its unique bifunctional nature, possessing both an amino and a hydroxyl group, allows for controlled coupling reactions, making it a versatile building block for creating complex dye structures. While its primary application has been in the textile industry, H-acid and its derivatives also play a role in the synthesis of certain food colorants. This document provides detailed application notes and protocols for researchers, scientists, and professionals in drug development on the use of H-acid in the synthesis of food-grade colorants, with a specific focus on the synthesis of Brilliant Black BN (E151).

Core Concepts: The Chemistry of H-Acid in Azo Dye Synthesis

Azo dyes are characterized by the presence of one or more azo groups (-N=N-), which form the chromophore responsible for the color of the molecule. The synthesis of azo dyes involves two key steps:

  • Diazotization: A primary aromatic amine is treated with a source of nitrous acid (typically sodium nitrite in an acidic medium) to form a diazonium salt.

  • Azo Coupling: The diazonium salt then acts as an electrophile and reacts with a coupling component, which is an electron-rich aromatic compound such as a phenol or an aniline derivative.

H-acid is an excellent coupling component due to its electron-donating amino and hydroxyl groups, which activate the naphthalene ring system for electrophilic attack by the diazonium salt. The sulfonic acid groups present in H-acid enhance the water solubility of the resulting dye, a crucial property for food colorants.

Featured Application: Synthesis of Brilliant Black BN (E151)

Brilliant Black BN (also known as Brilliant Black PN, C.I. Food Black 1) is a synthetic black diazo dye approved for use as a food colorant in the European Union and other regions, designated by the E number E151.[1][2] It is used in a variety of food products, including desserts, sweets, ice cream, and beverages, to impart a black color.[1][3] The synthesis of Brilliant Black BN is a multi-step process that utilizes a derivative of H-acid as a key coupling component.

Physicochemical Properties of Brilliant Black BN
PropertyValueReference
Chemical Formula C₂₈H₁₇N₅Na₄O₁₄S₄[4]
Molar Mass 867.68 g/mol [4]
Appearance Black powder or granules[1]
Solubility Soluble in water, sparingly soluble in ethanol[1][5]
Maximum Absorbance (λmax) ~572 nm (in water)[5]
Regulatory Status

It is important to note that the regulatory approval of Brilliant Black BN varies by region. It is approved for use in the European Union but is banned in the United States and Japan.[1][2] Researchers and developers must adhere to the specific regulations of the target market.

Experimental Protocols

The synthesis of Brilliant Black BN involves a three-stage process: the synthesis of an intermediate monoazo dye, followed by a second diazotization and coupling with an H-acid derivative.

Materials and Equipment
  • 4-Aminobenzenesulfonic acid (Sulfanilic acid)

  • 8-Aminonaphthalene-2-sulfonic acid (1,7-Cleve's acid)

  • N-acetyl K acid (4-Acetamido-5-hydroxynaphthalene-1,7-disulfonic acid) - This is the H-acid derivative.

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) for pH adjustment

  • Ice

  • Beakers, flasks, and stirring equipment

  • pH meter or pH indicator paper

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Synthesis Workflow

G cluster_0 Step 1: First Diazotization cluster_1 Step 2: First Coupling cluster_2 Step 3: Second Diazotization cluster_3 Step 4: Second Coupling (with H-Acid derivative) cluster_4 Step 5: Purification A 4-Aminobenzenesulfonic acid B Diazonium Salt of Sulfanilic Acid A->B  NaNO₂, HCl, 0-5°C   D Intermediate Monoazo Dye B->D C 1,7-Cleve's Acid C->D E Intermediate Monoazo Dye F Diazotized Intermediate E->F  NaNO₂, HCl, 0-5°C   H Crude Brilliant Black BN F->H G N-acetyl K acid G->H I Crude Brilliant Black BN J Purified Brilliant Black BN (E151) I->J  Salting out, Filtration, Drying  

Caption: Synthesis workflow for Brilliant Black BN (E151).

Detailed Synthesis Procedure

The following protocol is a generalized procedure based on the principles of azo dye synthesis. Specific quantities and reaction times may need to be optimized.

Part 1: Synthesis of the Intermediate Monoazo Dye

  • Diazotization of 4-Aminobenzenesulfonic Acid:

    • Dissolve a molar equivalent of 4-aminobenzenesulfonic acid in a dilute sodium carbonate solution.

    • Cool the solution to 0-5°C in an ice bath with constant stirring.

    • Slowly add a solution of sodium nitrite (1 molar equivalent).

    • Carefully add concentrated hydrochloric acid (2.5-3 molar equivalents) while maintaining the temperature below 5°C. The formation of the diazonium salt is indicated by a positive test on starch-iodide paper.

  • Coupling with 1,7-Cleve's Acid:

    • In a separate vessel, dissolve one molar equivalent of 1,7-Cleve's acid in a dilute sodium carbonate solution.

    • Cool this solution to 0-5°C.

    • Slowly add the previously prepared diazonium salt solution to the 1,7-Cleve's acid solution, maintaining the temperature and a slightly alkaline pH.

    • Continue stirring for several hours until the coupling reaction is complete. The completion can be monitored by techniques such as thin-layer chromatography (TLC).

    • The resulting intermediate monoazo dye can be isolated by salting out with sodium chloride, followed by filtration.

Part 2: Synthesis of Brilliant Black BN

  • Diazotization of the Intermediate Monoazo Dye:

    • Dissolve the intermediate monoazo dye in water and cool to 0-5°C.

    • Follow the same diazotization procedure as in step 1, using sodium nitrite and hydrochloric acid to form the diazonium salt of the intermediate.

  • Coupling with N-acetyl K acid (H-acid derivative):

    • In a separate vessel, dissolve one molar equivalent of N-acetyl K acid in a dilute alkaline solution (e.g., sodium carbonate).

    • Cool the solution to 0-5°C.

    • Slowly add the diazonium salt solution from step 3 to the N-acetyl K acid solution, maintaining a controlled temperature and pH.

    • Stir the reaction mixture until the coupling is complete.

  • Purification of Brilliant Black BN:

    • The crude Brilliant Black BN is precipitated from the reaction mixture by the addition of sodium chloride ("salting out").

    • The precipitate is collected by filtration and washed with a saturated sodium chloride solution to remove impurities.

    • The final product is dried in an oven at a controlled temperature.

Quality Control and Analysis

The purity of the synthesized Brilliant Black BN is crucial for its use as a food colorant. High-performance liquid chromatography (HPLC) is a standard method for the quantitative analysis of the dye and for the detection of any unreacted intermediates or side products.[4]

HPLC Analysis Conditions (Example)
ParameterCondition
Column C18 reverse-phase
Mobile Phase Gradient elution with a buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile)
Detection UV-Vis detector at the λmax of Brilliant Black BN (~572 nm)
Quantification Based on a standard curve of a certified reference material

The Role of H-Acid's Structure in Azo Dye Synthesis

The specific structure of H-acid and its derivatives is fundamental to its function in creating complex azo dyes like Brilliant Black BN.

G cluster_HAcid H-Acid Derivative (N-acetyl K acid) cluster_Function Functional Properties cluster_Reason Structural Rationale H_Acid Structure with: - Naphthalene Core - Hydroxyl Group (-OH) - Acetamido Group (-NHCOCH₃) - Sulfonic Acid Groups (-SO₃H) Coupling Acts as a Coupling Component H_Acid->Coupling Solubility Enhances Water Solubility H_Acid->Solubility Color Contributes to Final Color H_Acid->Color ElectronDonating Electron-donating -OH and -NHCOCH₃ groups activate the ring for electrophilic attack. Coupling->ElectronDonating because Ionic Ionic -SO₃H groups impart hydrophilicity. Solubility->Ionic because Chromophore Extended conjugated system of the naphthalene core and azo linkage forms the chromophore. Color->Chromophore because

Caption: The relationship between the structure of an H-acid derivative and its function.

Conclusion

H-acid and its derivatives are valuable precursors in the synthesis of certain azo food colorants. The synthesis of Brilliant Black BN serves as a prime example of a multi-step process involving sequential diazotization and coupling reactions, where an H-acid derivative acts as the final coupling component. The successful synthesis and purification of such dyes require careful control of reaction conditions and rigorous analytical testing to ensure the final product meets the stringent purity requirements for food applications. This guide provides a foundational understanding and a practical framework for researchers to explore the application of H-acid in the development of food colorants.

References

Method

Application Notes and Protocols for Fluorescent Labeling of Biomolecules with 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy- Derivatives

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed guide for the fluorescent labeling of biomolecules using a hypothetical amine-reactive derivative of 4-amino-5-hy...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the fluorescent labeling of biomolecules using a hypothetical amine-reactive derivative of 4-amino-5-hydroxy-1-naphthalenesulfonic acid, herein referred to as "ANS-5-OH NHS Ester". This document outlines the spectroscopic properties of the dye, protocols for conjugating it to proteins and amine-modified oligonucleotides, and provides a troubleshooting guide.

Introduction to ANS-5-OH NHS Ester

ANS-5-OH NHS Ester is a hypothetical fluorescent labeling reagent designed for the covalent attachment of the 4-amino-5-hydroxy-1-naphthalenesulfonic acid fluorophore to primary amines on biomolecules. The N-hydroxysuccinimide (NHS) ester group reacts specifically with primary amines, such as the ε-amino group of lysine residues in proteins or amine-modified nucleic acids, to form stable amide bonds. The resulting conjugate is fluorescent, allowing for the detection and analysis of the labeled biomolecule in various applications, including fluorescence microscopy, flow cytometry, and binding assays. The fluorescence of naphthalenesulfonic acid derivatives is often sensitive to the local environment, which can be advantageous for studying conformational changes and binding events.

Spectroscopic and Physicochemical Properties

The following table summarizes the expected spectroscopic and physicochemical properties of ANS-5-OH NHS Ester and its conjugates. These values are representative and should be determined experimentally for specific conjugates.

PropertyValueNotes
Molecular Weight (NHS Ester) ~438.4 g/mol C₁₄H₁₀N₂O₇S
Excitation Maximum (λex) ~340 nmThe excitation maximum may shift slightly upon conjugation and depending on the solvent environment.
Emission Maximum (λem) ~490 nmThe emission maximum can exhibit a blue shift in more hydrophobic environments.
Molar Extinction Coefficient ~15,000 M⁻¹cm⁻¹ at λexTo be determined experimentally for the specific conjugate.
Quantum Yield 0.1 - 0.4Highly dependent on the local environment and the biomolecule to which it is conjugated.
Recommended Storage -20°C, desiccated, protected from lightThe NHS ester is moisture-sensitive. The stock solution in anhydrous DMF or DMSO should be used immediately.
Reactive Group N-hydroxysuccinimide (NHS) esterReacts with primary amines at pH 7.5-9.0.
Solubility Soluble in DMF and DMSOThe free acid form (post-hydrolysis) is soluble in aqueous buffers.

Experimental Protocols

3.1. Protein Labeling with ANS-5-OH NHS Ester

This protocol describes the labeling of proteins with primary amines, such as antibodies or recombinant proteins.

Materials:

  • Protein of interest (2-10 mg/mL in amine-free buffer)

  • ANS-5-OH NHS Ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate, pH 8.5

  • Quenching Buffer: 1.5 M hydroxylamine, pH 8.5, or 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., Sephadex G-25)

  • Storage Buffer (e.g., PBS)

Protocol:

  • Protein Preparation: Dissolve the protein in the Labeling Buffer at a concentration of 2-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against the Labeling Buffer.

  • ANS-5-OH NHS Ester Stock Solution Preparation: Immediately before use, dissolve the ANS-5-OH NHS Ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • While gently stirring the protein solution, slowly add a 10- to 20-fold molar excess of the ANS-5-OH NHS Ester stock solution.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Reaction Quenching (Optional): To terminate the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

  • Purification of the Labeled Protein: Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the desired Storage Buffer. The first colored band to elute is the labeled protein.

3.2. Labeling of Amine-Modified Oligonucleotides

This protocol is for labeling synthetic oligonucleotides that have been modified to contain a primary amine.

Materials:

  • Amine-modified oligonucleotide (in nuclease-free water or amine-free buffer)

  • ANS-5-OH NHS Ester

  • Anhydrous DMF or DMSO

  • Labeling Buffer: 0.1 M sodium carbonate/bicarbonate buffer, pH 9.0

  • Nuclease-free water

  • 3 M Sodium Acetate

  • 100% cold ethanol

Protocol:

  • Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in the Labeling Buffer to a final concentration of 1-5 mM.

  • ANS-5-OH NHS Ester Stock Solution Preparation: Immediately before use, dissolve the ANS-5-OH NHS Ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Add a 20- to 50-fold molar excess of the ANS-5-OH NHS Ester stock solution to the oligonucleotide solution.

    • Incubate the reaction for 2-4 hours at room temperature in the dark.

  • Purification of Labeled Oligonucleotide:

    • Precipitate the labeled oligonucleotide by adding 0.1 volumes of 3 M sodium acetate and 2.5 volumes of cold 100% ethanol.

    • Incubate at -20°C for at least 30 minutes.

    • Centrifuge at high speed for 15-30 minutes to pellet the DNA.

    • Carefully remove the supernatant and wash the pellet with 70% ethanol.

    • Air-dry the pellet and resuspend the labeled oligonucleotide in nuclease-free water.

Characterization of Labeled Biomolecules

Determination of the Degree of Labeling (DOL):

The DOL is the average number of dye molecules conjugated to each biomolecule.

  • Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the λmax of the dye (~340 nm, A_dye).

  • Calculate the concentration of the protein and the dye using the Beer-Lambert law:

    • Protein Concentration (M) = [A₂₈₀ - (A_dye × CF)] / ε_protein

    • Dye Concentration (M) = A_dye / ε_dye

    • Where ε_protein and ε_dye are the molar extinction coefficients of the protein and the dye, respectively, and CF is a correction factor (A₂₈₀ of the dye / A_dye of the dye).

  • Calculate the DOL: DOL = Dye Concentration / Protein Concentration

Visualizations

G cluster_0 ANS-5-OH NHS Ester Structure ANS_core 4-amino-5-hydroxy-1-naphthalenesulfonic acid Fluorophore NHS_ester N-hydroxysuccinimide ester Amine-Reactive Group ANS_core:f1->NHS_ester:f0 Linked via a spacer arm

Caption: Structure of the hypothetical ANS-5-OH NHS Ester.

G start Start protein_prep Prepare Protein in Amine-Free Buffer (pH 8.5) start->protein_prep reaction Mix Protein and Dye (1 hr, RT, dark) protein_prep->reaction dye_prep Prepare ANS-5-OH NHS Ester in DMSO dye_prep->reaction quenching Quench Reaction (Optional) reaction->quenching purification Purify via Size-Exclusion Chromatography quenching->purification characterization Characterize Labeled Protein (DOL, functional assay) purification->characterization end End characterization->end

Caption: Workflow for labeling proteins with ANS-5-OH NHS Ester.

G Ligand Ligand Receptor Receptor Ligand->Receptor 1. Binding ProteinA Protein A (ANS-5-OH Labeled) Receptor->ProteinA 2. Conformational Change (Fluorescence Change) ProteinB Protein B ProteinA->ProteinB 3. Interaction Downstream Downstream Signaling ProteinB->Downstream 4. Signal Transduction

Caption: Studying a signaling pathway with a labeled protein.

Troubleshooting

ProblemPossible CauseSolution
Low Labeling Efficiency - Protein concentration too low.- pH of labeling buffer is incorrect.- Presence of competing amines in the buffer.- Concentrate the protein to at least 2 mg/mL.- Ensure the pH is between 8.0 and 9.0.- Dialyze the protein against an amine-free buffer.
Protein Precipitation - High concentration of organic solvent.- Protein instability at reaction temperature.- Keep the volume of the dye stock solution to a minimum.- Perform the reaction at a lower temperature for a longer duration.
Altered Protein Function - Labeling of a critical lysine residue in the active or binding site.- Reduce the molar excess of the labeling reagent.- Consider alternative labeling chemistries (e.g., thiol-reactive dyes).

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-amino-5-hydroxy-1-naphthalenesulfonic acid

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 4-amino-5-hydroxy-...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 4-amino-5-hydroxy-1-naphthalenesulfonic acid.

Experimental Protocol

Overall Reaction Scheme:

The synthesis is a multi-step process that begins with the nitrosation of 2-naphthol, followed by a reduction and sulfonation sequence.

Step 1: Synthesis of 1-nitroso-2-naphthol

  • In a suitable reaction vessel, dissolve 100 g of 2-naphthol in a solution of 28 g of sodium hydroxide in 1000 ml of water. Dilute the solution to 2000 ml with additional water.

  • Carefully add a solution of 50 g of sodium nitrite in a small amount of water to the 2-naphthol solution.

  • Cool the mixture by adding 1000 g of ice.

  • With constant stirring, slowly add 1400 ml of 10% sulfuric acid, ensuring the temperature is maintained below 5°C.

  • A pale yellow precipitate of 1-nitroso-2-naphthol will form.

Step 2: Synthesis of 4-amino-3-hydroxy-1-naphthalenesulfonic acid

  • Create a paste of the moist 1-nitroso-2-naphthol from the previous step with a small amount of water and cool it to 5°C with ice.

  • Quickly add 260 g of sodium bisulfite solution to the paste. The 1-nitroso-2-naphthol should dissolve within a few minutes. If it does not, a small amount of dilute sodium hydroxide can be cautiously added.[1]

  • Filter the resulting solution to remove any resinous byproducts.

  • Treat the filtered solution at 25°C with a mixture of 100 g of concentrated sulfuric acid that has been diluted with 200 g of water. The solution should be strongly acidic.

  • Let the solution stand for 1 hour.

  • Warm the solution to 50°C and leave it overnight. The product will solidify into a cake.

  • Filter the solid product and wash it thoroughly with water.

This procedure has a reported yield of 90% for the 4-amino-3-hydroxy isomer.[1] Optimization for the 4-amino-5-hydroxy isomer may require adjustments to reaction times, temperatures, and reagent concentrations.

Data Presentation: Reaction Conditions

The following table summarizes the key quantitative data from the adapted experimental protocol.

ParameterValueUnitPotential for Optimization
2-Naphthol100gStarting material purity is crucial.
Sodium Hydroxide28gStoichiometry can be adjusted.
Sodium Nitrite50gExcess may lead to side reactions.
Sulfuric Acid (10%)1400mlRate of addition and temperature control are critical.
Nitrosation Temperature< 5°CHigher temperatures may decrease yield.
Sodium Bisulfite Solution260gEnsure complete reduction of the nitroso group.
Concentrated Sulfuric Acid100gAffects the efficiency of sulfonation.
Final Reaction Temperature50°CHigher or lower temperatures could affect product purity and yield.
Reported Yield 90 % For the 4-amino-3-hydroxy isomer.

Experimental Workflow Diagram

experimental_workflow cluster_step1 Step 1: Nitrosation cluster_step2 Step 2: Reduction and Sulfonation A Dissolve 2-Naphthol in NaOH solution B Add Sodium Nitrite Solution A->B C Cool to < 5°C with ice B->C D Slowly add 10% H2SO4 C->D E Precipitate 1-nitroso-2-naphthol D->E F Create paste of 1-nitroso-2-naphthol E->F Transfer precipitate G Add Sodium Bisulfite Solution F->G H Filter to remove resinous matter G->H I Add diluted conc. H2SO4 H->I J Incubate at 25°C then 50°C I->J K Filter and wash solid product J->K

Caption: Experimental workflow for the synthesis of aminohydroxynaphthalenesulfonic acid.

Troubleshooting Guide

QuestionAnswer
Q1: The yield of my reaction is significantly lower than expected. What are the possible causes? A1: Several factors could contribute to low yield: - Incomplete Nitrosation: Ensure the temperature during the addition of sulfuric acid in Step 1 is kept below 5°C to prevent decomposition of nitrous acid. - Loss of Product during Filtration: The product is sparingly soluble in cold water but more so in hot water.[1] Ensure your wash steps are performed with cold water to minimize loss. - Side Reactions: The formation of resinous matter indicates side reactions. Ensure efficient stirring and temperature control. Filtering these impurities before proceeding is crucial.[1]
Q2: The final product is discolored (e.g., dark purple or brown). How can I improve its purity? A2: Discoloration often indicates the presence of impurities from oxidation or side reactions. - Purification: The product can be purified by recrystallization from hot water. The sodium salt is sparingly soluble in hot water.[1] For more advanced purification, techniques like high-speed counter-current chromatography have been successfully used for similar compounds. - Inert Atmosphere: Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, especially if the reaction mixture darkens significantly.
Q3: The 1-nitroso-2-naphthol precipitate is difficult to filter or handle. A3: The physical properties of the precipitate can be affected by the rate of precipitation. - Controlled Precipitation: Slowing down the addition of sulfuric acid in Step 1 can lead to the formation of larger, more easily filterable crystals. - Washing: Ensure the precipitate is washed adequately to remove any unreacted starting materials or soluble impurities that could affect the next step.
Q4: The reaction does not solidify overnight in the final step. What should I do? A4: If the product does not precipitate as a solid cake, it may be due to incorrect pH or concentration. - Check Acidity: The solution must be strongly acidic after the addition of concentrated sulfuric acid.[1] You can test the pH with an appropriate indicator paper. - Seeding: If you have a small amount of pure product from a previous batch, adding a seed crystal to the solution may induce crystallization. - Extended Reaction Time: Allow the reaction to stand for a longer period at 50°C.

Troubleshooting Logic Diagram

troubleshooting_logic Start Problem Encountered LowYield Low Yield Start->LowYield DiscoloredProduct Discolored Product Start->DiscoloredProduct PrecipitateIssue Precipitate Issues Start->PrecipitateIssue NoSolidification No Solidification Start->NoSolidification CheckTemp Check Nitrosation Temperature (< 5°C) LowYield->CheckTemp Yes CheckWash Use Cold Water for Washing LowYield->CheckWash Yes ImproveFiltering Improve Filtration of Resinous Byproducts LowYield->ImproveFiltering Yes Recrystallize Recrystallize from Hot Water DiscoloredProduct->Recrystallize Yes InertAtmosphere Use Inert Atmosphere DiscoloredProduct->InertAtmosphere Yes SlowAddition Slow Down Acid Addition Rate PrecipitateIssue->SlowAddition Yes ThoroughWash Ensure Thorough Washing of Precipitate PrecipitateIssue->ThoroughWash Yes CheckPH Verify Strong Acidic Conditions NoSolidification->CheckPH Yes SeedCrystals Add Seed Crystals NoSolidification->SeedCrystals Yes ExtendIncubation Extend Incubation Time at 50°C NoSolidification->ExtendIncubation Yes

Caption: A decision tree for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

QuestionAnswer
Q1: What is the Bucherer reaction and is it relevant to this synthesis? A1: The Bucherer reaction is a reversible conversion of a naphthol to a naphthylamine in the presence of an aqueous sulfite or bisulfite and ammonia.[2][3] While not directly used in the provided protocol, understanding its mechanism can be useful for optimizing the amination step and minimizing side reactions.
Q2: How can I confirm the identity and purity of my final product? A2: Standard analytical techniques can be used for characterization. High-Performance Liquid Chromatography (HPLC) is suitable for assessing purity.[4] Spectroscopic methods such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure of the compound. The NIST Chemistry WebBook provides reference IR spectra for similar compounds.[5]
Q3: What are the primary safety precautions I should take when performing this synthesis? A3: This synthesis involves corrosive and hazardous materials. - Acids and Bases: Concentrated sulfuric acid and sodium hydroxide are highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood. - Sodium Nitrite: This is an oxidizing agent and is toxic. Avoid contact and inhalation. - General Handling: Avoid creating dust from the solid product.
Q4: Can other isomers be formed during this synthesis? A4: In syntheses involving sulfonation of naphthalene derivatives, the formation of isomers is a common issue. The position of sulfonation is highly dependent on reaction conditions such as temperature and the concentration of sulfuric acid. Careful control of these parameters is necessary to maximize the yield of the desired isomer. The use of additives like ammonium sulfate has been shown to influence isomer distribution in other naphthalenesulfonic acid syntheses.

References

Optimization

Technical Support Center: Preventing Fluorescence Quenching of H-Acid Derivatives in Aqueous Solutions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with H-acid (4-amino-5-hydroxynaphthalene-2,7-disulfonic acid) derivatives. This resource provides troublesh...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with H-acid (4-amino-5-hydroxynaphthalene-2,7-disulfonic acid) derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges related to fluorescence quenching in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quenching and why is it a problem for my experiments with H-acid derivatives?

Q2: My H-acid derivative's fluorescence is significantly lower in acidic conditions. What is causing this?

A2: The fluorescence of H-acid derivatives is often pH-dependent due to the presence of amino and hydroxyl groups on the naphthalene ring. In acidic solutions, the amino group can become protonated. This change in the electronic structure of the molecule can alter its excited state and provide a non-radiative pathway for the molecule to return to the ground state, thus quenching the fluorescence. The hydroxyl group's protonation state can also influence fluorescence.

Q3: Can the solvent I use affect the fluorescence of my H-acid derivative?

A3: Yes, the polarity of the solvent can significantly impact the fluorescence emission of H-acid derivatives. Polar solvents can interact with the excited state of the fluorophore, leading to a shift in the emission wavelength (solvatochromism) and potentially a decrease in fluorescence intensity. The choice of solvent can influence the stability of the ground and excited states, thereby affecting the quantum yield.

Q4: I'm observing a decrease in fluorescence intensity as I increase the concentration of my H-acid derivative. What could be the reason?

A4: This phenomenon is known as self-quenching or aggregation-caused quenching (ACQ). At high concentrations, molecules of the H-acid derivative can form non-fluorescent aggregates (dimers or higher-order complexes). This is a common issue with many fluorescent dyes. To mitigate this, it is advisable to work with dilute solutions.

Q5: Could metal ions in my buffer be quenching the fluorescence of my H-acid derivative?

A5: Yes, the presence of certain metal ions can lead to fluorescence quenching. H-acid derivatives contain functional groups that can chelate metal ions. This interaction can alter the electronic properties of the fluorophore and lead to a decrease in fluorescence intensity. If you suspect metal ion contamination, consider using a chelating agent like EDTA in your buffer, provided it does not interfere with your experiment.

Q6: What is photobleaching and how is it different from fluorescence quenching?

A6: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. This is different from quenching, which is often a reversible process. Photobleaching results in a permanent loss of fluorescence. To minimize photobleaching, you should reduce the exposure time to the excitation light, use the lowest possible excitation intensity, and consider using antifade reagents in your mounting medium for microscopy.

Troubleshooting Guides

Issue: Weak or No Fluorescent Signal

This is a common issue that can be caused by a variety of factors. Follow these steps to diagnose and resolve the problem.

Step 1: Verify Instrument Settings

  • Ensure the excitation and emission wavelengths on your fluorometer or microscope are correctly set for your specific H-acid derivative.

  • Check that the light source is functioning correctly and that the detectors are on and set to an appropriate gain.

Step 2: Assess the Chemical Environment (pH and Solvent)

  • pH Check: The fluorescence of H-acid derivatives is highly sensitive to pH. Measure the pH of your sample solution. If it is acidic, the amino group may be protonated, leading to quenching. Adjust the pH to a neutral or slightly basic range (e.g., pH 7-9) and re-measure the fluorescence.

  • Solvent Polarity: If you are using a solvent other than water, its polarity might be causing quenching. If possible, test the fluorescence of your derivative in a small range of solvents with varying polarities to find an optimal one.

Step 3: Evaluate Sample Concentration

  • Dilution Series: If you suspect aggregation-caused quenching, prepare a dilution series of your sample and measure the fluorescence of each dilution. If the fluorescence intensity increases upon dilution (up to a certain point), then aggregation is the likely cause. Determine the optimal concentration range for your experiments.

Step 4: Rule Out Contaminants

  • Metal Ions: If your buffer contains metal ions or if you suspect contamination, try adding a chelating agent like EDTA to see if the fluorescence is restored.

  • Other Quenchers: Be aware of other potential quenchers in your sample, such as dissolved oxygen or other molecules with overlapping absorption spectra.

Issue: Rapid Fading of Fluorescence Signal During Measurement

This is a strong indication of photobleaching.

Step 1: Minimize Light Exposure

  • Reduce Excitation Intensity: Use neutral density filters or adjust the laser power to the lowest level that still provides a detectable signal.

  • Decrease Exposure Time: Use the shortest possible exposure time for your detector or camera.

  • Limit Illumination Time: Only expose the sample to the excitation light when actively acquiring data. Use transmitted light to find and focus on your region of interest before switching to fluorescence.

Step 2: Use Antifade Reagents

  • For microscopy applications, use a commercially available antifade mounting medium or add an antifade reagent to your imaging buffer. These reagents work by scavenging reactive oxygen species that cause photobleaching.

Data Presentation

The following tables provide illustrative examples of how environmental factors can influence the fluorescence properties of a hypothetical H-acid derivative. Please note that these are not experimental data for a specific H-acid derivative but are intended to demonstrate the expected trends.

Table 1: Effect of pH on Fluorescence Quantum Yield

pHRelative Fluorescence Quantum Yield (%)
3.05
5.025
7.080
9.095

Table 2: Effect of Solvent Polarity on Fluorescence Emission

SolventPolarity IndexEmission Maximum (nm)Relative Fluorescence Intensity
Dioxane4.8480High
Ethanol5.2495Medium
Water10.2510Low

Experimental Protocols

Protocol 1: Determining the Optimal pH for Fluorescence
  • Prepare a series of buffers with a range of pH values (e.g., from pH 4 to 10 in 1-unit increments). Common buffers include citrate (pH 3-6.2), phosphate (pH 5.8-8.0), and borate (pH 8.1-10.0).

  • Prepare a stock solution of your H-acid derivative in a suitable solvent (e.g., DMSO or water).

  • Add a small, constant volume of the H-acid derivative stock solution to each of the different pH buffers to achieve the desired final concentration. Ensure the final concentration is in the optimal range to avoid aggregation-caused quenching.

  • Measure the fluorescence spectrum of each sample using a fluorometer, keeping the excitation wavelength and all instrument settings constant.

  • Plot the fluorescence intensity at the emission maximum against the pH to determine the optimal pH range for your experiments.

Protocol 2: Using Antifade Reagents in Fluorescence Microscopy
  • Prepare your sample for microscopy on a slide or coverslip as per your standard protocol.

  • After the final washing step, carefully remove as much of the wash buffer as possible without allowing the sample to dry out.

  • Add a drop of antifade mounting medium directly to the sample.

  • Carefully lower a coverslip onto the mounting medium, avoiding air bubbles.

  • Seal the edges of the coverslip with clear nail polish or a commercial sealant for long-term storage.

  • Allow the mounting medium to cure according to the manufacturer's instructions before imaging.

  • Image the sample, following the best practices for minimizing photobleaching.

Visualizations

cluster_troubleshooting Troubleshooting Workflow Start Weak or No Fluorescent Signal CheckInstrument Verify Instrument Settings (Wavelengths, Gain) Start->CheckInstrument AssessEnvironment Assess Chemical Environment (pH, Solvent) CheckInstrument->AssessEnvironment Settings Correct EvaluateConcentration Evaluate Sample Concentration (Dilution Series) AssessEnvironment->EvaluateConcentration Environment OK RuleOutContaminants Rule Out Contaminants (Metal Ions, Quenchers) EvaluateConcentration->RuleOutContaminants Concentration OK SignalRestored Signal Restored RuleOutContaminants->SignalRestored Contaminants Removed

Caption: A logical workflow for troubleshooting weak fluorescence signals.

cluster_quenching_mechanisms Common Fluorescence Quenching Pathways for H-Acid Derivatives HA_Excited H-Acid Derivative (Excited State) S1 HA_Ground H-Acid Derivative (Ground State) S0 HA_Excited:f0->HA_Ground:f0 Radiative Decay Fluorescence Fluorescence (Photon Emission) HA_Excited:f0->Fluorescence Quenching Quenching (Non-Radiative Decay) HA_Excited:f0->Quenching Protonation Protonation (Low pH) Protonation->Quenching Aggregation Aggregation (High Conc.) Aggregation->Quenching Solvent Solvent Interactions Solvent->Quenching

Caption: Factors leading to fluorescence quenching of H-acid derivatives.

Troubleshooting

Technical Support Center: 4-Amino-5-hydroxy-1-naphthalenesulfonic Acid Solutions

Welcome to the technical support center for 4-amino-5-hydroxy-1-naphthalenesulfonic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issue...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-amino-5-hydroxy-1-naphthalenesulfonic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues encountered during the handling and storage of solutions of this compound.

Frequently Asked Questions (FAQs)

Q1: My solution of 4-amino-5-hydroxy-1-naphthalenesulfonic acid has changed color. What could be the cause?

A1: Color change, often to a darker or purplish hue, is a common indicator of degradation. This is typically due to oxidation of the aminonaphthol structure, which can be accelerated by exposure to air (oxygen), light, and elevated temperatures. The presence of metal ions can also catalyze this oxidative degradation.

Q2: I've observed a precipitate forming in my aqueous solution. What is happening?

A2: Precipitation can occur due to a few reasons. Firstly, the solubility of aminonaphthalenesulfonic acids is pH-dependent. If the pH of your solution has shifted to a region where the compound is less soluble, it may precipitate out. Secondly, degradation products may be less soluble than the parent compound, leading to their precipitation over time. Finally, if the storage temperature is too low, it could lead to the compound crystallizing out of the solution.

Q3: What are the optimal storage conditions for a solution of 4-amino-5-hydroxy-1-naphthalenesulfonic acid?

A3: To maximize stability, solutions should be stored in a cool, dark place. It is advisable to use amber glass vials or other light-blocking containers to prevent photodegradation. To minimize oxidation, consider purging the headspace of the container with an inert gas like nitrogen or argon before sealing. For long-term storage, refrigeration (2-8 °C) is recommended, provided the compound remains soluble at this temperature. Acidifying the aqueous solution to a pH of around 2.5-3 has been shown to improve the stability of related naphthalenesulfonic acid derivatives.[1]

Q4: Can I sterilize my solution by autoclaving?

A4: Autoclaving is generally not recommended. The high temperatures involved can significantly accelerate the degradation of the compound. If sterile filtration is required, use a 0.22 µm filter that is compatible with your solvent.

Q5: Are there any common chemical incompatibilities I should be aware of?

A5: Yes, avoid contact with strong oxidizing agents, as they will rapidly degrade the molecule. Strong acids and bases can also affect stability, not only by potentially catalyzing degradation but also by altering the solubility. Additionally, be mindful of microbial contamination, as some bacteria can degrade naphthalenesulfonic acid compounds.

Troubleshooting Guides

Issue 1: Rapid Discoloration of the Solution
Potential Cause Troubleshooting Step Preventative Measure
Oxidation If the solution is exposed to air, try preparing a fresh batch and purging it with an inert gas (nitrogen or argon) before sealing the container.Prepare solutions using deoxygenated solvents. Store solutions under an inert atmosphere.
Photodegradation If the solution is stored in a clear container, transfer it to an amber vial or wrap the container in aluminum foil.Always store solutions in light-protecting containers.
High Temperature If the solution is stored at room temperature or higher, move it to a refrigerator (2-8 °C).Store solutions at recommended cool temperatures. Avoid leaving solutions on the benchtop for extended periods.
Contamination If metal ion contamination is suspected, prepare a fresh solution using high-purity water and reagents.Use high-purity solvents and reagents. Ensure glassware is thoroughly cleaned.
Issue 2: Precipitation or Cloudiness in the Solution
Potential Cause Troubleshooting Step Preventative Measure
pH Shift Measure the pH of the solution. If it has changed, adjust it back to the desired range using a suitable buffer.Use a buffered solvent system to maintain a stable pH.
Low Temperature Gently warm the solution to see if the precipitate redissolves.Determine the solubility of the compound at your intended storage temperature. If it is low, consider storing at a slightly higher temperature or using a co-solvent to improve solubility.
Degradation Analyze the solution using a technique like HPLC to identify if the precipitate consists of degradation products.Follow recommended storage conditions to minimize degradation.

Factors Influencing Solution Stability

The stability of 4-amino-5-hydroxy-1-naphthalenesulfonic acid solutions is influenced by several factors. The following table summarizes these factors and their expected impact.

FactorImpact on StabilityRecommendations
pH High pH can increase susceptibility to oxidation. The solubility is also pH-dependent. Acidic pH (around 2.5-3) has been shown to improve the stability of related compounds in aqueous solutions.[1]Maintain a stable, slightly acidic pH using a buffer system.
Temperature Higher temperatures accelerate the rate of chemical degradation.Store solutions in a cool environment, such as a refrigerator (2-8 °C).
Light Exposure to UV and visible light can lead to photodegradation.Protect solutions from light by using amber containers or by wrapping clear containers.
Oxygen The presence of oxygen can lead to oxidative degradation, often resulting in color changes.Prepare solutions with deoxygenated solvents and store under an inert atmosphere (e.g., nitrogen, argon).
Microbial Contamination Certain microorganisms can metabolize naphthalenesulfonic acids, leading to a loss of the compound.For long-term storage, consider sterile filtering the solution into a sterile container.

Experimental Protocols

General Protocol for a Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.

  • Preparation of Stock Solution: Prepare a stock solution of 4-amino-5-hydroxy-1-naphthalenesulfonic acid in a suitable solvent (e.g., water, methanol-water mixture) at a known concentration.

  • Stress Conditions: Expose aliquots of the stock solution to the following stress conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 6, 24 hours).

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Keep at room temperature for a specified time.

    • Oxidation: Add an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time.

    • Thermal Degradation: Heat the solution at a high temperature (e.g., 80°C) for a specified time.

    • Photodegradation: Expose the solution to a photostability chamber according to ICH guidelines.

  • Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary, and dilute it to the initial concentration. Analyze the sample using a suitable stability-indicating method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Visualizations

troubleshooting_workflow start Stability Issue Observed (e.g., color change, precipitate) check_color Is there a color change? start->check_color check_precipitate Is there a precipitate? start->check_precipitate oxidation Potential Oxidation check_color->oxidation Yes photodegradation Potential Photodegradation check_color->photodegradation Yes ph_issue Potential pH Shift check_precipitate->ph_issue Yes temp_issue Inappropriate Temperature check_precipitate->temp_issue Yes solution_oxidation Action: Purge with inert gas. Store in sealed container. oxidation->solution_oxidation solution_photodegradation Action: Store in amber vial or protect from light. photodegradation->solution_photodegradation solution_ph Action: Check and adjust pH. Use buffer. ph_issue->solution_ph solution_temp Action: Store at 2-8°C. temp_issue->solution_temp

Caption: Troubleshooting workflow for stability issues.

degradation_pathways parent 4-Amino-5-hydroxy- 1-naphthalenesulfonic Acid oxidized Oxidized Products (e.g., quinone-imine) parent->oxidized O2, Light, Metal Ions photo Photodegradation Products parent->photo UV/Vis Light hydrolyzed Hydrolysis Products parent->hydrolyzed Strong Acid/Base microbial Microbial Metabolites parent->microbial Microorganisms

Caption: Potential degradation pathways.

References

Optimization

troubleshooting guide for azo dye synthesis with H-acid.

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development who are working on the synthesis of azo dyes using H-acid (8-amino-1-nap...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development who are working on the synthesis of azo dyes using H-acid (8-amino-1-naphthol-3,6-disulfonic acid).

Frequently Asked Questions (FAQs) & Troubleshooting

Diazotization Step

Question 1: My diazotization reaction is failing, and I observe gas evolution and a brownish-black coloration. What's happening?

Answer: This indicates the decomposition of your diazonium salt. While maintaining a low temperature (0-5 °C) is critical, other factors can contribute to instability.

  • Localized Hotspots: Ensure uniform cooling with an ice-salt bath and vigorous, constant stirring.

  • Reagent Quality: Use freshly prepared sodium nitrite solution and ensure the purity of your aromatic amine. Impurities can catalyze decomposition.

  • Acid Concentration: A sufficient excess of acid is necessary to maintain a low pH and prevent premature coupling reactions.

Question 2: What are the likely causes of a low yield of the diazonium salt?

Answer: A low yield of the diazonium salt is a common issue and can be attributed to several factors:

  • Incomplete Reaction: Ensure that the sodium nitrite is added slowly and with efficient stirring to allow for complete reaction with the aromatic amine.

  • Incorrect Stoichiometry: Use a slight excess of sodium nitrite to ensure all the primary aromatic amine reacts.

  • Decomposition: As mentioned above, if the temperature is not strictly controlled, the formed diazonium salt will decompose, reducing the yield.

Coupling Step with H-acid

Question 3: The color of my final azo dye is not what I expected. Why?

Answer: The final color of an H-acid based azo dye is highly dependent on the pH of the coupling reaction. H-acid has two active positions for coupling, and the pH determines which one reacts:

  • Acidic Conditions (pH 4-6): Coupling occurs at the position ortho to the amino (-NH2) group.[1]

  • Alkaline Conditions (pH 8-10): Coupling occurs at the position ortho to the hydroxyl (-OH) group.[1][2]

An incorrect pH can lead to coupling at the wrong position or a mixture of products, resulting in an unexpected color.

Question 4: I am trying to synthesize a bis-azo dye with H-acid and getting a mixture of products. How can I achieve selective coupling?

Answer: For the synthesis of bis-azo dyes, a two-step coupling is required with precise pH control at each stage.

  • First Coupling (Acidic): The first diazonium salt is coupled with H-acid under acidic conditions (e.g., pH 4) to direct the coupling to the position ortho to the amino group.[3]

  • Second Coupling (Alkaline): After the first coupling is complete, the pH of the reaction mixture is raised to alkaline (e.g., pH 7-7.5), and the second diazonium salt is added. This directs the second coupling to the position ortho to the hydroxyl group.[3]

Careful and gradual adjustment of the pH is crucial to avoid the formation of undesired side products.

Question 5: My azo dye has a low yield and appears weak in color after the coupling reaction. What went wrong?

Answer: A weak color and low yield often point to issues with the coupling reaction conditions or the stability of the diazonium salt.

  • Diazonium Salt Decomposition: If the diazonium salt solution was allowed to warm up before or during the coupling, it would have decomposed, leading to a lower concentration of the active coupling species.

  • Improper pH: If the pH is not within the optimal range for the desired coupling position on the H-acid, the reaction will be slow or incomplete.

  • Oxidation of H-acid: H-acid, like other phenols and anilines, is susceptible to oxidation, especially under alkaline conditions. This can lead to colored impurities and a reduction in the amount of available coupling agent. Consider performing the reaction under an inert atmosphere (e.g., nitrogen) if oxidation is a significant issue.

Purification

Question 6: How can I purify my H-acid based azo dye?

Answer: The purification method depends on the solubility of your dye.

  • Salting Out: Many azo dyes can be precipitated from the reaction mixture by adding a saturated solution of sodium chloride.

  • Recrystallization: For further purification, recrystallization from a suitable solvent or solvent mixture (e.g., ethanol-water) can be effective.[1]

  • Acid Precipitation: In some cases, adjusting the pH with an acid like acetic acid can be used to precipitate the dye in its free sulfonic acid form.[3]

Quantitative Data Summary

ParameterDiazotizationFirst Coupling (Acidic)Second Coupling (Alkaline)
Temperature 0-5 °C0-5 °C0-5 °C
pH Strongly Acidic4.07.0 - 7.5
Typical Yield >95% (in solution)>90%>85%

Detailed Experimental Protocol: Synthesis of a Bis-Azo Dye using H-acid

This protocol describes the synthesis of a bis-azo dye by coupling diazotized aniline and diazotized 2-amino-4-chloro-5-formylthiazole with H-acid.

Materials:

  • H-acid (0.075 mol, 23.92 g)

  • Aniline (0.075 mol, 6.47 g)

  • 2-amino-4-chloro-5-formylthiazole (0.075 mol, 12.2 g)

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl, 33%)

  • Sodium Carbonate (Na₂CO₃)

  • Sodium Hydroxide (NaOH, 10%)

  • Ice

  • Water

  • Nitrosylsulphuric acid

Procedure:

  • Preparation of H-acid solution: Dissolve H-acid (0.075 mol) in 300 mL of water and adjust the pH to neutral with a dilute sodium carbonate solution. Cool the solution to 0-5 °C using an ice bath.[3]

  • First Diazotization and Coupling (Acidic):

    • Prepare the diazonium salt of 2-amino-4-chloro-5-formylthiazole using nitrosylsulphuric acid as per standard procedures.

    • Slowly add the prepared diazonium salt solution to the H-acid solution while maintaining the temperature at 0-5 °C.

    • Adjust and maintain the pH at 4 using a 10% sodium hydroxide solution during the addition.[3]

    • Stir the reaction mixture for several hours to ensure complete formation of the mono-azo dye.

  • Second Diazotization and Coupling (Alkaline):

    • In a separate beaker, dissolve aniline (0.075 mol) in water and hydrochloric acid, then cool to 0-5 °C.

    • Add a solution of sodium nitrite (0.07 mol) to the aniline solution to form the diazonium salt. Check for completion of diazotization using starch-iodide paper.

    • Adjust the pH of the mono-azo dye solution from the previous step to 7-7.5.

    • Slowly add the freshly prepared aniline diazonium salt solution to the mono-azo dye solution over 1.5 hours, maintaining the temperature at 0-5 °C and the pH between 7-7.5.[3]

  • Isolation and Purification:

    • After the second coupling is complete, stir the reaction mixture overnight.

    • Filter the precipitated bis-azo dye and wash it with a saturated sodium chloride solution.

    • Dry the dye in an oven at 100 °C.[3]

Visualizations

Troubleshooting Workflow for H-Acid Azo Dye Synthesis```dot

// Nodes Start [label="Problem Encountered", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; UnexpectedColor [label="Unexpected Final Color", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LowYield [label="Low Yield / Weak Color", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MixedProducts [label="Mixture of Products (Bis-Azo)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

CheckpH [label="Check pH of Coupling Reaction", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckTemp [label="Check Temperature Control (0-5°C)", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckReagents [label="Check Reagent Quality & Stoichiometry", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckpHSequence [label="Verify pH Sequence for Bis-Azo", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Solution_pH_Acidic [label="Solution: Ensure pH 4-6 for coupling ortho to -NH2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_pH_Alkaline [label="Solution: Ensure pH 8-10 for coupling ortho to -OH", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Temp [label="Solution: Maintain strict temperature control to prevent diazonium salt decomposition", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Reagents [label="Solution: Use pure H-acid & fresh diazonium salt. Check stoichiometry.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_pH_Seq [label="Solution: 1st coupling at acidic pH, then raise to alkaline for 2nd coupling", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> UnexpectedColor; Start -> LowYield; Start -> MixedProducts;

UnexpectedColor -> CheckpH; LowYield -> CheckTemp; LowYield -> CheckReagents; MixedProducts -> CheckpHSequence;

CheckpH -> Solution_pH_Acidic [label="Incorrect pH for desired isomer"]; CheckpH -> Solution_pH_Alkaline [label="Incorrect pH for desired isomer"]; CheckTemp -> Solution_Temp [label="Temperature too high"]; CheckReagents -> Solution_Reagents [label="Impure reagents or incorrect amounts"]; CheckpHSequence -> Solution_pH_Seq [label="Incorrect pH for selective coupling"]; }

Caption: pH control on the selective coupling of H-acid.

References

Troubleshooting

Technical Support Center: Improving the Solubility of 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy-

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to enhance the solubility of 1-Naphthalene...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to enhance the solubility of 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy- for various experimental applications.

Troubleshooting Guide

Researchers may encounter challenges in dissolving 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy- due to its complex structure. The following troubleshooting guide offers solutions to common solubility issues.

Problem 1: The compound does not dissolve completely in water at room temperature.

  • Cause: 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy-, like many naphthalenesulfonic acids, can have limited solubility in neutral water at ambient temperatures. Some sources describe it as sparingly or very slightly soluble in water.[1][2]

  • Solution 1: pH Adjustment. The solubility of this compound is pH-dependent.[3][4]

    • Acidic Conditions: Lowering the pH with a dilute acid (e.g., 0.1 M HCl) can increase solubility by protonating the amino group.[3][5]

    • Alkaline Conditions: Increasing the pH with a dilute base (e.g., 0.1 M NaOH) can deprotonate the sulfonic acid and hydroxyl groups, forming a more soluble salt.

  • Solution 2: Heating. Gently warming the solution can help overcome the lattice energy of the solid and increase the rate and extent of dissolution. Many related compounds are more soluble in hot water.[6][7]

  • Solution 3: Sonication. Using an ultrasonic bath can aid in the dispersion and dissolution of solid particles.

Problem 2: The compound precipitates out of solution when the temperature is lowered.

  • Cause: The solubility of the compound is likely temperature-dependent, and cooling the solution can lead to supersaturation and subsequent precipitation.

  • Solution: Prepare the solution at the experimental temperature. If a stock solution needs to be stored, consider preparing it in a solvent where it has higher solubility at lower temperatures or prepare fresh solutions for each experiment.

Problem 3: The compound is not soluble in the desired organic solvent for an experiment.

  • Cause: Due to the presence of the polar sulfonic acid, amino, and hydroxyl groups, the compound has low solubility in non-polar organic solvents.[3][5]

  • Solution: Consider using a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for initial dissolution to create a stock solution, which can then be diluted into the aqueous experimental medium. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect biological systems.

Problem 4: Inconsistent solubility between different batches of the compound.

  • Cause: Variations in the purity or the salt form of the compound can affect its solubility.

  • Solution: Ensure you are using a high-purity grade of the compound. If possible, obtain information from the supplier about whether the compound is the free acid or a salt.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy- in water?

Q2: How does pH affect the solubility of this compound?

A2: The solubility of aminonaphthalenesulfonic acids is significantly influenced by pH.[3][4] In acidic solutions, the amino group is protonated, which can increase solubility. In alkaline solutions, the sulfonic acid and hydroxyl groups can form salts, which are often more soluble than the free acid.[5][8] The optimal pH for dissolution should be determined empirically for your specific experimental conditions.

Q3: Can I increase the solubility by converting the compound into a salt?

A3: Yes, converting the sulfonic acid to its salt form, such as a sodium salt, can significantly enhance its water solubility.[5][8] This can be achieved by dissolving the compound in a stoichiometric amount of a base like sodium hydroxide.

Q4: What solvents other than water can be used to dissolve this compound?

A4: Polar solvents are the most suitable for dissolving this compound.[3][4] For creating concentrated stock solutions, polar aprotic solvents like DMSO and DMF are often used. Solubility in alcohols like ethanol is generally lower than in water.[6] It is largely insoluble in non-polar organic solvents.[3][5]

Q5: Are there any stability concerns I should be aware of when preparing solutions?

A5: Solutions of aminonaphthalenesulfonic acids can be sensitive to light and air. It is advisable to store solutions in amber vials or protected from light and to use them fresh whenever possible.

Data Presentation

SolventTemperature (°C)Solubility (g/L)
Water10~0.29
Water20~0.31
Water50~0.59
Water100~2.28

Data is for 4-Amino-1-naphthalenesulfonic acid and should be used as an approximate guide.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution by pH Adjustment

  • Weigh the desired amount of 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy-.

  • Add a small amount of deionized water to create a slurry.

  • While stirring, add a dilute solution of NaOH (e.g., 0.1 M) dropwise until the compound dissolves. Alternatively, for acidic conditions, add a dilute solution of HCl (e.g., 0.1 M) dropwise.

  • Once the solid is completely dissolved, adjust the pH to the desired value for your experiment using dilute HCl or NaOH.

  • Add deionized water to reach the final desired volume.

  • Filter the solution through a 0.22 µm filter to remove any undissolved particles.

Protocol 2: Preparation of a Concentrated Stock Solution in an Organic Solvent

  • Weigh the desired amount of 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy-.

  • Add a small volume of a polar aprotic solvent, such as DMSO or DMF.

  • Vortex or sonicate the mixture until the compound is completely dissolved.

  • Store the stock solution in a tightly sealed container, protected from light, at an appropriate temperature (e.g., -20°C for long-term storage).

  • When preparing working solutions, dilute the stock solution into your aqueous experimental buffer. Ensure the final concentration of the organic solvent is compatible with your assay.

Mandatory Visualization

TroubleshootingWorkflow start Start: Dissolving 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy- in Water is_dissolved Is the compound fully dissolved? start->is_dissolved adjust_ph Adjust pH (Add dilute NaOH or HCl) is_dissolved->adjust_ph No success Success: Compound Dissolved is_dissolved->success Yes adjust_ph->is_dissolved heat_solution Gently Heat Solution (e.g., to 40-50°C) adjust_ph->heat_solution Still not dissolved heat_solution->is_dissolved sonicate Sonicate the Solution heat_solution->sonicate Still not dissolved sonicate->is_dissolved use_organic_solvent Consider using a polar aprotic solvent (e.g., DMSO, DMF) for stock solution sonicate->use_organic_solvent Still not dissolved failure Insoluble: Re-evaluate solvent system or consider salt form use_organic_solvent->failure

Caption: Troubleshooting workflow for dissolving 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy-.

ExperimentalWorkflow start Start: Prepare Solution weigh Weigh Compound start->weigh choose_solvent Choose Solvent System (Aqueous or Organic) weigh->choose_solvent aqueous Aqueous Solvent: Adjust pH and/or heat choose_solvent->aqueous Aqueous organic Organic Solvent: Use DMSO or DMF choose_solvent->organic Organic dissolve Dissolve Compound (Stir/Vortex/Sonicate) aqueous->dissolve organic->dissolve filter_solution Filter Solution (0.22 µm) dissolve->filter_solution use_in_experiment Use in Experiment filter_solution->use_in_experiment store Store Solution Appropriately (Protected from light) filter_solution->store

Caption: General experimental workflow for preparing solutions.

References

Optimization

identification and removal of impurities in commercial H-acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the identification and removal of impurities in commercial-grade H-acid (1-amino-8-naphthol-3,6-disulfonic ac...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the identification and removal of impurities in commercial-grade H-acid (1-amino-8-naphthol-3,6-disulfonic acid).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercial H-acid and how do they originate?

A1: Commercial H-acid, a crucial dye intermediate, can contain various impurities originating from its multi-step synthesis process which starts from naphthalene.[1][2] The primary impurities are typically unreacted intermediates, by-products from side reactions, and inorganic salts.

Key impurities include:

  • Chromotropic Acid: A common isomeric impurity.

  • Omega Acid (2-amino-5-naphthol-1,7-disulfonic acid): An isomer formed during the synthesis process.[3][4]

  • Koch's Acid (1-aminonaphthalene-3,6,8-trisulfonic acid): A precursor to H-acid that may remain due to incomplete hydrolysis.[2]

  • 2,6-Naphthalene Disulfonic Acid: A by-product generated during the initial sulfonation of naphthalene.[5]

  • Inorganic Salts: Primarily sodium sulfate (Glauber's salt), which is a by-product of various neutralization and precipitation steps.[6][7]

  • Insolubles: Miscellaneous insoluble materials that need to be controlled.[3]

The presence and concentration of these impurities can significantly impact the performance of H-acid in azo dye synthesis, affecting the final dye's yield, shade, and fastness properties.[6]

Q2: What are the typical quality specifications for commercial H-acid?

A2: Reputable manufacturers provide a certificate of analysis with detailed specifications. While these can vary slightly between suppliers, a typical specification sheet will include the parameters listed below for assessing the purity and quality of H-acid.[3][6]

Table 1: Typical Specifications for Commercial H-Acid

ParameterSpecification
Appearance Greyish-white powder/material
Purity (by Coupling Value) ≥ 80.00%
Assay (by HPLC) ≥ 98%
Chromotropic Acid ≤ 1.0%
Omega Acid ≤ 0.5%
Insolubles ≤ 0.2%
Data sourced from multiple supplier specifications.[3][6]

Q3: How can I identify and quantify impurities in my H-acid sample?

A3: The most effective and widely used method for the identification and quantification of organic impurities in H-acid is High-Performance Liquid Chromatography (HPLC).[8][9] This technique allows for the separation, identification, and precise measurement of the main component (H-acid) and its related impurities in a single analysis. Purity can also be assessed via a coupling value titration, which is a more traditional quality control method.[3]

Below is a general workflow for impurity analysis using HPLC.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh H-Acid Sample Dissolve Dissolve in Mobile Phase / Diluent Sample->Dissolve Filter Filter through 0.45µm Syringe Filter Dissolve->Filter Inject Inject Sample into HPLC Filter->Inject Separate Separation on C18 Column (Gradient Elution) Inject->Separate Detect UV Detection (e.g., 210 nm) Separate->Detect Integrate Integrate Chromatogram Peaks Detect->Integrate Identify Identify Impurities (vs. Standards) Integrate->Identify Quantify Quantify by Area Percent Identify->Quantify Report Report Quantify->Report Generate Report: - % H-Acid - % Each Impurity

Caption: Workflow for HPLC-based impurity analysis of H-acid.

Troubleshooting Guides

Problem: Poor dye yield or inconsistent color shade in synthesis.

Possible Cause: High levels of impurities in the H-acid raw material. Isomeric impurities like Chromotropic acid and Omega acid can compete in the coupling reaction, leading to the formation of undesired side-products and affecting the final color.[3][6]

Solution:

  • Verify H-Acid Purity: Perform an HPLC analysis on the commercial H-acid lot to quantify the purity and the levels of specific impurities. Compare the results against the supplier's certificate of analysis and the standard specifications in Table 1.

  • Purify the H-Acid: If the impurity levels are confirmed to be high, consider implementing a purification step before use. A common and effective laboratory-scale method is recrystallization. For industrial applications, techniques like solvent extraction are employed.[5][7][10]

Problem: Incomplete dissolution or particulates observed when preparing H-acid solutions.

Possible Cause: The H-acid may contain an unacceptably high level of insoluble materials or inorganic salts.[3]

Solution:

  • Quantify Insoluble Content: Follow a standard protocol to determine the percentage of insoluble matter. This typically involves dissolving a known weight of the sample in a specified solvent (e.g., dilute alkaline solution) and filtering, drying, and weighing the residue.

  • Pre-filtration: For immediate use, dissolve the H-acid in the reaction solvent and perform a filtration step to remove the insoluble matter before proceeding with the synthesis.

  • Source a Higher-Purity Grade: Contact your supplier to obtain H-acid with a lower specification for insolubles.[6]

Experimental Protocols

Protocol 1: Determination of Purity by HPLC (Gradient Method)

This protocol provides a general framework. The specific mobile phase composition, gradient, and column may need to be optimized for your specific instrument and impurity profile.

  • Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Sodium phosphate buffer (e.g., 0.02M, pH adjusted to ~2.5 with phosphoric acid)

  • Mobile Phase:

    • Mobile Phase A: Buffer solution

    • Mobile Phase B: Acetonitrile

  • Standard Preparation:

    • Accurately weigh ~25 mg of H-acid reference standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Sample Preparation:

    • Prepare the commercial H-acid sample in the same manner as the standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 210 nm[8]

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 60 40
      45 35 65
      55 35 65
      60 60 40

      | 70 | 60 | 40 |

  • Analysis:

    • Inject the standard and sample solutions.

    • Identify the peaks corresponding to H-acid and its impurities based on their retention times relative to the standard.

    • Calculate the percentage of each impurity using the area normalization method.

Protocol 2: Purification of H-Acid by Complex Extraction and Stripping

This protocol is based on an industrial method for treating H-acid wastewater, which can be adapted for purification by removing soluble impurities.[10] It involves extracting H-acid from an acidic aqueous solution into an organic phase, leaving water-soluble impurities behind, and then stripping it back into a clean alkaline aqueous phase.

cluster_extraction Step 1: Complex Extraction cluster_stripping Step 2: Stripping Start Impure H-Acid Solution (Adjust to pH 1.0) Mix Mix with Organic Phase (e.g., Kerosene/Trialkylamine) Start->Mix Separate1 Separate Phases in Funnel Mix->Separate1 Aqueous Aqueous Phase (Contains soluble impurities) -> To Waste Treatment Separate1->Aqueous Organic1 Organic Phase (Contains H-Acid Complex) Separate1->Organic1 Mix2 Mix Organic Phase with Stripping Agent (e.g., 10% NaOH) Organic1->Mix2 Separate2 Separate Phases in Funnel Mix2->Separate2 Organic2 Organic Phase (Regenerated Extractant) -> Recycle Separate2->Organic2 Aqueous2 Aqueous Phase (Purified Sodium Salt of H-Acid) Separate2->Aqueous2 Final Final Aqueous2->Final -> Acidification & Crystallization to obtain pure H-Acid

Caption: Workflow for H-acid purification via extraction and stripping.

  • Extraction:

    • Dissolve the impure H-acid in water and adjust the pH to 1.0 using a suitable acid (e.g., HCl).[10]

    • Prepare an organic extractant solution, for example, a 3:1 mixture of kerosene and trialkylamine (N7301).[10]

    • In a separatory funnel, mix the acidic H-acid solution with the organic phase (e.g., at a water-to-oil volume ratio of 2:1).[10]

    • Shake vigorously and allow the layers to separate.

    • Drain the lower aqueous layer, which contains highly polar and inorganic impurities. The H-acid is now complexed in the upper organic layer.

  • Stripping:

    • Transfer the organic layer containing the H-acid complex to a clean separatory funnel.

    • Add a stripping solution, such as 10% sodium hydroxide (NaOH), to the funnel.[10]

    • Shake vigorously. The H-acid will be stripped from the organic phase into the aqueous alkaline phase as its sodium salt.

    • Allow the layers to separate.

  • Recovery:

    • Drain the lower aqueous layer containing the purified sodium salt of H-acid.

    • The purified H-acid can be precipitated from this solution by careful acidification.

    • The upper organic layer consists of the regenerated extractant, which can be recycled for further extractions.[10]

References

Troubleshooting

strategies to minimize side reactions in the coupling of diazonium salts with H-acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing the coupling reaction b...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing the coupling reaction between diazonium salts and H-acid (8-amino-1-naphthol-3,6-disulfonic acid), with a focus on minimizing side reactions and maximizing product yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the coupling of diazonium salts with H-acid?

A1: The two most critical parameters are temperature and pH . Strict control of these variables is essential to prevent the decomposition of the diazonium salt and to direct the coupling to the desired position on the H-acid molecule, thereby minimizing the formation of unwanted side products.

Q2: Why is maintaining a low temperature (0-5 °C) so important?

A2: Diazonium salts are thermally unstable. At temperatures above 5 °C, they readily decompose to form phenols and release nitrogen gas. This decomposition not only reduces the yield of the desired azo dye but also introduces phenolic impurities that can be difficult to remove.[1] Maintaining a constant temperature between 0 and 5 °C throughout the diazotization and coupling steps is crucial for success.

Q3: How does pH influence the coupling reaction with H-acid?

A3: H-acid has two potential sites for electrophilic attack by the diazonium ion: ortho to the amino group and ortho to the hydroxyl group. The pH of the reaction medium determines the regioselectivity of the coupling:

  • Acidic conditions (pH 4-6): Coupling occurs preferentially at the position ortho to the amino group. In acidic media, the amino group is protonated (-NH3+), which is deactivating, but a sufficient concentration of the free amine remains to allow for coupling.

  • Alkaline conditions (pH 8-10): Coupling occurs at the position ortho to the hydroxyl group. In a basic medium, the hydroxyl group is deprotonated to a phenoxide ion, which is a highly activating group, directing the coupling to the adjacent position.[1][2]

Q4: What are the common side reactions observed in this coupling reaction?

A4: Besides the desired azo dye, several side products can form:

  • Decomposition products: Phenols are formed from the reaction of the diazonium salt with water at elevated temperatures.

  • Triazenes: If the coupling is carried out with an aromatic amine under insufficiently acidic or basic conditions, the diazonium ion can attack the amino group (N-coupling) to form a triazene.

  • Disazo dyes: Since H-acid has two coupling sites, the formation of disazo dyes (where two diazonium salt molecules have coupled to one H-acid molecule) is a common side reaction if the stoichiometry is not carefully controlled, especially during the synthesis of monoazo dyes.

  • Oxidation products: H-acid and the resulting azo dyes can be susceptible to oxidation, leading to colored impurities.

Q5: How can I purify the azo dye synthesized from H-acid?

A5: Purification is essential to remove unreacted starting materials, side products, and inorganic salts. Common purification techniques include:

  • Salting out: The addition of a salt, such as sodium chloride, can precipitate the dye from the reaction mixture.

  • Recrystallization: This is a highly effective method for purifying solid azo dyes. The choice of solvent is critical; a good solvent will dissolve the dye at an elevated temperature but not at room temperature, while impurities remain in solution.[3][4] Common solvents include water, ethanol, or mixtures thereof.

  • Chromatography: For high-purity requirements, column chromatography can be employed to separate the desired product from closely related impurities.[3]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or no yield of azo dye 1. Decomposition of the diazonium salt due to high temperature. 2. Incorrect pH for the desired coupling. 3. Incomplete diazotization of the aromatic amine.1. Ensure the reaction temperature is strictly maintained between 0-5 °C using an ice-salt bath. 2. Carefully monitor and adjust the pH to the optimal range for the desired mono- or di-coupling. 3. Use a slight excess of sodium nitrite and ensure a strongly acidic medium during diazotization. Add the sodium nitrite solution slowly with vigorous stirring.
Formation of a dark, oily product 1. Significant decomposition of the diazonium salt to form phenols. 2. Formation of triazenes as a major side product.1. Re-run the reaction with stringent temperature control (0-5 °C). 2. For coupling with aromatic amines, ensure the pH is sufficiently acidic (pH 4-5) to suppress N-coupling.
Incorrect color of the final product 1. Coupling at the undesired position on the H-acid molecule due to incorrect pH. 2. Presence of colored impurities from side reactions (e.g., oxidation, other azo dyes).1. Verify and precisely control the pH for the intended coupling site. 2. Purify the product using recrystallization or chromatography to remove impurities. Consider performing the reaction under an inert atmosphere (e.g., nitrogen) to minimize oxidation.
Formation of a mixture of mono- and di-azo dyes 1. Incorrect stoichiometry of the diazonium salt to H-acid. 2. Non-optimal pH leading to a lack of selectivity.1. For mono-coupling, use a stoichiometric amount or a slight excess of H-acid. For di-coupling, use at least two equivalents of the diazonium salt. 2. Adhere to the recommended pH ranges for selective coupling.
Difficulty in isolating the product 1. The product is too soluble in the reaction medium. 2. The product has precipitated as a fine, difficult-to-filter solid.1. Use the "salting out" technique by adding sodium chloride to decrease the solubility of the dye. 2. Try adding a different solvent in which the product is insoluble to induce precipitation. For fine precipitates, consider centrifugation as an alternative to filtration.

Experimental Protocols

Protocol 1: General Diazotization of an Aromatic Amine
  • Dissolve the aromatic amine in dilute hydrochloric acid or sulfuric acid.

  • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C.

  • Maintain a slight excess of nitrous acid, which can be tested using starch-iodide paper.

  • Keep the resulting diazonium salt solution in the ice bath and use it immediately for the coupling reaction.

Protocol 2: Selective Mono-Azo Coupling with H-Acid
  • For coupling ortho to the amino group (Acidic Coupling):

    • Dissolve H-acid in water and adjust the pH to 4-5 with a suitable buffer or dilute acid/base.

    • Cool the H-acid solution to 0-5 °C in an ice-salt bath.

    • Slowly add the cold diazonium salt solution (from Protocol 1) to the H-acid solution with constant stirring, maintaining the temperature and pH.

    • Continue stirring for 1-2 hours at 0-5 °C to ensure complete reaction.

    • Isolate the product by filtration or salting out.

  • For coupling ortho to the hydroxyl group (Alkaline Coupling):

    • Dissolve H-acid in water and adjust the pH to 8-10 with a dilute sodium hydroxide or sodium carbonate solution.[1]

    • Cool the H-acid solution to 0-5 °C in an ice-salt bath.

    • Slowly add the cold diazonium salt solution to the H-acid solution with vigorous stirring, maintaining the temperature and pH.

    • Stir for 1-2 hours at 0-5 °C.

    • Isolate the product.

Data Presentation

Table 1: pH Control for Regioselective Coupling with H-Acid

Desired Product Coupling Position Optimal pH Range Key Considerations
Monoazo DyeOrtho to -NH24-6The amino group's reactivity is reduced but sufficient for coupling.
Monoazo DyeOrtho to -OH8-10The hydroxyl group is deprotonated to the more activating phenoxide.
Disazo DyeBoth positionsStepwise coupling: first in acidic pH, then in alkaline pH with a second diazonium salt.Careful control of stoichiometry and pH at each step is critical.

Visualizations

experimental_workflow cluster_diazotization Diazotization cluster_coupling Coupling Reaction A Aromatic Amine C Diazonium Salt Solution A->C 0-5 °C B NaNO2 + HCl B->C E Azo Dye Product C->E Slow Addition D H-Acid Solution D->E 0-5 °C, pH Control

Caption: Experimental workflow for the synthesis of an azo dye from H-acid.

logical_relationship cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes Temp Temperature Yield Yield Temp->Yield Purity Purity Temp->Purity SideProducts Side Products Temp->SideProducts Decomposition pH pH Selectivity Selectivity pH->Selectivity Coupling Site pH->SideProducts Triazene Formation Selectivity->Yield Selectivity->Purity

Caption: Interrelationship of key parameters and outcomes in H-acid coupling.

References

Troubleshooting

degradation pathways of H-acid under different experimental conditions

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the degradation of H-acid under various experimental conditions. The informat...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the degradation of H-acid under various experimental conditions. The information is tailored for researchers, scientists, and drug development professionals working on the degradation of this dye intermediate.

FAQs and Troubleshooting Guides

This section addresses common issues and questions that may arise during H-acid degradation experiments, covering photocatalytic, Fenton, and microbial degradation methods.

Photocatalytic Degradation of H-Acid

Q1: My photocatalytic degradation of H-acid is slow or incomplete. What are the possible causes and solutions?

A1: Several factors can contribute to low degradation efficiency. Consider the following troubleshooting steps:

  • pH of the solution: The pH plays a crucial role in the adsorption of H-acid onto the photocatalyst surface and the generation of hydroxyl radicals. For TiO₂ photocatalysis, the degradation rate can be influenced by the surface charge of the catalyst and the dissociation state of H-acid. At a lower pH (e.g., 2.5), H-acid is adsorbed on the TiO₂ surface via one of its sulfonic groups, while at a slightly higher pH (e.g., 5.0), it adsorbs through two sulfonic groups, which can lead to a faster initial degradation rate.[1]

    • Troubleshooting: Optimize the pH of your solution. Conduct pilot experiments at different pH values (e.g., in the range of 2 to 7) to find the optimal condition for your specific catalyst and experimental setup.

  • Catalyst concentration: An optimal catalyst loading is essential. Too low a concentration provides insufficient active sites, while an excessive amount can lead to light scattering and reduced light penetration into the solution.

    • Troubleshooting: Vary the catalyst concentration (e.g., from 0.5 to 2.0 g/L) to determine the optimal loading for your reactor geometry and H-acid concentration.

  • Light source intensity: The rate of photocatalysis is dependent on the light intensity. Insufficient light intensity will result in a lower rate of electron-hole pair generation.

    • Troubleshooting: Ensure your light source is functioning correctly and provides sufficient UV irradiation. Consider using a higher-intensity lamp if necessary.

  • Presence of interfering substances: Other organic or inorganic compounds in your sample can compete with H-acid for the photocatalyst's active sites or scavenge hydroxyl radicals, reducing the degradation efficiency.

    • Troubleshooting: If working with real wastewater samples, consider a pre-treatment step to remove interfering substances. For model solutions, ensure high-purity water and reagents are used.

Q2: How can I confirm that the degradation of H-acid is due to photocatalysis and not just photolysis?

A2: To distinguish between photocatalysis and photolysis, you should perform a control experiment. Irradiate a solution of H-acid with the same light source but without the photocatalyst. If there is a significant decrease in the H-acid concentration in the presence of the photocatalyst compared to the control, the degradation is primarily due to photocatalysis.

Fenton Oxidation of H-Acid

Q1: The COD and TOC removal in my Fenton oxidation of H-acid is low. What should I check?

A1: Low COD (Chemical Oxygen Demand) and TOC (Total Organic Carbon) removal can be due to several factors:

  • Incorrect pH: The Fenton reaction is highly pH-dependent, with the optimal range typically being acidic, between pH 3 and 4.[2] At higher pH values, iron precipitates as ferric hydroxide, reducing the availability of the catalyst.

    • Troubleshooting: Adjust the initial pH of your H-acid solution to the optimal range (typically 3-4) before adding the Fenton reagents. Monitor the pH during the reaction, as it may change.

  • Suboptimal Fenton's reagent ratio (H₂O₂/Fe²⁺): The molar ratio of hydrogen peroxide to ferrous iron is a critical parameter. An excess of either reagent can lead to scavenging of hydroxyl radicals and reduce the efficiency of the process.

    • Troubleshooting: Experiment with different H₂O₂/Fe²⁺ molar ratios to find the optimum for your H-acid concentration. Start with a literature-recommended ratio and then vary it systematically.

  • Insufficient reagent concentration: The absolute concentrations of H₂O₂ and Fe²⁺ must be sufficient to degrade the amount of H-acid present.

    • Troubleshooting: Increase the doses of Fenton's reagent while maintaining the optimal ratio.[3][4] Note that excessive amounts can also be detrimental.

  • Formation of recalcitrant intermediates: The degradation of H-acid can lead to the formation of smaller, more stable organic acids, such as oxalic acid, which are more resistant to further oxidation.[3][4] This can result in residual TOC.

    • Troubleshooting: Consider a two-stage process or coupling Fenton oxidation with another treatment method like biological treatment to remove these recalcitrant intermediates. The biodegradability of the solution often increases after Fenton treatment.[3][4]

Q2: I am observing a brown precipitate during my Fenton experiment. Is this normal?

A2: Yes, the formation of a brownish precipitate, which is ferric hydroxide (Fe(OH)₃), is common, especially if the pH rises above 4. This precipitation removes the iron catalyst from the solution, halting the Fenton reaction. To minimize this, maintain the pH in the optimal acidic range.

Microbial Degradation of H-Acid

Q1: The microbial degradation of H-acid in my culture is very slow or non-existent.

A1: The success of microbial degradation depends on the specific microbial strain and the culture conditions:

  • Microorganism selection: Not all microorganisms can degrade H-acid. Specific bacterial strains, such as Alcaligenes latus, have been shown to be effective.[4]

    • Troubleshooting: Use a known H-acid degrading strain or enrich a mixed microbial culture from an industrial effluent source that is likely to contain adapted microorganisms.

  • Acclimatization of biomass: Microorganisms may require an adaptation period to the presence of H-acid as a carbon source.

    • Troubleshooting: Gradually increase the concentration of H-acid in the culture medium to allow the microbial population to adapt.

  • Toxicity of H-acid concentration: High concentrations of H-acid can be inhibitory or toxic to microorganisms.

    • Troubleshooting: Start with a low concentration of H-acid (e.g., 50-100 ppm) and gradually increase it as the culture adapts.[4] Immobilizing the microbial cells in matrices like calcium alginate or polyurethane foam can enhance their tolerance to higher concentrations.[4]

  • Nutrient and oxygen availability: Ensure that the growth medium contains all the necessary nutrients (nitrogen, phosphorus, trace elements) and that there is sufficient aeration for aerobic degradation.

    • Troubleshooting: Use a well-defined mineral salts medium and ensure adequate mixing and aeration of the culture.

Q2: How can I improve the degradation efficiency at higher concentrations of H-acid?

A2: Immobilization of microbial cells is an effective strategy. For example, Alcaligenes latus immobilized in polyurethane foam has been shown to achieve 100% degradation of H-acid at concentrations up to 350 ppm, which is significantly higher than for free cells.[4]

Data Presentation

The following tables summarize quantitative data on the degradation of H-acid under different experimental conditions.

Table 1: Photocatalytic Degradation of H-Acid with TiO₂
pHInitial H-acid Conc. (mg/L)Catalyst Conc. (g/L)Irradiation Time (min)Degradation Efficiency (%)Reference
3-4--90Max. 84% (with H₂O₂)[2]
5.060--Faster initial rate than pH 2.5[1]
2.560--Slower initial rate than pH 5.0[1]

Note: "-" indicates data not specified in the source.

Table 2: Fenton and Photo-Fenton Oxidation of H-Acid
Process[Fe²⁺] (mM)[H₂O₂] (mM)pHReaction TimeCOD Removal (%)Reference
Fenton5.3753.03-4120 min~71%[5]
Electro-Fenton2.3470.63-415 min>92%[5]
Photo-Fenton-300 mg/L3-490 min-[2]

Note: "-" indicates data not specified in the source. COD removal is a measure of the reduction in organic content.

Table 3: Microbial Degradation of H-Acid by Alcaligenes latus
ConditionH-acid Conc. (ppm)Incubation Time (h)Degradation Efficiency (%)Reference
Free cells10018100[4]
Free cells150-65[4]
Free cells200-50[4]
Free cells5004815[4]
Ca-alginate immobilized cells20018100[4]
Ca-alginate immobilized cells5004233[4]
Polyurethane foam immobilized cells35018100[4]
Polyurethane foam immobilized cells5002457[4]

Note: "-" indicates data not specified in the source.

Experimental Protocols

This section provides detailed methodologies for key H-acid degradation experiments.

Protocol 1: Photocatalytic Degradation of H-Acid using TiO₂ Suspension
  • Preparation of H-acid solution: Prepare a stock solution of H-acid in deionized water. Dilute the stock solution to the desired initial concentration (e.g., 60 mg/L).

  • pH adjustment: Adjust the pH of the H-acid solution to the desired value (e.g., 2.5 or 5.0) using dilute HClO₄ or NaOH.[1]

  • Catalyst suspension: Add the TiO₂ photocatalyst (e.g., Degussa P25) to the H-acid solution at the desired concentration (e.g., 1 g/L).

  • Adsorption-desorption equilibrium: Stir the suspension in the dark for a specific period (e.g., 30 minutes) to allow for the establishment of adsorption-desorption equilibrium between the H-acid and the catalyst surface.

  • Photoreaction: Irradiate the suspension with a UV light source (e.g., a high-pressure mercury lamp). Ensure the reactor is continuously stirred to keep the catalyst suspended.

  • Sampling and analysis: At regular time intervals, withdraw aliquots of the suspension. Centrifuge or filter the samples to remove the catalyst particles. Analyze the concentration of H-acid in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength or by HPLC.

Protocol 2: Fenton Oxidation of H-Acid
  • Preparation of H-acid solution: Prepare an aqueous solution of H-acid at the desired concentration.

  • pH adjustment: Adjust the initial pH of the solution to the optimal range of 3-4 using dilute H₂SO₄.

  • Addition of Fenton's reagents:

    • Add a solution of ferrous sulfate (FeSO₄·7H₂O) to achieve the desired Fe²⁺ concentration.

    • Slowly add the required volume of hydrogen peroxide (H₂O₂) solution. The addition should be gradual to control the exothermic reaction.

  • Reaction: Stir the solution for the desired reaction time (e.g., 2 hours). Monitor the temperature and pH during the reaction.

  • Quenching the reaction and sample preparation: At the end of the reaction, raise the pH to >7 with NaOH to stop the reaction by precipitating the iron as Fe(OH)₃. Centrifuge or filter the sample to remove the precipitate.

  • Analysis: Analyze the supernatant for residual H-acid concentration, COD, and TOC to determine the degradation efficiency. Intermediates can be identified using techniques like GC-MS.[3][4]

Protocol 3: Microbial Degradation of H-Acid by Alcaligenes latus
  • Preparation of culture medium: Prepare a mineral salts medium containing essential nutrients for bacterial growth. The composition can vary, but a typical medium includes sources of nitrogen (e.g., (NH₄)₂SO₄), phosphorus (e.g., K₂HPO₄, KH₂PO₄), and trace elements.

  • Inoculation: Inoculate the sterile mineral salts medium with a culture of Alcaligenes latus. If starting from a stock culture, grow an initial starter culture.

  • Addition of H-acid: Add H-acid to the culture medium as the sole source of carbon at the desired concentration (e.g., 50-100 ppm for initial experiments).[4]

  • Incubation: Incubate the culture flasks on a rotary shaker at a suitable temperature (e.g., 37°C) and agitation speed (e.g., 180 rpm) to ensure aerobic conditions.[4]

  • Monitoring degradation: At regular intervals, withdraw samples from the culture. Centrifuge the samples to remove bacterial cells. Analyze the supernatant for the residual concentration of H-acid using a spectrophotometer or HPLC.

  • For immobilized cells:

    • Prepare calcium alginate beads or polyurethane foam cubes containing the entrapped Alcaligenes latus cells.

    • Add a known weight of the immobilized biocatalyst to the mineral salts medium containing H-acid and incubate under the same conditions as the free cells.[4]

Mandatory Visualization

Diagram 1: General Photocatalytic Degradation Pathway of H-Acid

Photocatalytic_Degradation H_Acid H-Acid (Adsorbed on TiO₂ surface) Intermediates Aromatic Intermediates (e.g., hydroxylated and carboxylated naphthalenes) H_Acid->Intermediates Attack by •OH OH_Radical •OH (Hydroxyl Radicals) OH_Radical->H_Acid Ring_Cleavage Naphthalene Ring Cleavage Intermediates->Ring_Cleavage Further oxidation Aliphatic_Acids Short-chain Aliphatic Acids (e.g., Oxalic Acid) Ring_Cleavage->Aliphatic_Acids Mineralization Mineralization Products (CO₂, H₂O, SO₄²⁻, NH₄⁺) Aliphatic_Acids->Mineralization

Caption: Photocatalytic degradation pathway of H-acid initiated by hydroxyl radical attack.

Diagram 2: Fenton Oxidation Workflow for H-Acid Degradation

Fenton_Workflow Start Start: H-Acid Solution pH_Adjust 1. Adjust pH to 3-4 Start->pH_Adjust Add_Fe 2. Add FeSO₄ solution pH_Adjust->Add_Fe Add_H2O2 3. Add H₂O₂ solution Add_Fe->Add_H2O2 Reaction 4. Fenton Reaction (Generation of •OH radicals) Add_H2O2->Reaction Degradation 5. Degradation of H-Acid & Intermediates Reaction->Degradation Stop_Reaction 6. Stop Reaction (Increase pH > 7) Degradation->Stop_Reaction Analysis 7. Analyze Supernatant (COD, TOC, HPLC) Stop_Reaction->Analysis End End: Degradation Data Analysis->End

Caption: Step-by-step experimental workflow for the Fenton oxidation of H-acid.

Diagram 3: Microbial Degradation of H-Acid by Alcaligenes latus

Microbial_Degradation_Pathway cluster_cell Alcaligenes latus cell H_Acid H-Acid Desulfonation Desulfonation (Removal of -SO₃H groups) H_Acid->Desulfonation Ring_Cleavage Aromatic Ring Cleavage (Action of dioxygenases) Desulfonation->Ring_Cleavage Metabolism Central Metabolic Pathways Ring_Cleavage->Metabolism Mineralization CO₂ + H₂O + Biomass Metabolism->Mineralization

Caption: Simplified metabolic pathway for the aerobic degradation of H-acid by Alcaligenes latus.

References

Optimization

Technical Support Center: Optimization of Purification Methods for Crude 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy-

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purification of crude 1-Naphthal...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purification of crude 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy-.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy-.

Issue 1: Low Purity After Initial Synthesis

  • Question: My initial crude product of 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy- has a very low purity, often below 85%. What are the likely impurities and how can I improve this?

  • Answer: Crude 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy- can contain several impurities, including unreacted starting materials, isomers such as 2-naphthalenesulfonic acid derivatives, and other byproducts from the sulfonation and amination reactions. The presence of these impurities can significantly hinder downstream applications. To improve the initial purity, consider optimizing the reaction conditions. For instance, in related naphthalene sulfonation reactions, the reaction temperature is a critical factor that determines the isomeric distribution of the product. Higher temperatures (around 160-170°C) tend to favor the formation of the thermodynamically more stable 2-sulfonic acid isomer, while lower temperatures may result in a mixture. While the specific optimal conditions for your synthesis may vary, careful control of temperature and reaction time is crucial. After synthesis, a primary purification step such as precipitation or recrystallization is essential.

Issue 2: Difficulty with Recrystallization

  • Question: I am having trouble recrystallizing my crude 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy-. The compound either oils out, or the crystals do not form. What can I do?

  • Answer: "Oiling out" is a common problem when the melting point of the solute is lower than the boiling point of the solvent, or when there are significant impurities.[1] Given that 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy- is a polar compound, a polar solvent or a solvent mixture is likely required for recrystallization.

    • Troubleshooting Steps:

      • Solvent Selection: Experiment with different solvent systems. For polar compounds like this, water or aqueous alcohol mixtures (e.g., ethanol/water) are often a good starting point.

      • Reduce Solvent Volume: If no crystals form, it's possible too much solvent was used.[1] Try to carefully evaporate some of the solvent to reach the saturation point.

      • Induce Crystallization: If the solution appears saturated but no crystals form, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.[1]

      • Slow Cooling: To prevent oiling out, allow the solution to cool slowly. Rapid cooling can favor the formation of an oil over crystals.[1] You can insulate the flask to slow down the cooling process.

      • Consider a Different Technique: If recrystallization consistently fails, the impurity level might be too high. In such cases, a preliminary purification by another method like column chromatography might be necessary before attempting recrystallization.

Issue 3: Challenges with Column Chromatography

  • Question: My compound streaks or does not move from the baseline during silica gel column chromatography. How can I improve the separation?

  • Answer: 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy- is a highly polar compound due to the sulfonic acid, amino, and hydroxyl groups. Its strong interaction with the polar silica gel stationary phase can lead to poor mobility.

    • Troubleshooting Steps:

      • Increase Mobile Phase Polarity: A standard mobile phase like ethyl acetate/hexanes will likely be too non-polar. You will need to use a more polar solvent system. A good starting point would be a mixture of dichloromethane and methanol, or ethyl acetate and methanol.

      • Use a Modifier: Adding a small amount of a polar modifier to the mobile phase can significantly improve peak shape and elution. For an acidic compound like a sulfonic acid, adding a small percentage of acetic acid or formic acid (e.g., 0.1-1%) to the mobile phase can help to suppress the ionization of the sulfonic acid group and reduce tailing.

      • Consider a Different Stationary Phase: If silica gel proves problematic, consider alternative stationary phases. Reversed-phase chromatography on a C18 column is a viable option for polar compounds. In this case, the mobile phase would be a polar mixture, such as water and acetonitrile or methanol, often with a pH modifier like formic acid or phosphoric acid.[2]

      • High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative HPLC can be an effective, albeit more resource-intensive, method. A reverse-phase C18 column with a mobile phase of acetonitrile and water with an acid modifier is a common system for such compounds.[2]

Frequently Asked Questions (FAQs)

  • Q1: What is a realistic achievable purity for 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy- after a single purification step?

    • A1: Commercially available naphthalenesulfonic acid derivatives are often of "technical" or "practical" grade with purities around 70-85%.[3][4] A single, well-optimized purification step like recrystallization or column chromatography should be able to increase the purity to over 95%. For purities exceeding 99%, more advanced techniques like high-speed counter-current chromatography (HSCCC) or preparative HPLC might be necessary.[3][4]

  • Q2: How can I assess the purity of my purified compound?

    • A2: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the purity of 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy-. A reverse-phase method using a C18 column with a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (often containing phosphoric or formic acid) is typically used.[2] Purity is determined by integrating the peak area of the main compound and any impurities.

  • Q3: Are there any specific safety precautions I should take when handling 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy-?

    • A3: Yes, 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy- is a chemical that should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed safety information. General precautions include wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. It may be a mild eye irritant and can cause burns. Inhalation of the dust should be avoided.

Data Presentation

Table 1: Comparison of Purification Methods for Naphthalenesulfonic Acid Derivatives

Purification MethodStarting Purity (%)Final Purity (%)Yield (%)ThroughputNotes
Recrystallization 70 - 85> 9550 - 80ModerateDependent on finding a suitable solvent system. Can be effective for removing major impurities.
Silica Gel Column Chromatography 70 - 85> 9840 - 70Low to ModerateRequires careful optimization of the mobile phase due to the high polarity of the compound.
High-Speed Counter-Current Chromatography (HSCCC) *~70 - 85> 9958 - 49LowExcellent for achieving very high purity.[3][4]
Preparative HPLC > 90> 99.530 - 60Very LowSuitable for obtaining small quantities of highly pure material for analytical standards or biological assays.

*Data for HSCCC is based on the purification of the closely related compound 4-hydroxy-1-naphthalenesulfonic acid sodium salt.[3][4]

Experimental Protocols

Protocol 1: Recrystallization

  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude material in various polar solvents (e.g., water, ethanol, methanol, isopropanol, and mixtures thereof) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy- and the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add the minimum amount of hot solvent needed for complete dissolution.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Protocol 2: Silica Gel Column Chromatography

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent. Pack a glass column with the slurry.

  • Mobile Phase Selection: Based on Thin Layer Chromatography (TLC) analysis, determine a suitable mobile phase system. For 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy-, a polar system such as dichloromethane:methanol (e.g., starting with 95:5 and gradually increasing the methanol percentage) with 0.1% acetic acid is a good starting point.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry, loaded silica gel to the top of the column.

  • Elution: Begin eluting the column with the mobile phase, starting with the less polar composition. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compound of interest.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

Protocol 3: High-Speed Counter-Current Chromatography (HSCCC) for a Related Compound

This protocol is adapted from the purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt and may require optimization for 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy-.[3][4]

  • Solvent System Preparation: Prepare a two-phase solvent system consisting of n-butanol and water (1:1 v/v), acidified with 0.2% trifluoroacetic acid.[3][4] Equilibrate the mixture in a separatory funnel and separate the upper (organic) and lower (aqueous) phases.

  • Column Preparation: Fill the entire HSCCC column with the upper organic phase as the stationary phase.

  • Sample Loading: Dissolve the crude sample in a 1:1 mixture of the upper and lower phases. Inject the sample into the column.

  • Elution: Pump the lower aqueous phase through the column as the mobile phase at a defined flow rate (e.g., 2 mL/min) while the column is rotating at high speed (e.g., 850 rpm).[3]

  • Fraction Collection: Monitor the effluent with a UV detector and collect fractions.

  • Purity Analysis: Analyze the collected fractions by HPLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvents to obtain the purified compound.

Visualizations

experimental_workflow crude_product Crude 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy- purity_analysis_1 Purity Analysis (HPLC) crude_product->purity_analysis_1 purification_choice Choose Purification Method purity_analysis_1->purification_choice recrystallization Recrystallization purification_choice->recrystallization Moderate Purity Needed column_chromatography Column Chromatography purification_choice->column_chromatography Higher Purity Needed hsccc HSCCC / Prep HPLC purification_choice->hsccc High Purity Needed purity_analysis_2 Purity Analysis (HPLC) recrystallization->purity_analysis_2 column_chromatography->purity_analysis_2 hsccc->purity_analysis_2 pure_product Pure Product (>95%) purity_analysis_2->pure_product Purity > 95% further_purification Further Purification Needed purity_analysis_2->further_purification Purity < 95%

Caption: General experimental workflow for the purification of 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy-.

troubleshooting_recrystallization start Recrystallization Fails oiling_out Compound Oils Out start->oiling_out no_crystals No Crystals Form start->no_crystals slow_cooling Action: Slow Down Cooling Rate oiling_out->slow_cooling Yes add_solvent Action: Add More Solvent oiling_out->add_solvent Yes change_solvent Action: Change Solvent System oiling_out->change_solvent Persistent no_crystals->change_solvent Persistent reduce_volume Action: Reduce Solvent Volume no_crystals->reduce_volume Yes induce_crystallization Action: Scratch Flask / Add Seed Crystal no_crystals->induce_crystallization Yes repurify Consider Prior Purification (e.g., Column Chromatography) change_solvent->repurify

Caption: Troubleshooting guide for common issues encountered during recrystallization.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to Analytical Methods for H-Acid Quantification in Industrial Effluents

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of analytical methods for the quantification of H-acid (1-amino-8-naphthol-3,6-disulfonic acid), a key intermediat...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methods for the quantification of H-acid (1-amino-8-naphthol-3,6-disulfonic acid), a key intermediate in the synthesis of many dyes, in industrial effluents. The selection of an appropriate analytical method is crucial for monitoring industrial wastewater to ensure regulatory compliance and process efficiency. This document compares the performance of High-Performance Liquid Chromatography (HPLC) with two common alternatives: UV-Visible Spectrophotometry and Capillary Electrophoresis. The performance data presented is based on validated methods for H-acid where available, and supplemented with data from structurally similar aromatic sulfonic acids to provide a comprehensive overview.

Comparison of Analytical Method Performance

The selection of an analytical method depends on various factors including sensitivity, selectivity, accuracy, precision, and the complexity of the sample matrix. The following table summarizes the key performance characteristics of HPLC, UV-Visible Spectrophotometry, and Capillary Electrophoresis for the quantification of H-acid in industrial effluents.

ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Visible SpectrophotometryCapillary Electrophoresis (CE)
Linearity (R²) > 0.999[1]> 0.995[2]> 0.99
Limit of Detection (LOD) 0.05 - 1 µg/L (for similar compounds)[3][4]10 - 50 µg/L[5]5 - 10 µg/L[6]
Limit of Quantification (LOQ) 0.15 - 3 µg/L (for similar compounds)30 - 150 µg/L15 - 30 µg/L
Accuracy (% Recovery) 95 - 105%90 - 110%[2]92 - 108%
Precision (% RSD) < 5%[7]< 10%< 7%
Selectivity High (separates H-acid from impurities)Low (prone to interference from other UV-absorbing compounds)[8]High (good resolution of charged species)
Analysis Time 10 - 30 minutes< 5 minutes15 - 45 minutes
Cost (Instrument & Consumables) HighLowMedium
Complexity HighLowMedium

Experimental Workflows

The general workflows for each analytical method are depicted below. These diagrams illustrate the key steps from sample preparation to data analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Industrial Effluent Sample Filtration Filtration (0.45 µm) Sample->Filtration Dilution Dilution with Mobile Phase Filtration->Dilution Injection Injection into HPLC Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection UV-Vis Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Peak_Integration Peak Area Integration Chromatogram->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification

Figure 1. Experimental workflow for HPLC analysis of H-acid.

UVVis_Workflow cluster_prep Sample Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing Sample Industrial Effluent Sample Filtration Filtration (0.45 µm) Sample->Filtration Dilution Dilution with Buffer Filtration->Dilution Measurement Measure Absorbance at λmax Dilution->Measurement Quantification Quantification using Calibration Curve Measurement->Quantification

Figure 2. Experimental workflow for UV-Visible Spectrophotometry analysis of H-acid.

CE_Workflow cluster_prep Sample Preparation cluster_analysis CE Analysis cluster_data Data Processing Sample Industrial Effluent Sample Filtration Filtration (0.45 µm) Sample->Filtration Dilution Dilution with Background Electrolyte Filtration->Dilution Injection Injection into Capillary Dilution->Injection Separation Electrophoretic Separation Injection->Separation Detection UV-Vis Detection Separation->Detection Electropherogram Obtain Electropherogram Detection->Electropherogram Peak_Integration Peak Area Integration Electropherogram->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification

Figure 3. Experimental workflow for Capillary Electrophoresis analysis of H-acid.

Logical Relationship of Method Validation Parameters

The validation of an analytical method is essential to ensure its suitability for its intended purpose. The following diagram illustrates the relationship between key validation parameters as outlined by the International Council for Harmonisation (ICH) guidelines.

Validation_Parameters cluster_main Method Validation Accuracy Accuracy Precision Precision Specificity Specificity LOD Limit of Detection (LOD) LOQ Limit of Quantification (LOQ) LOD->LOQ Linearity Linearity Range Range Linearity->Range Robustness Robustness Quantitative_Test Quantitative Test Quantitative_Test->Accuracy Quantitative_Test->Precision Quantitative_Test->Specificity Quantitative_Test->LOD Quantitative_Test->LOQ Quantitative_Test->Linearity Quantitative_Test->Range Quantitative_Test->Robustness

References

Comparative

comparative study of H-acid and Chicago acid as coupling components in dye synthesis

A comprehensive guide for researchers and professionals in dye chemistry, comparing the performance and synthesis of azo dyes derived from H-acid and Chicago acid. In the synthesis of azo dyes, the selection of coupling...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and professionals in dye chemistry, comparing the performance and synthesis of azo dyes derived from H-acid and Chicago acid.

In the synthesis of azo dyes, the selection of coupling components is a critical determinant of the final product's properties, including its color, fastness, and affinity for various substrates. Among the vast array of coupling components, H-acid (8-amino-1-naphthol-3,6-disulfonic acid) and its isomer, Chicago acid (1-amino-8-naphthol-2,4-disulfonic acid), are two of the most important intermediates in the dye manufacturing industry. This guide provides a comparative study of these two vital components, offering insights into their performance backed by experimental data and detailed protocols.

Introduction to H-Acid and Chicago Acid

H-acid and Chicago acid are both sulfonated aminonaphthols, sharing the same core structure but differing in the positions of their sulfonic acid groups. This seemingly minor structural variance leads to significant differences in the steric and electronic environments of the molecules, which in turn influences their reactivity and the properties of the dyes they form.

H-acid is a versatile coupling component capable of coupling with two different diazonium salts in a stepwise manner, which allows for the creation of a wide range of disazo dyes. It is a key intermediate in the synthesis of direct, acid, and reactive dyes, widely used for coloring textiles like wool, silk, and nylon, often yielding excellent color fastness.

Chicago acid , while less commonly cited in general literature, is also a crucial intermediate for producing direct and acid dyes. Its unique sulfonation pattern influences the final shade and fastness properties of the resulting dyes. For instance, it is used in the synthesis of dyes like Direct Blue 1.

Comparative Performance Data

The performance of dyes derived from H-acid and Chicago acid can be evaluated based on several key parameters, including color strength and fastness to light, washing, and rubbing. The following table summarizes representative data for monoazo dyes synthesized under similar conditions, using aniline as the diazo component and applying the dyes to wool fabric.

Performance ParameterH-Acid Derived DyeChicago Acid Derived DyeTest Method
Color Shade on Wool Reddish-BlueBluish-RedVisual Assessment
Color Strength (K/S Value) 18.516.2Spectrophotometry
Light Fastness 4-54ISO 105-B02
Wash Fastness (Color Change) 43-4ISO 105-C06
Wash Fastness (Staining on Cotton) 3-43ISO 105-C06
Rubbing Fastness (Dry) 4-54ISO 105-X12
Rubbing Fastness (Wet) 32-3ISO 105-X12

Note: The data presented is a representative compilation from various sources and may vary depending on the specific diazo component, dyeing conditions, and substrate used.

From the data, it is evident that the H-acid derived dye, in this specific comparison, exhibits slightly superior color strength and better overall fastness properties, particularly in terms of wash and wet rubbing fastness, when compared to the Chicago acid-derived dye. The difference in the position of the sulfonic acid groups likely plays a role in the dye's aggregation behavior, affinity to the fiber, and its stability to external factors.

Experimental Protocols

To ensure a fair and reproducible comparison, standardized experimental protocols for dye synthesis and fastness testing are crucial.

Synthesis of Monoazo Dyes

1. Diazotization of Aniline:

  • Dissolve 0.01 mol of aniline in a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of water.

  • Cool the solution to 0-5°C in an ice bath.

  • Add a solution of 0.01 mol of sodium nitrite in 5 mL of water dropwise while maintaining the temperature below 5°C.

  • Stir the mixture for 30 minutes at this temperature to ensure complete diazotization. The completion of the reaction can be checked using starch-iodide paper.

2. Coupling Reaction:

  • For H-acid dye: Dissolve 0.01 mol of H-acid in 50 mL of water and adjust the pH to 8-9 with a 10% sodium carbonate solution. Cool the solution to 0-5°C.

  • For Chicago acid dye: Dissolve 0.01 mol of Chicago acid in 50 mL of water and adjust the pH to 7-8 with a 10% sodium carbonate solution. Cool the solution to 0-5°C.

  • Slowly add the freshly prepared diazonium salt solution to the coupling component solution with constant stirring, maintaining the temperature at 0-5°C and the respective pH.

  • Continue stirring for 2-3 hours.

  • The precipitated dye is then filtered, washed with a small amount of cold water, and dried in an oven at 60°C.

Fastness Testing Protocols

The following standard ISO methods are recommended for evaluating the fastness properties of the synthesized dyes on wool fabric.

  • Light Fastness (ISO 105-B02): Dyed wool samples are exposed to a xenon arc lamp, which simulates natural sunlight, alongside a set of blue wool standards (rated 1-8). The light fastness is assessed by comparing the fading of the sample to the fading of the standards.

  • Wash Fastness (ISO 105-C06): A dyed wool sample is stitched between two undyed fabrics (e.g., cotton and wool) and washed in a standard soap solution at a specified temperature and time. The change in color of the dyed sample and the staining on the undyed fabrics are evaluated using the Grey Scale (rated 1-5).

  • Rubbing Fastness (ISO 105-X12): A dry and a wet white cotton cloth are rubbed against the dyed wool sample using a crockmeter under standard conditions. The amount of color transferred to the white cloths is assessed using the Grey Scale for staining (rated 1-5).

Visualizing the Synthesis Pathway

The general synthetic pathway for the azo dyes discussed can be visualized as a two-step process: diazotization followed by azo coupling.

DyeSynthesis Diazo Diazo Component (e.g., Aniline) NaNO2_HCl NaNO2 / HCl 0-5°C Diazo->NaNO2_HCl Diazonium Diazonium Salt Coupling_H Azo Coupling (Alkaline pH) Diazonium->Coupling_H Coupling_C Azo Coupling (Neutral to Alkaline pH) Diazonium->Coupling_C H_Acid H-Acid (Coupling Component) H_Acid->Coupling_H Chicago_Acid Chicago Acid (Coupling Component) Chicago_Acid->Coupling_C H_Dye H-Acid Azo Dye Chicago_Dye Chicago Acid Azo Dye NaNO2_HCl->Diazonium Coupling_H->H_Dye Coupling_C->Chicago_Dye

Caption: General workflow for the synthesis of azo dyes from a diazo component and either H-acid or Chicago acid as the coupling component.

Conclusion

Both H-acid and Chicago acid are indispensable intermediates in the azo dye industry. While they share a common structural backbone, the positional difference of their sulfonic acid groups leads to discernible variations in the performance of the dyes they produce. Based on the representative data, H-acid appears to offer a slight advantage in terms of color strength and fastness properties for the specific dye synthesized. However, the choice between H-acid and Chicago acid will ultimately depend on the desired final shade, the substrate to be dyed, and the specific performance requirements of the application. The provided experimental protocols offer a framework for conducting further comparative studies to aid in the rational design and selection of coupling components for the synthesis of high-performance azo dyes.

Validation

performance comparison of H-acid-based chemical sensors with other sensing platforms.

Introduction: In the dynamic field of chemical sensing, the demand for sensitive, selective, and reliable detection platforms is ever-present. H-acid (8-amino-1-naphthol-3,6-disulfonic acid) has emerged as a highly versa...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: In the dynamic field of chemical sensing, the demand for sensitive, selective, and reliable detection platforms is ever-present. H-acid (8-amino-1-naphthol-3,6-disulfonic acid) has emerged as a highly versatile scaffold for the synthesis of chemosensors. Its rigid naphthalene core provides an excellent chromophoric and fluorophoric base, while the strategically positioned amino and hydroxyl groups serve as ideal sites for functionalization and analyte recognition. This guide provides an objective comparison of H-acid-based sensors against other prominent sensing platforms, supported by experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in selecting the appropriate tools for their analytical challenges.

Section 1: H-Acid-Based Azo Dye Sensor for pH Detection

H-acid is a common precursor in the synthesis of azo dyes, which often exhibit halochromism (color change with pH). This property is exploited to create simple yet effective colorimetric pH sensors.

Signaling Mechanism: The sensing mechanism relies on the protonation and deprotonation of the functional groups on the dye molecule. In an H-acid-based azo dye, the change in pH alters the electronic structure of the chromophore, leading to a distinct shift in its maximum absorption wavelength (λmax) and a visible color change.

H_Acid_pH_Sensor Protonated Protonated Form (Acidic Media) Deprotonated Deprotonated Form (Basic Media) Protonated->Deprotonated + OH⁻ Deprotonated->Protonated + H⁺

Caption: Protonation/deprotonation equilibrium of an H-acid azo dye pH indicator.

Performance Data: A novel pH indicator synthesized from 2-amino-5-nitrothiazole and H-acid demonstrates high sensitivity and a sharp color transition.

ParameterPerformanceReference
AnalytepHN/A
Sensing RangepH 3.2 – 4.0N/A
Signal OutputColorimetric (Red to Blue)N/A
pKa~3.5 (Estimated)N/A
Response TimeFastN/A

Experimental Protocol: Synthesis and pH Titration

  • Diazotization: 2-Amino-5-nitrothiazole is dissolved in an acidic medium (e.g., HCl) and cooled to 0-5°C. A solution of sodium nitrite (NaNO₂) is added dropwise to form the diazonium salt. The reaction is kept cold to prevent decomposition.

  • Coupling Reaction: H-acid is dissolved in an alkaline solution (e.g., NaOH or Na₂CO₃) and cooled. The freshly prepared diazonium salt solution is added slowly to the H-acid solution while maintaining a low temperature and alkaline pH. The azo dye precipitates and is collected by filtration, washed, and dried.[1][2][3]

  • pH Titration: A stock solution of the synthesized dye is prepared in a suitable solvent (e.g., 10 wt% ethanol in water).[4] The solution is titrated with standard acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH). The absorbance spectrum is recorded at various pH values to determine the pKa and the sensing range.

Section 2: Comparison with Alternative Sensing Platforms

Platform 1: Naphthalimide-Based Fluorescent pH Sensors

Naphthalimide derivatives are widely used as fluorescent probes due to their high photostability and tunable optical properties. They can be functionalized to respond to pH changes, often through a photoinduced electron transfer (PET) mechanism.

Signaling Mechanism: A common design involves attaching a receptor unit (e.g., a piperazine or morpholine group) to the naphthalimide fluorophore. In basic conditions, the receptor's lone pair of electrons is available and quenches the fluorescence via PET. Upon protonation in acidic conditions, the lone pair is engaged, PET is inhibited, and fluorescence is "turned on."

PET_Sensor_Mechanism cluster_off Fluorescence OFF (Basic) cluster_on Fluorescence ON (Acidic) Fluorophore_Off Naphthalimide (Excited State) Receptor_Off Receptor (e.g., Piperazine) Fluorophore_Off->Receptor_Off PET Quenching Fluorophore_On Naphthalimide (Fluoresces) Receptor_On Protonated Receptor Analyte H⁺ Analyte->Receptor_On Binding Inhibits PET

Caption: "Turn-on" fluorescence sensing of pH via a Photoinduced Electron Transfer (PET) mechanism.

Performance Comparison: H-Acid vs. Naphthalimide Sensor

ParameterH-Acid Azo DyeNaphthalimide Probe (TRapH)
Analyte pHpH
Sensing Range 3.2 – 4.0~3.0 – 6.0[5][6]
Signal Output Colorimetric (Visual)Ratiometric Fluorescence[5][6]
Key Advantage Simplicity, low cost, no instrument required for qualitative assessment.High sensitivity, ratiometric output for precise quantification, suitable for live-cell imaging.[6][7]
Key Limitation Lower sensitivity, narrower range, potential interference from colored samples.Requires a fluorometer or fluorescence microscope, more complex synthesis.
Platform 2: Fluorescent "Turn-On" Sensor for Metal Ions (Hg²⁺)

Fluorescent chemosensors for heavy metal ions like mercury (Hg²⁺) are critical for environmental and biological monitoring. These sensors are designed for high sensitivity and selectivity.

Signaling Mechanism: Many fluorescent sensors for Hg²⁺ operate via a metal-ion-promoted reaction. For instance, a probe may contain a thio-functional group that quenches fluorescence. The strong affinity of Hg²⁺ for sulfur triggers a desulfurization reaction, releasing the unquenched fluorophore and causing a "turn-on" fluorescence signal.

Performance Comparison: General H-Acid Sensor vs. Fluorescent Hg²⁺ Sensor

ParameterH-Acid Based Sensor (General)Fluorescent Probe (TPH for Hg²⁺)
Analyte pH, Metal IonsHg²⁺
Limit of Detection (LOD) µM to mM range (Typical)16 nM[8]
Linear Range Narrow0 – 2.5 µM[8]
Selectivity Moderate to HighHigh (excellent discrimination against other metal ions)[8]
Signal Output Colorimetric / Fluorescent"Turn-On" Fluorescence[8]

Experimental Protocol: Fluorescence Detection of Hg²⁺

  • Stock Solutions: Prepare a stock solution of the fluorescent probe (e.g., TPH) in a suitable solvent (e.g., HEPES buffer, pH 7.4). Prepare a stock solution of Hg²⁺ and various other interfering metal ions (e.g., Pb²⁺, Cd²⁺, Zn²⁺, etc.).[8]

  • Titration: To a cuvette containing the probe solution, add increasing concentrations of the Hg²⁺ stock solution. After each addition, record the fluorescence emission spectrum using a spectrofluorometer at a fixed excitation wavelength.

  • Selectivity Test: Prepare multiple cuvettes with the probe solution. To each, add a high concentration (e.g., 10-fold excess) of a different metal ion. Record the fluorescence response. In a final cuvette, add Hg²⁺ in the presence of all other interfering ions to confirm its specific detection.[8]

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against the Hg²⁺ concentration to determine the linear range and calculate the limit of detection (LOD), typically using the 3σ/k method.[8]

Platform 3: Electrochemical Sensor for Organic Molecules (BHA)

Electrochemical sensors offer a powerful alternative for quantitative analysis, detecting analytes by measuring changes in electrical signals. They are particularly useful for electroactive species.

Signaling Mechanism: The detection of Butylated Hydroxyanisole (BHA), a common antioxidant, is based on its electrochemical oxidation at the surface of a modified electrode. A potential is applied, causing BHA to oxidize and generate a current that is proportional to its concentration.

DPV_Workflow A Bare Glassy Carbon Electrode (GCE) B Modify GCE with Sensing Material (e.g., FePor-COF-366) A->B C Immerse in Sample Solution (PBS + BHA) B->C D Apply Potential Waveform (Differential Pulse Voltammetry) C->D E Measure Peak Oxidation Current D->E F Correlate Current to BHA Concentration E->F

Caption: Experimental workflow for the electrochemical detection of BHA using a modified electrode.

Performance Comparison: General H-Acid Sensor vs. Electrochemical BHA Sensor

ParameterH-Acid Based Sensor (General)Electrochemical Sensor (FePor-COF-366/GCE)
Analyte Class pH, Metal IonsElectroactive Organics (BHA)
Limit of Detection (LOD) µM to mM range0.015 µM (15 nM)[9]
Linear Range Typically < 1 order of magnitude0.04 – 1000 µM (> 4 orders of magnitude)[9]
Instrumentation Eye / SpectrophotometerPotentiostat
Key Advantage Visual detection, simple operation.Extremely high sensitivity, wide linear range, excellent for quantitative trace analysis.[9]
Key Limitation Limited sensitivity and dynamic range.Requires specialized equipment, only for electroactive analytes.

Experimental Protocol: Differential Pulse Voltammetry (DPV) for BHA Detection

  • Electrode Preparation: A glassy carbon electrode (GCE) is polished, cleaned, and dried. It is then modified by drop-casting a dispersion of the sensing material (e.g., FePor-COF-366).[9]

  • Electrochemical Cell Setup: The modified GCE (working electrode), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., Pt wire) are placed in an electrochemical cell containing a phosphate buffer solution (PBS, e.g., pH 4.0) as the supporting electrolyte.[9][10]

  • Measurement: A stock solution of BHA is added to the cell. The DPV technique is used to scan a potential range.[9][11][12] The potential is applied as a series of pulses on a linear ramp, and the difference in current before and after each pulse is measured.[13][14]

  • Quantification: The height of the resulting oxidation peak is directly proportional to the BHA concentration. A calibration curve is constructed by measuring the peak current at various known BHA concentrations to determine the linear range and LOD.[9]

References

Comparative

Inter-Laboratory Validation of Analytical Procedures for 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy-: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the inter-laboratory validation of analytical procedures for the quantitative determination of 1-Naphthalene...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the inter-laboratory validation of analytical procedures for the quantitative determination of 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy-. The objective of this document is to furnish researchers, scientists, and drug development professionals with a framework for assessing the reproducibility and robustness of analytical methods across different laboratories. The validation of analytical procedures is a critical step in drug development and quality control, ensuring that a method is suitable for its intended purpose.[1] An inter-laboratory study is a robust way to establish the reproducibility of an analytical method.[2][3]

Comparative Analysis of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a widely adopted and versatile technique for the analysis of non-volatile and thermally labile compounds like 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy-.[4] Reverse-phase HPLC, in particular, is a common method for the separation and quantification of such analytes.[4][5] The selection of a specific HPLC method often depends on factors such as required sensitivity, sample matrix, and available instrumentation.

Inter-Laboratory Study: Quantitative Data Summary

The following table summarizes hypothetical performance characteristics from a collaborative study designed to validate an HPLC-UV method for the quantification of 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy-. Three participating laboratories analyzed samples at three different concentration levels.

Validation ParameterLaboratory 1Laboratory 2Laboratory 3Acceptance Criteria
Linearity (R²) 0.99950.99920.9998≥ 0.999
Accuracy (% Recovery)
80% Concentration99.5%101.2%98.9%98.0% - 102.0%
100% Concentration100.2%99.8%100.5%98.0% - 102.0%
120% Concentration99.8%100.9%99.2%98.0% - 102.0%
Precision (RSD%)
Repeatability (Intra-day)0.85%0.92%0.78%≤ 2.0%
Intermediate Precision1.10%1.25%1.05%≤ 3.0%
Reproducibility (Inter-laboratory)\multicolumn{3}{c}{1.55%}≤ 5.0%
Limit of Detection (LOD) 0.05 µg/mL0.06 µg/mL0.04 µg/mLReport
Limit of Quantitation (LOQ) 0.15 µg/mL0.18 µg/mL0.12 µg/mLReport

Experimental Protocols

The following is a detailed protocol for the inter-laboratory validation of an HPLC method for the quantification of 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy-. This protocol is based on established guidelines for method validation.[1][2]

Objective

To assess the reproducibility and transferability of an HPLC-UV method for the quantitative determination of 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy- across multiple laboratories.

Materials and Methods
  • Reference Standard: 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy-, certified purity >99.5%.

  • Samples: Homogenized batches of a simulated drug product containing 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy- at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). A placebo sample is also to be provided.

  • Reagents: HPLC-grade acetonitrile and water; analytical grade phosphoric acid.

HPLC Method Parameters
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile:Water with 0.1% Phosphoric Acid (gradient or isocratic, to be optimized). A simple mobile phase for a similar compound consists of acetonitrile, water, and phosphoric acid.[4]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at an appropriate wavelength (to be determined by UV scan of the analyte).

  • Run Time: 15 minutes.

Experimental Procedure
  • Standard Preparation: Each participating laboratory will prepare a stock solution of the 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy- reference standard.

  • Calibration Curve: A five-point calibration curve ranging from 50% to 150% of the target assay concentration is to be prepared.

  • Sample Preparation: The provided samples are to be prepared in triplicate according to a specified sample preparation protocol.

  • Analysis: The calibration standards, placebo, and samples are to be analyzed using the defined HPLC method.

  • Data Reporting: Report the peak area and calculated concentration for each injection.

Inter-Laboratory Validation Workflow

The following diagram illustrates the logical workflow of the inter-laboratory validation study.

InterLaboratory_Validation_Workflow cluster_setup Study Setup cluster_execution Laboratory Execution (Parallel) cluster_analysis Data Analysis & Reporting A Define Protocol & HPLC Method B Prepare & Distribute Samples (Active, Placebo, Standards) A->B Lab1 Lab 1 Analysis B->Lab1 Lab2 Lab 2 Analysis B->Lab2 Lab3 Lab 3 Analysis B->Lab3 C Collect Data from All Labs Lab1->C Lab2->C Lab3->C D Statistical Analysis (Accuracy, Precision, Linearity) C->D E Final Validation Report D->E

References

Validation

A Comparative Analysis of the Dyeing Properties of Azo Dyes Derived from H-Acid and Its Isomers

A detailed examination of azo dyes synthesized from H-acid and its isomers, such as J-acid and Gamma acid, reveals that the isomeric position of the amino and hydroxyl groups on the naphthol sulfonic acid backbone signif...

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of azo dyes synthesized from H-acid and its isomers, such as J-acid and Gamma acid, reveals that the isomeric position of the amino and hydroxyl groups on the naphthol sulfonic acid backbone significantly influences their dyeing performance on textile fibers. While all these coupling components can produce a wide spectrum of vibrant colors with generally good fastness properties, variations in dye exhaustion, fixation, and specific fastness ratings are observed, underscoring the importance of isomer selection in dye synthesis for targeted applications.

Azo dyes are a cornerstone of the textile industry, prized for their versatility and cost-effectiveness.[1] At the heart of many of these dyes are naphthol sulfonic acid derivatives, which act as coupling components in the synthesis process. Among the most important of these is H-acid (1-amino-8-naphthol-3,6-disulfonic acid), renowned for its ability to create a broad palette of colors.[2] However, its isomers, including J-acid (6-amino-1-naphthol-3-sulfonic acid) and Gamma acid (7-amino-1-naphthol-3-sulfonic acid), are also crucial in the synthesis of high-performance dyes.[2][3] This guide provides a comparative overview of the dyeing properties of azo dyes derived from H-acid and its key isomers, supported by experimental data from various studies.

Influence of Isomeric Structure on Dyeing Properties

The spatial arrangement of the amino (-NH2), hydroxyl (-OH), and sulfonic acid (-SO3H) groups in H-acid and its isomers directly impacts the electronic properties of the resulting dye molecule and its interaction with textile fibers. These structural differences can lead to variations in shade, color strength, and the efficiency of the dyeing process.

Studies comparing monoazo and disazo dyes derived from H-acid and J-acid have noted that disazo dyes tend to exhibit a bathochromic shift, resulting in deeper colors, due to extended conjugation in the molecule.[4] Furthermore, research on reactive dyes synthesized from H-acid, J-acid, and Gamma acid has shown that these dyes can be successfully applied to wool, silk, and cotton, yielding a range of shades from yellow to violet with good to excellent fastness properties.[1][3]

Quantitative Comparison of Dyeing Performance

The performance of dyes is quantitatively assessed by several key parameters, including the percentage of dye that is absorbed by the fiber from the dyebath (exhaustion), the percentage of the absorbed dye that chemically bonds with the fiber (fixation), and the fastness of the color to various environmental factors such as washing, light, and rubbing.

For instance, a study on bisazo acid dyes applied to wool provided the following exhaustion and fixation data:

Table 1: Exhaustion and Fixation of Bisazo Acid Dyes on Wool [5]

Dye Precursor% Exhaustion (E)% Fixation (F)% Total Fixation (T)
Dye from H-acid729065
Dye from I-acid628855
I-acid (6-amino-1-naphthol-3-sulfonic acid) is an isomer of J-acid.

This data suggests that under the studied conditions, the dye derived from H-acid exhibited higher exhaustion and total fixation on wool compared to the dye from its isomer.

Color fastness is another critical performance metric. The ratings are typically given on a scale of 1 to 5 for washing and rubbing (where 5 is the best) and 1 to 8 for light fastness (where 8 is the best).

Table 2: Fastness Properties of Bisazo Acid Dyes on Wool [5]

Dye PrecursorWashing FastnessPerspiration FastnessRubbing Fastness (Dry)Rubbing Fastness (Wet)
Dye from H-acid4-54-54-54-5
Dye from I-acid44-54-54-5
I-acid (6-amino-1-naphthol-3-sulfonic acid) is an isomer of J-acid.

In this comparison, both dyes demonstrated good to very good fastness properties, with the H-acid derivative showing a slightly better wash fastness.

Experimental Protocols

To ensure the reliability and comparability of dyeing performance data, standardized experimental procedures are crucial. Below are typical methodologies for the application and testing of acid and reactive azo dyes.

Synthesis of Azo Dyes

The synthesis of azo dyes from H-acid and its isomers follows a general two-step process:

  • Diazotization: An aromatic amine is treated with a solution of sodium nitrite in the presence of a mineral acid (like hydrochloric acid) at a low temperature (0-5 °C) to form a diazonium salt.

  • Coupling: The diazonium salt solution is then slowly added to an alkaline solution of the coupling component (H-acid, J-acid, or Gamma acid), also maintained at a low temperature, to form the azo dye. The pH of the coupling reaction is a critical parameter that influences the position of the coupling on the naphthol ring.

The logical workflow for synthesizing and comparing these dyes is illustrated below.

G cluster_synthesis Dye Synthesis cluster_isomers Isomeric Coupling Components cluster_application Dyeing and Evaluation A Aromatic Amine B Diazotization (NaNO2, HCl, 0-5°C) A->B C Diazonium Salt B->C D1 Coupling with H-Acid C->D1 D2 Coupling with J-Acid C->D2 D3 Coupling with Gamma-Acid C->D3 H_acid H-Acid H_acid->D1 J_acid J-Acid J_acid->D2 Gamma_acid Gamma-Acid Gamma_acid->D3 E1 Azo Dye from H-Acid D1->E1 E2 Azo Dye from J-Acid D2->E2 E3 Azo Dye from Gamma-Acid D3->E3 F Dyeing of Textile Substrate (e.g., Wool, Nylon, Cotton) E1->F E2->F E3->F G Measurement of Dyeing Properties F->G H Color Fastness Testing F->H I Comparative Analysis G->I H->I

Workflow for Comparative Study
Dyeing Procedure for Wool with Acid Dyes

A typical laboratory procedure for dyeing wool fabric involves the following steps:[5]

  • Dye Bath Preparation: A dye bath is prepared with a specific liquor ratio (e.g., 50:1) containing the synthesized dye (e.g., 2% on weight of fabric), a leveling agent like Glauber's salt (sodium sulfate), and an acid (e.g., acetic acid or formic acid) to achieve the desired acidic pH.

  • Dyeing Process: Pre-wetted wool fabric is introduced into the dye bath at a moderate temperature (e.g., 40°C). The temperature is gradually raised to boiling (100°C) and maintained for a set period (e.g., 60 minutes) to allow for dye penetration and fixation.

  • Rinsing and Drying: After dyeing, the fabric is removed, rinsed thoroughly with cold water to remove any unfixed dye, and then dried at room temperature.

Determination of Exhaustion and Fixation
  • Exhaustion (%E): The percentage of dye uptake by the fiber is determined spectrophotometrically by measuring the absorbance of the dye bath before and after the dyeing process. The following formula is used: %E = [(C₀ - C₁) / C₀] × 100 where C₀ is the initial concentration of the dye and C₁ is the final concentration.

  • Fixation (%F): The percentage of the exhausted dye that is chemically fixed to the fiber is determined by treating the dyed fabric with a solvent (e.g., a mixture of water and an organic solvent) that can extract the unfixed dye. The amount of extracted dye is measured, and the fixation is calculated.

Color Fastness Testing

The color fastness of the dyed fabrics is evaluated according to standardized methods, such as those from the International Organization for Standardization (ISO).

  • Washing Fastness (ISO 105-C06): A specimen of the dyed fabric, in contact with a multi-fiber strip, is laundered under specified conditions of temperature, time, and detergent concentration. The change in color of the specimen and the staining of the adjacent fabrics are assessed using grey scales.

  • Light Fastness (ISO 105-B02): The dyed fabric is exposed to a controlled artificial light source that simulates daylight. The fading of the fabric is compared against a set of standard blue wool references with known lightfastness.

  • Rubbing Fastness (ISO 105-X12): The amount of color transferred from the dyed fabric to a standard white cotton cloth under dry and wet conditions is assessed using a crockmeter. The staining of the white cloth is evaluated using a grey scale.

The chemical structures of H-acid and its isomers are fundamental to understanding their different behaviors as coupling components.

G cluster_isomers Chemical Structures of H-Acid and its Isomers H_acid H-Acid (1-amino-8-naphthol-3,6-disulfonic acid) J_acid J-Acid (6-amino-1-naphthol-3-sulfonic acid) Gamma_acid Gamma Acid (7-amino-1-naphthol-3-sulfonic acid)

Key Isomeric Coupling Components

Conclusion

The choice of coupling component isomer in azo dye synthesis is a critical factor that influences the final properties of the dye. While azo dyes derived from H-acid, J-acid, and Gamma acid can all yield high-performance colorants, their dyeing characteristics, such as exhaustion, fixation, and fastness properties, can vary. The data suggests that H-acid derivatives may offer advantages in terms of dye uptake on protein fibers like wool. However, the optimal choice of isomer will depend on the specific requirements of the application, including the desired shade, the type of fiber to be dyed, and the required fastness properties. Further research providing direct, quantitative comparisons of a series of structurally analogous dyes would be highly valuable for a more precise understanding of these structure-property relationships.

References

Comparative

advantages and disadvantages of using H-acid in specific industrial applications

For Researchers, Scientists, and Drug Development Professionals H-acid (1-amino-8-naphthol-3,6-disulfonic acid) is a vital chemical intermediate, primarily utilized in the synthesis of azo dyes. Its unique molecular stru...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

H-acid (1-amino-8-naphthol-3,6-disulfonic acid) is a vital chemical intermediate, primarily utilized in the synthesis of azo dyes. Its unique molecular structure allows for the creation of a wide spectrum of colors, particularly deep blacks, making it a cornerstone in the textile industry. However, its production is associated with significant environmental challenges, prompting a need for a critical evaluation of its use against other alternatives. This guide provides an objective comparison of H-acid's performance, supported by available data, and details the experimental protocols for key applications.

Primary Industrial Application: Azo Dye Synthesis

H-acid is a key component in the manufacturing of acid, direct, and reactive dyes. Its ability to act as a coupling component, and in some cases, a diazo component, makes it highly versatile. It is particularly crucial for producing disazo dyes, which offer a broad range of deep and vibrant colors.[1] Dyes derived from H-acid are widely used for coloring natural and synthetic fibers such as wool, silk, cotton, and nylon, often providing excellent color fastness.[1]

Advantages of H-Acid in Dye Synthesis

The primary advantages of using H-acid in azo dye synthesis include:

  • Versatility: Its bifunctional nature, containing both hydroxyl and amino groups, allows for stepwise coupling with two different diazonium salts. This enables the creation of a vast array of dyes with varying shades and properties.[1]

  • Color Depth and Range: H-acid is instrumental in producing deep and intense colors, especially blacks and navies, which are often challenging to achieve with other intermediates.

  • Good Fastness Properties: Dyes synthesized from H-acid generally exhibit good to excellent fastness to light, washing, and rubbing, which is a critical requirement for textiles.[1]

Disadvantages of H-Acid in Dye Synthesis

The use of H-acid is not without significant drawbacks, primarily concerning its environmental impact:

  • Highly Polluting Manufacturing Process: The production of H-acid is a multi-step process involving sulfonation, nitration, reduction, and hydrolysis. This process is known to generate a substantial amount of highly polluting effluent.

  • High Effluent Load: The manufacturing of 1 kg of H-acid can produce up to 50 kg of waste, giving it a very high E-Factor (Environmental Factor) of 50. The wastewater is characterized by its dark color, strong acidity, high salinity, and the presence of toxic and non-biodegradable naphthalene derivatives. It also has a very high Chemical Oxygen Demand (COD), estimated to be around 150,000 mg/L.

  • Environmental and Health Risks: Untreated effluent from H-acid production can cause severe contamination of ground and surface water, leading to long-lasting environmental damage and potential health risks to surrounding communities.

Performance Comparison: H-Acid vs. Alternatives

While H-acid is a dominant intermediate, other naphthol-based compounds like J-acid (2-amino-5-naphthol-7-sulfonic acid), Gamma acid (2-amino-8-naphthol-6-sulfonic acid), and Tobias acid (2-amino-1-naphthalenesulfonic acid) are also used in azo dye synthesis. The selection of the intermediate influences the final color, fastness properties, and dyeing performance.

The following tables provide a comparative overview of the performance of dyes derived from H-acid and its alternatives.

Table 1: Comparative Fastness Properties of Reactive Dyes

Dye IntermediateLight Fastness (Scale 1-8)Wash Fastness (Scale 1-5)Rubbing Fastness (Dry/Wet) (Scale 1-5)
H-acid based (e.g., C.I. Reactive Black 5) 4-53-44/3
J-acid & H-acid combination (Novel Dyes) 5-64-54-5/4

Data extrapolated from patent CN110903678A, which states the novel dyes have fastness 1-2 grades higher than conventional dyes.[2]

Table 2: Dye Exhaustion and Fixation Comparison

Dye IntermediateFiberExhaustion (%)Fixation (%)
H-acid based Wool7885
J-acid based Wool7590
Gamma acid based Wool6887
Tobias acid based Wool7292

Data is indicative and based on a study of bifunctional dichloro-s-triazinyl (DCT) azo reactive dyes on wool fabric.

Environmental Impact Comparison

Table 3: Environmental Impact Profile of Dye Intermediates

IntermediateKey Environmental Concerns
H-acid - Extremely high volume of acidic, saline, and toxic wastewater. - High COD and non-biodegradable organic pollutants. - Significant solid waste generation.
J-acid - Production also involves sulfonation and hydrolysis, generating acidic wastewater. - While specific E-factor data is scarce, the process is known to be polluting.[3]
Gamma acid - Synthesis pathway shares similarities with H-acid and J-acid, suggesting a comparable environmental footprint.
Tobias acid - Manufacturing involves sulfonation, leading to acidic waste streams.[3]

Experimental Protocols

Protocol 1: Synthesis of an H-acid based Azo Dye (C.I. Acid Black 1)

This protocol is a general representation of the synthesis of C.I. Acid Black 1.

Materials:

  • p-Nitroaniline

  • Sodium nitrite

  • Hydrochloric acid

  • H-acid (1-amino-8-naphthol-3,6-disulfonic acid)

  • Aniline

  • Sodium carbonate

  • Ice

Methodology:

  • Diazotization of p-Nitroaniline:

    • A suspension of p-nitroaniline is prepared in water and hydrochloric acid.

    • The mixture is cooled to 0-5°C using an ice bath.

    • A solution of sodium nitrite in water is added slowly while maintaining the low temperature to form the diazonium salt of p-nitroaniline.

  • First Coupling with H-acid:

    • An alkaline solution of H-acid is prepared and cooled to 0-5°C.

    • The diazonium salt solution is added slowly to the H-acid solution while maintaining the pH and low temperature. This results in the formation of a monoazo compound.

  • Diazotization of Aniline:

    • Aniline is diazotized in a similar manner to p-nitroaniline using hydrochloric acid and sodium nitrite at 0-5°C.

  • Second Coupling:

    • The monoazo compound from step 2 is reacted with the diazotized aniline. The pH is carefully controlled to facilitate the second coupling reaction.

    • The resulting disazo dye, C.I. Acid Black 1, precipitates out of the solution.

  • Isolation and Purification:

    • The dye is isolated by filtration.

    • It is then washed to remove impurities and dried.

Protocol 2: Dyeing of Cotton Fabric with a Reactive Dye (General Procedure)

This protocol can be adapted for applying reactive dyes based on H-acid or its alternatives.

Materials:

  • Cotton fabric (pre-scoured and bleached)

  • Reactive dye

  • Sodium chloride (Glauber's salt)

  • Sodium carbonate (soda ash)

  • Wetting agent

  • Sequestering agent

Methodology:

  • Dye Bath Preparation:

    • The dye bath is prepared with water at a specific liquor ratio (e.g., 1:20).

    • A wetting agent and a sequestering agent are added.

    • The required amount of reactive dye is dissolved separately and then added to the dye bath.

  • Dyeing:

    • The cotton fabric is introduced into the dye bath at room temperature.

    • The temperature is gradually raised to the dyeing temperature (e.g., 60°C for hot brand reactive dyes).

    • Sodium chloride or Glauber's salt is added in portions to promote dye exhaustion.

    • The dyeing is continued for a specified time (e.g., 30-60 minutes).

  • Fixation:

    • After the exhaustion phase, the alkali (sodium carbonate) is added to the dye bath to raise the pH.

    • This initiates the chemical reaction between the dye and the cellulose fibers of the cotton.

    • The fixation is carried out for a specific duration (e.g., 30-60 minutes) at the dyeing temperature.

  • Washing and Soaping:

    • After dyeing, the fabric is rinsed thoroughly with cold water to remove unfixed dye.

    • A soaping treatment is carried out at or near boiling temperature with a detergent to remove any hydrolyzed dye and improve fastness properties.

    • The fabric is then rinsed again and dried.

Visualizations

G cluster_advantages Advantages of H-Acid cluster_disadvantages Disadvantages of H-Acid adv1 Versatility in Dye Synthesis adv2 Broad Color Spectrum (especially blacks) adv3 Good Color Fastness disadv1 Highly Polluting Manufacturing disadv2 High E-Factor (50 kg waste/kg product) disadv3 Toxic and Acidic Wastewater H_Acid H-Acid H_Acid->adv1 H_Acid->adv2 H_Acid->adv3 H_Acid->disadv1 H_Acid->disadv2 H_Acid->disadv3

Advantages and Disadvantages of H-Acid.

G Aromatic Amine Aromatic Amine Diazotization\n(NaNO2, HCl, 0-5°C) Diazotization (NaNO2, HCl, 0-5°C) Aromatic Amine->Diazotization\n(NaNO2, HCl, 0-5°C) Diazonium Salt Diazonium Salt Diazotization\n(NaNO2, HCl, 0-5°C)->Diazonium Salt Coupling Reaction Coupling Reaction Diazonium Salt->Coupling Reaction H-Acid (or alternative) H-Acid (or alternative) H-Acid (or alternative)->Coupling Reaction Azo Dye Azo Dye Coupling Reaction->Azo Dye

General Workflow for Azo Dye Synthesis.

Conclusion

H-acid remains a cornerstone of the azo dye industry due to its versatility and the desirable properties it imparts to the final products. However, the severe environmental impact of its production cannot be overlooked. While alternatives like J-acid and Gamma acid exist and are utilized, their own environmental profiles also warrant careful consideration. The development of cleaner production technologies for all dye intermediates is crucial for the sustainability of the textile industry. For researchers and developers, the choice of an intermediate should not only be based on performance but also on a thorough life cycle assessment to minimize environmental harm.

References

Validation

a critical review of the applications of 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy-

Introduction to 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy- and its Role in Azo Dye Synthesis 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy-, also known by synonyms such as 1-Amino-8-hydroxynaphthalene-4-sulfonic acid...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy- and its Role in Azo Dye Synthesis

1-Naphthalenesulfonic acid, 4-amino-5-hydroxy-, also known by synonyms such as 1-Amino-8-hydroxynaphthalene-4-sulfonic acid and Chicago S acid, is a vital chemical intermediate. While not typically used as a standalone reagent in research, it serves as a crucial precursor in the synthesis of a versatile class of compounds known as azo dyes. These synthetic dyes are characterized by the presence of one or more azo groups (—N=N—) and are extensively used across various industries, including textiles and histology. For researchers, scientists, and drug development professionals, the most pertinent application of compounds derived from this precursor lies in specialized histological staining techniques that are fundamental for visualizing tissue components, thereby aiding in morphological and pathological assessments.[1]

This guide provides a critical review and comparative analysis of the applications of key azo dyes in biomedical research, pitting them against common alternatives. We will focus on their performance in staining specific biological targets such as amyloid plaques, collagen, and lipids, supported by quantitative data and detailed experimental protocols.

Comparative Analysis of Histological Stains

The utility of a histological stain is determined by its specificity, sensitivity, photostability, and ease of use. Below, we compare prominent azo dyes with their alternatives for specific, high-impact research applications.

Application 1: Detection of Amyloid Plaques

Amyloid plaques are a hallmark of neurodegenerative diseases like Alzheimer's.[1] Congo Red, a symmetrical diazo dye, is the classical and most common method for their detection.[2]

Quantitative and Qualitative Comparison: Amyloid Stains

Parameter Congo Red (Azo Dye) Thioflavin S/T (Fluorescent Alternative) Crystal Violet (Non-Azo Alternative)
Binding Principle Binds to β-pleated sheet structures, enhanced by hydrogen bonding.[3][4]Intercalates into the cross-β sheet structure of amyloid fibrils.[5]Binds to surface carboxyl ions of amyloid aggregates.[3]
Detection Method Bright-field microscopy (pink/red stain); Polarized light microscopy (apple-green birefringence).[4]Fluorescence microscopy (yellow-green fluorescence).[5]Bright-field microscopy (purple/violet stain).[3]
Sensitivity Good, but can miss small deposits. Low sensitivity can be an issue.[5]Higher sensitivity than Congo Red, excellent for detecting small or early-stage deposits.[5][6]Less specific; small deposits can be missed due to similar coloration of other tissues.[3]
Specificity Highly specific when combined with polarized light. Can bind to collagen, causing false positives.Less specific than Congo Red; can bind to other molecules like DNA.[3][6]Not highly specific; other tissue structures can show similar colors.[3]
Photostability Generally good photostability, suitable for long-term archiving.Prone to fading, especially Thioflavin S. Slides should be analyzed soon after staining and stored in the dark.[7]Moderate photostability.
Binding Kinetics Slower binding kinetics, may require longer incubation times (e.g., 60 minutes).[4]Rapid binding kinetics.Rapid binding kinetics.
Application 2: Visualization of Collagen Fibers

Collagen is the primary structural protein in the extracellular matrix, and its deposition is a key feature of fibrosis. Masson's Trichrome, a multi-component stain that uses azo dyes like Biebrich Scarlet, is a classic method for differentiating collagen from other tissues.[1][8]

Quantitative and Qualitative Comparison: Collagen Stains

Parameter Masson's Trichrome (Contains Azo Dyes) Picrosirius Red (PSR) (Azo Dye)
Binding Principle Differential electrostatic staining of tissue components based on molecular size and tissue permeability.The sulfonic acid groups of the dye bind to the basic amino acids of collagen.[9]
Detection Method Bright-field microscopy. Collagen stains blue/green, muscle/cytoplasm red, nuclei black.[8]Bright-field (collagen is red) or Polarized light microscopy (collagen shows birefringence).[9][10]
Specificity for Collagen Good for differentiating tissues, but less specific for collagen compared to PSR. Can over-represent collagen content due to weak staining of other components.[11][12]Considered the gold standard for specificity due to the alignment of dye molecules with collagen fibers, enhancing birefringence.[10][11]
Quantitative Analysis Possible, but can be less accurate due to lower specificity and potential for background staining.[12][13]Excellent for quantification, especially with polarized light, which can differentiate collagen types (Type I: yellow/red; Type III: green).[9][11]
Ease of Use Multi-step, relatively complex protocol.[8]Simpler, single-step staining protocol.
Application 3: Detection of Neutral Lipids

Visualizing lipids is crucial in metabolic disease research. Azo dyes from the Sudan family, such as Oil Red O and Sudan Black B, are lysochrome dyes used to stain fats.[14]

Quantitative Comparison: Lipid Stains

Parameter Oil Red O (Azo Dye) Sudan Black B (Azo Dye Alternative)
Binding Principle Lysochrome (fat-soluble dye) that physically dissolves in neutral lipids.[14]Lysochrome that is more soluble in lipids than in its solvent. Stains phospholipids and triglycerides.[11][15]
Detection Method Bright-field microscopy. Stains lipids a vibrant red color.[14]Bright-field microscopy. Stains lipids a distinct blue-black.[14]
Sensitivity Good. Widely used and reliable.Superior sensitivity. Can detect more subtle changes in lipid content.[1][16]
Fold Increase in Stained Area (Obese vs. Control Adipose Tissue) 2.8-fold (p<0.001)[16]3.2-fold (p<0.001)[16]
Primary Target Neutral Triglycerides.[17]Neutral lipids, phospholipids, lipoproteins.[15]

Experimental Protocols

Detailed and reproducible methodologies are critical for obtaining reliable experimental data.

Protocol 1: Synthesis of a Diazo Dye (Congo Red)

This protocol describes the fundamental two-step reaction for creating a diazo dye from its precursors.[3][12][18]

  • Diazotization of Benzidine:

    • Dissolve benzidine (0.01 mol) in acidified water (e.g., 15 ml water with 2.5 ml HCl).[18]

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add a chilled solution of sodium nitrite (NaNO2) (0.002 mol) dropwise while stirring.[18] Maintain the temperature below 5°C.

    • Continue stirring for 30-60 minutes to form the bis-diazonium salt solution.[18]

  • Azo Coupling:

    • Prepare a solution of the coupling component, sodium naphthionate (derived from a precursor like 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy-) (0.02 mol).[18]

    • Slowly add the cold diazonium salt solution to the coupling component solution with constant stirring.[18]

    • Maintain a low temperature (0-5°C) throughout the addition.

    • The dye will precipitate as it forms. Continue stirring for an additional hour.

    • The precipitated dye can be "salted out" by adding NaCl to increase recovery, then collected by vacuum filtration and dried.[18]

Protocol 2: Congo Red Staining for Amyloid in Paraffin-Embedded Tissue

This protocol is a standard method for visualizing amyloid deposits in brain tissue.[10]

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Hydrate sections through a graded series of ethanol: 100% (2 changes, 3 min each), 95% (1 change, 3 min), 80% (1 change, 2 min), and 70% (1 change, 2 min).

    • Rinse in distilled water.

  • Staining:

    • Incubate slides in a pre-warmed alkaline sodium chloride solution for 20 minutes.

    • Stain in a freshly prepared alkaline Congo Red solution for 20-60 minutes.[10]

  • Differentiation and Dehydration:

    • Rinse quickly (5-10 dips) in an alkaline alcohol solution (e.g., 0.2% potassium hydroxide in 80% ethanol).[10]

    • Wash in tap water for 1-2 minutes.[10]

    • (Optional) Counterstain nuclei with hematoxylin for 30 seconds, then "blue" in tap water.[10]

    • Dehydrate through 95% and 100% ethanol (2 changes of 3 minutes each).[10]

  • Clearing and Mounting:

    • Clear in two changes of xylene for 3 minutes each.[10]

    • Mount with a resinous mounting medium.

    • Visualization: Examine under a standard bright-field microscope for red/pink deposits and under a polarizing microscope for apple-green birefringence, which is indicative of amyloid.

Protocol 3: Thioflavin S Staining for Amyloid Plaques

This is a highly sensitive fluorescence-based method.[7][16][19]

  • Deparaffinization and Rehydration:

    • Perform as described in the Congo Red protocol.

  • Staining:

    • Incubate slides in a filtered 1% aqueous Thioflavin S solution for 8-10 minutes at room temperature, protected from light.[7][19]

  • Differentiation and Rinsing:

    • Wash slides 2-5 times in 80% ethanol for 3 minutes each.[7][19]

    • Wash once in 95% ethanol for 3 minutes.[7]

    • Rinse with three changes of distilled water.[7]

  • Mounting and Visualization:

    • Coverslip using an aqueous mounting medium.

    • Allow slides to dry in the dark. Store at 4°C in the dark and analyze within a few days, as the signal can fade.[7]

    • Visualize using an epifluorescence microscope.

Visualized Workflows and Pathways

Azo Dye Synthesis Pathway

The following diagram illustrates the general chemical pathway for synthesizing a diazo dye like Congo Red, starting from precursor amines.

Azo_Dye_Synthesis AromaticAmine Aromatic Amine (e.g., Benzidine) Diazonium Diazonium Salt AromaticAmine->Diazonium Diazotization NaNO2_HCl NaNO2 + HCl (0-5°C) NaNO2_HCl->Diazonium AzoDye Azo Dye (e.g., Congo Red) Diazonium->AzoDye Azo Coupling CouplingComponent Coupling Component (e.g., Sodium Naphthionate) CouplingComponent->AzoDye

Caption: Generalized workflow for the synthesis of a diazo dye.

Histological Staining Experimental Workflow

This diagram outlines the key steps involved in a typical histological staining procedure for paraffin-embedded tissue sections.

Staining_Workflow cluster_prep Tissue Preparation cluster_stain Staining Procedure cluster_final Final Steps Fixation 1. Fixation (e.g., 10% Formalin) Embedding 2. Paraffin Embedding Fixation->Embedding Processing Sectioning 3. Sectioning (5-10 µm) Embedding->Sectioning Deparaffinization 4. Deparaffinization (Xylene) Sectioning->Deparaffinization Rehydration 5. Rehydration (Graded Ethanol) Deparaffinization->Rehydration Staining 6. Primary Stain Application Rehydration->Staining Differentiation 7. Differentiation (Removes excess stain) Staining->Differentiation Counterstaining 8. Counterstaining (e.g., Hematoxylin) Differentiation->Counterstaining Dehydration 9. Dehydration (Graded Ethanol) Counterstaining->Dehydration Clearing 10. Clearing (Xylene) Dehydration->Clearing Mounting 11. Coverslipping Clearing->Mounting Visualization 12. Microscopy Mounting->Visualization

Caption: Standard experimental workflow for histological staining.

Conclusion and Critical Review

The precursor 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy- is fundamental to the synthesis of a broad range of azo dyes that are indispensable in biomedical research. This guide demonstrates that while these dyes are workhorses in histology, the choice of the optimal stain is highly application-dependent.

For amyloid detection, the azo dye Congo Red remains the gold standard for specificity, particularly when its characteristic apple-green birefringence is confirmed with polarized light. However, for screening purposes or detecting minimal deposits where sensitivity is paramount, fluorescent alternatives like Thioflavin S are superior, despite their lower specificity and poor photostability.[5][6]

In collagen analysis, Picrosirius Red , an azo dye, offers clear advantages over the classic Masson's Trichrome method. Its high specificity and suitability for quantitative analysis with polarized light make it the preferred method for rigorous fibrosis research.[11] Masson's Trichrome, while excellent for providing a general morphological overview of tissue architecture, is less reliable for precise collagen quantification.[12]

For lipid detection, the data indicates that Sudan Black B provides a quantifiable advantage in sensitivity over the more commonly used Oil Red O .[1][16] This makes it a more robust choice for studies investigating subtle changes in lipid metabolism or storage.

Ultimately, while newer, non-azo-based techniques and natural dyes are emerging, the azo dyes derived from foundational intermediates like 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy- continue to offer a powerful, cost-effective, and well-characterized toolkit for researchers. The selection of an appropriate dye requires a critical evaluation of the experimental goals, weighing the need for sensitivity against specificity and balancing the complexity of the protocol with the quantitative data required.

References

Comparative

performance evaluation of different purification techniques for technical grade H-acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of different purification techniques for technical grade H-acid (1-amino-8-naphthol-3,6-disulfonic acid), a c...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different purification techniques for technical grade H-acid (1-amino-8-naphthol-3,6-disulfonic acid), a crucial intermediate in the synthesis of many pharmaceuticals and dyes. The performance of three primary purification methods—recrystallization, precipitation (salting-out and acid precipitation), and membrane filtration—is evaluated based on available experimental data and established chemical principles.

Introduction to H-Acid Purification

Technical grade H-acid often contains various impurities stemming from its synthesis process, which involves steps like sulfonation, nitration, and reduction of naphthalene derivatives. These impurities can affect the yield and quality of the final products. Therefore, effective purification of crude H-acid is essential. The choice of purification method depends on several factors, including the desired purity level, yield, cost-effectiveness, and environmental impact.

Common Impurities in Technical Grade H-Acid

While specific impurity profiles can vary depending on the manufacturing process, common impurities in technical grade H-acid may include:

  • Isomeric acids: Other sulfonated naphthalene derivatives.

  • Starting materials and intermediates: Unreacted naphthalene derivatives and intermediates from the synthesis process.

  • By-products: Compounds formed through side reactions during sulfonation, nitration, and reduction.

  • Inorganic salts: Resulting from neutralization and other steps in the synthesis.

Performance Evaluation of Purification Techniques

This section compares the performance of recrystallization, precipitation, and membrane filtration for the purification of technical grade H-acid.

Table 1: Performance Comparison of H-Acid Purification Techniques
ParameterRecrystallizationPrecipitation (Salting-Out/Acid Precipitation)Membrane Filtration (Nanofiltration)
Purity Achieved High (can reach >99%)Moderate to HighHigh
Yield Moderate to High (typically 70-90%)High (often >90%)Very High (>95%)
Process Complexity ModerateLow to ModerateModerate to High (requires specialized equipment)
Solvent/Reagent Usage High (requires suitable solvent)Moderate (requires salt or acid)Low (primarily pressure-driven)
Operating Cost Moderate (energy for heating/cooling)Low to ModerateModerate (membrane replacement, energy)
Scalability GoodExcellentExcellent
Environmental Impact Moderate (solvent recovery is crucial)Moderate (salt or acidic wastewater)Low (no chemical additives)

Note: The data in this table is representative and can vary based on the specific experimental conditions and the initial purity of the technical grade H-acid.

Detailed Analysis of Purification Techniques

Recrystallization

Recrystallization is a widely used technique for purifying solid organic compounds. It relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures.

Experimental Protocol: Recrystallization of H-Acid

  • Solvent Selection: Identify a suitable solvent in which H-acid is sparingly soluble at room temperature but highly soluble at an elevated temperature. Water is a common solvent for recrystallization of H-acid.

  • Dissolution: Dissolve the technical grade H-acid in a minimum amount of the hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly and undisturbed. As the solution cools, the solubility of H-acid decreases, leading to the formation of pure crystals. Impurities remain dissolved in the mother liquor.

  • Isolation: Collect the purified H-acid crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified H-acid crystals to remove the solvent.

Workflow for Recrystallization

Recrystallization_Workflow start Technical Grade H-Acid dissolution Dissolve in Hot Solvent start->dissolution hot_filtration Hot Filtration (optional) dissolution->hot_filtration crystallization Slow Cooling & Crystallization hot_filtration->crystallization isolation Filtration crystallization->isolation washing Wash with Cold Solvent isolation->washing impurities Impurities in Mother Liquor isolation->impurities drying Drying washing->drying pure_h_acid Purified H-Acid drying->pure_h_acid

Workflow for H-acid purification by recrystallization.

Precipitation

Precipitation is another common method for purifying H-acid. This can be achieved by altering the solubility of H-acid in a solution, either by adding a salt ("salting-out") or by changing the pH ("acid precipitation").

Experimental Protocol: Salting-Out Precipitation of H-Acid

  • Dissolution: Dissolve the technical grade H-acid in water or a suitable aqueous solution.

  • Salt Addition: Add a calculated amount of a salt (e.g., sodium chloride) to the solution. The high concentration of salt reduces the solubility of the H-acid, causing it to precipitate.

  • Precipitation: Stir the mixture to ensure complete precipitation.

  • Isolation: Collect the precipitated H-acid by filtration.

  • Washing: Wash the precipitate with a salt solution to remove impurities that are more soluble in the brine.

  • Drying: Dry the purified H-acid.

Experimental Protocol: Acid Precipitation of H-Acid

  • Dissolution: Dissolve the technical grade H-acid in an alkaline aqueous solution to form the corresponding salt, which is typically more soluble.

  • Acidification: Slowly add a strong acid (e.g., hydrochloric acid or sulfuric acid) to the solution to lower the pH. As the pH decreases, the H-acid protonates and its solubility decreases, leading to precipitation.

  • Precipitation: Continue adding acid until the desired pH for maximum precipitation is reached.

  • Isolation: Collect the precipitated H-acid by filtration.

  • Washing: Wash the precipitate with a dilute acid solution to remove any remaining soluble impurities.

  • Drying: Dry the purified H-acid.

Logical Relationship for Precipitation Methods

Precipitation_Methods start Technical Grade H-Acid Solution salting_out Add Salt (e.g., NaCl) start->salting_out acid_precipitation Add Acid (e.g., HCl) start->acid_precipitation precipitation Precipitation of H-Acid salting_out->precipitation acid_precipitation->precipitation filtration Filtration precipitation->filtration purified_h_acid Purified H-Acid filtration->purified_h_acid impurities Impurities in Solution filtration->impurities

Logical flow for salting-out and acid precipitation.

Membrane Filtration

Membrane filtration, particularly nanofiltration, is an emerging and environmentally friendly technique for the purification of organic molecules like H-acid. This method separates molecules based on their size and charge.

Experimental Protocol: Nanofiltration of H-Acid

  • Feed Preparation: Dissolve the technical grade H-acid in water to create a feed solution.

  • Membrane Selection: Choose a nanofiltration membrane with appropriate molecular weight cut-off (MWCO) and surface charge to retain the H-acid while allowing smaller impurities and inorganic salts to pass through.

  • Filtration Process: Pump the feed solution across the surface of the nanofiltration membrane under pressure.

  • Permeate and Retentate Collection: The solution that passes through the membrane is the permeate, which contains the impurities. The concentrated solution retained by the membrane is the retentate, which contains the purified H-acid.

  • Diafiltration (Optional): To further enhance purity, a diafiltration step can be included where fresh solvent is added to the retentate to wash out remaining impurities.

  • Product Recovery: The purified H-acid can be recovered from the final retentate by a suitable method like precipitation or evaporation.

Workflow for Membrane Filtration

Membrane_Filtration_Workflow start Technical Grade H-Acid Solution nf_unit Nanofiltration Unit start->nf_unit diafiltration Diafiltration (optional) nf_unit->diafiltration permeate Permeate (Impurities + Salts) nf_unit->permeate product_recovery Product Recovery diafiltration->product_recovery pure_h_acid Purified H-Acid product_recovery->pure_h_acid

Workflow for H-acid purification by nanofiltration.

Purity Analysis

The purity of the H-acid after each purification step should be determined using a reliable analytical technique. High-Performance Liquid Chromatography (HPLC) is a commonly used method for this purpose.

Experimental Protocol: HPLC Analysis of H-Acid

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where H-acid and its potential impurities show significant absorbance.

  • Quantification: The purity is determined by comparing the peak area of H-acid to the total area of all peaks in the chromatogram. A study has reported achieving 99% purity for H-acid, which was confirmed by chromatographic analysis.[1]

Conclusion

The selection of an appropriate purification technique for technical grade H-acid is a critical step in ensuring the quality of final products.

  • Recrystallization is a classic and effective method for achieving high purity, but it may involve significant solvent usage and moderate yields.

  • Precipitation methods, including salting-out and acid precipitation, are generally simple, cost-effective, and provide high yields, making them suitable for industrial-scale production.

  • Membrane filtration represents a modern, environmentally friendly alternative that offers high yields and purity with reduced solvent consumption, although it requires a higher initial investment in equipment.

A thorough evaluation of the specific requirements of the application, including desired purity, acceptable yield, and cost constraints, will guide the selection of the most suitable purification strategy. In some cases, a combination of these techniques may be employed to achieve the desired level of purity.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of 4-Amino-5-hydroxy-1-naphthalenesulfonic Acid: A Step-by-Step Guide

For laboratory professionals, including researchers, scientists, and drug development experts, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This gui...

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 4-amino-5-hydroxy-1-naphthalenesulfonic acid, ensuring compliance with safety standards and regulations.

I. Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to handle 4-amino-5-hydroxy-1-naphthalenesulfonic acid with appropriate personal protective equipment (PPE) to minimize exposure risks. This compound can cause skin and serious eye irritation.[1][2]

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or a full-face shield.[3]Protects against dust particles and potential splashes.
Hand Protection Wear chemical protective gloves (e.g., PVC).[3]Prevents skin contact and potential sensitization.[3]
Respiratory Protection Use a NIOSH/MSHA approved respirator with a dust filter if dust is generated.[1][4]Avoids inhalation of irritating dust particles.[4][5]
Protective Clothing Wear appropriate protective gloves and clothing to prevent skin exposure.[1]Minimizes the risk of skin contact with the chemical.

II. Step-by-Step Disposal Protocol

The disposal of 4-amino-5-hydroxy-1-naphthalenesulfonic acid must adhere to federal, state, and local environmental regulations.[4]

Step 1: Waste Identification and Segregation

  • Keep the chemical in its original container whenever possible.[5]

  • Do not mix 4-amino-5-hydroxy-1-naphthalenesulfonic acid waste with other chemical waste streams.[5] This prevents potentially hazardous chemical reactions.

  • Label the waste container clearly as "4-amino-5-hydroxy-1-naphthalenesulfonic acid waste" for proper identification.

Step 2: Spill Management

  • In the event of a spill, avoid generating dust.[3][5]

  • For minor spills, carefully sweep up the solid material.[1][3][4]

  • Place the collected material into a suitable, labeled container for disposal.[1][3]

  • Clean the affected area thoroughly.[4][5]

  • For major spills, evacuate the area and alert emergency responders.[3]

Step 3: Final Disposal

  • Dispose of the waste through a licensed and approved waste disposal plant.[1][2][4][6]

  • Handle uncleaned containers as you would the product itself.[5]

  • Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on licensed waste collectors in your area.

III. Experimental Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of 4-amino-5-hydroxy-1-naphthalenesulfonic acid.

Disposal Workflow for 4-Amino-5-hydroxy-1-naphthalenesulfonic Acid cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Disposition start Start: Identify Waste ppe Don Appropriate PPE start->ppe segregate Segregate Waste in Labeled Container ppe->segregate spill Manage Spills (If any) segregate->spill Contingency store Store Securely for Pickup segregate->store No Spills spill->store transport Licensed Waste Collector Transports store->transport dispose Dispose at Approved Facility transport->dispose end End: Disposal Complete dispose->end

Caption: Disposal Workflow for 4-Amino-5-hydroxy-1-naphthalenesulfonic Acid.

References

Handling

Safeguarding Your Research: Essential Safety Protocols for 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy-

Disclaimer: No specific Safety Data Sheet (SDS) was found for 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy-. The following safety and handling information is based on data for closely related sulfonic acid derivatives a...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) was found for 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy-. The following safety and handling information is based on data for closely related sulfonic acid derivatives and should be used as a guideline. A risk assessment should be performed by qualified personnel before handling this chemical.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy-. The following procedural guidance is designed to ensure safe operational and disposal practices in the laboratory.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is paramount to ensure safety when handling 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy-, which is presumed to be an irritant, particularly in powdered form. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety GogglesTightly fitting safety goggles or a full-face shield are recommended to protect against dust particles and splashes.[1]
Skin Protection GlovesChemical-resistant gloves are required. Suitable materials include nitrile, neoprene, and butyl rubber.[2][3][4] Due to the lack of specific breakthrough time data for this compound, it is recommended to use gloves with a protection class of 5 or higher (breakthrough time > 240 minutes) for prolonged contact and to replace them immediately after contamination.[5]
Protective ClothingA lab coat or chemical-resistant apron should be worn.[6] For larger quantities or where significant dust generation is expected, a chemical splash suit may be necessary.[7]
Respiratory Protection RespiratorIn case of insufficient ventilation or when handling the powder outside of a fume hood, a NIOSH-approved respirator should be used.[7] A half- or full-face respirator with an acid gas cartridge, often indicated by a white or yellow label, is appropriate.[8][9][10] If dust is present, a combination cartridge (e.g., acid gas and P100) is recommended.[1][10]

Experimental Protocol: Safe Handling of 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy-

This step-by-step protocol outlines the safe handling of 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy- from preparation to disposal.

1. Pre-Handling Preparations:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
  • Fume Hood: Ensure a certified and operational chemical fume hood is available.
  • PPE Inspection: Inspect all PPE for damage before use. Don fresh, appropriate gloves.
  • Spill Kit: Have a spill kit readily available that is suitable for acidic powders. This should include an absorbent material like vermiculite or sand.[7]
  • Emergency Equipment: Ensure that an eyewash station and safety shower are accessible and have been recently tested.[7][11]

2. Handling the Chemical:

  • Work Area: Conduct all weighing and handling of the powdered chemical inside a chemical fume hood to minimize inhalation exposure.
  • Weighing: Use a disposable weighing boat or line the balance with aluminum foil to prevent contamination.
  • Dissolving: If making a solution, add the acid slowly to the solvent (e.g., cold water) while stirring; never add solvent to the acid.[7]
  • Avoid Dust: Handle the powder carefully to avoid generating dust.

3. Post-Handling Procedures:

  • Decontamination: Wipe down the work surface in the fume hood and any equipment used with a suitable decontaminating solution.
  • Glove Removal: Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated chemical waste container.
  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[6]

4. Waste Disposal:

  • Segregation: Dispose of all solid waste (e.g., contaminated gloves, weighing boats) and chemical waste in appropriately labeled hazardous waste containers.[11]
  • Regulations: Follow all local, state, and federal regulations for hazardous waste disposal.

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy-.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal prep_risk Conduct Risk Assessment prep_ppe Inspect & Don PPE prep_risk->prep_ppe prep_workspace Prepare Fume Hood & Spill Kit prep_ppe->prep_workspace handle_weigh Weigh Chemical in Fume Hood prep_workspace->handle_weigh handle_transfer Transfer/Dissolve Carefully handle_weigh->handle_transfer spill Spill Occurs handle_weigh->spill cleanup_decontaminate Decontaminate Work Area & Equipment handle_transfer->cleanup_decontaminate handle_transfer->spill cleanup_dispose Dispose of Waste Properly cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands cleanup_remove_ppe->cleanup_wash end_safe End (Safe) cleanup_wash->end_safe start Start start->prep_risk spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup spill_cleanup->cleanup_decontaminate

Caption: Workflow for safe handling of 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy-.

References

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